Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-pyrrolidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)11-5-3-4-6-12(11)17-10-7-8-14-9-10;/h3-6,10,14H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZKMRHHNSTHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696426 | |
| Record name | Ethyl 2-[(pyrrolidin-3-yl)oxy]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-96-1 | |
| Record name | Benzoic acid, 2-(3-pyrrolidinyloxy)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(pyrrolidin-3-yl)oxy]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride
Abstract
This document provides an in-depth technical guide for the synthesis of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative focuses on a robust and efficient three-step synthetic pathway, commencing with commercially available starting materials. The core transformations include a Mitsunobu etherification to form the critical C-O bond, followed by an acid-mediated deprotection and subsequent hydrochloride salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and the rationale behind key procedural choices to ensure reproducibility and high-yield outcomes.
Introduction and Strategic Overview
This compound is a bifunctional molecule incorporating a substituted pyrrolidine ring linked via an ether bond to an ethyl benzoate scaffold. The pyrrolidine moiety is a privileged structure in numerous biologically active compounds, while the benzoate portion offers a site for further chemical elaboration. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it ideal for pharmaceutical development.
The synthetic strategy detailed herein is designed for efficiency and scalability, relying on well-established, high-yielding chemical transformations. The pathway hinges on the strategic coupling of two key fragments: a protected 3-hydroxypyrrolidine and ethyl salicylate. The use of a tert-butyloxycarbonyl (Boc) protecting group for the pyrrolidine nitrogen is critical to prevent its undesired nucleophilic participation in the key etherification step.
Retrosynthetic Analysis
A retrosynthetic approach reveals a clear and logical path to the target molecule. The final hydrochloride salt is readily formed from its freebase. The core ether linkage points to a disconnection between the pyrrolidine ring and the benzoate moiety, suggesting a nucleophilic substitution reaction. The Mitsunobu reaction is an ideal candidate for this transformation, coupling an alcohol (N-Boc-3-hydroxypyrrolidine) with a phenol (ethyl salicylate). These precursors are commercially available, providing a practical and efficient starting point for the synthesis.
Caption: Retrosynthetic pathway for this compound.
The Forward Synthesis Pathway: A Three-Step Approach
The synthesis is executed in three distinct stages, each optimized for yield and purity.
Step 1: Mitsunobu Etherification of N-Boc-3-hydroxypyrrolidine and Ethyl Salicylate
The cornerstone of this synthesis is the formation of the aryl ether bond via the Mitsunobu reaction. This reaction couples a primary or secondary alcohol with a pronucleophile, typically a carboxylic acid or, in this case, a phenol, under mild, redox-neutral conditions.[1][2] The reaction is mediated by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD).
Mechanism Insight: The reaction is initiated by the formation of a betaine intermediate from PPh₃ and DIAD. This potent electrophilic species activates the hydroxyl group of N-Boc-3-hydroxypyrrolidine, converting it into an excellent leaving group (an oxyphosphonium salt). The phenoxide, generated in situ from ethyl salicylate, then acts as the nucleophile, attacking the activated alcohol. A key feature of the Mitsunobu reaction is the complete inversion of stereochemistry at the alcohol's chiral center, a critical consideration if enantiopure starting materials are used.[1][3]
Step 2: Acid-Mediated Deprotection of the N-Boc Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used for amines.[4] Its removal is typically accomplished with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate organic solvent.[5][6] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to release the free amine, isobutylene, and carbon dioxide. The choice of HCl in an organic solvent like 1,4-dioxane is particularly advantageous as it directly sets the stage for the formation of the desired hydrochloride salt in the subsequent step.
Step 3: Formation of the Hydrochloride Salt
Conversion of the synthesized freebase amine to its hydrochloride salt is a standard procedure to improve the compound's handling properties, stability, and solubility.[7] This is achieved by treating a solution of the amine with a stoichiometric or slight excess of hydrochloric acid. The resulting salt typically precipitates from non-polar organic solvents, providing an effective final purification step.[8][9]
Process Visualization: The Complete Synthetic Workflow
The following diagram illustrates the complete forward synthesis from starting materials to the final product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Notes |
| N-Boc-3-hydroxypyrrolidine | 187.23 | 1.0 | Starting Material |
| Ethyl Salicylate | 166.17 | 1.1 | Nucleophile |
| Triphenylphosphine (PPh₃) | 262.29 | 1.2 | Mitsunobu Reagent |
| Diisopropyl Azodicarboxylate (DIAD) | 202.21 | 1.2 | Mitsunobu Reagent |
| Tetrahydrofuran (THF) | - | - | Anhydrous Solvent |
| Hydrochloric Acid (4M in 1,4-Dioxane) | 36.46 | Excess | Deprotection & Salt Formation Agent |
| Ethyl Acetate (EtOAc) | - | - | Extraction Solvent |
| Diethyl Ether (Et₂O) | - | - | Precipitation Solvent |
Protocol 1: Synthesis of tert-butyl 3-(2-(ethoxycarbonyl)phenoxy)pyrrolidine-1-carboxylate
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N-Boc-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF), ensuring the solution volume is approximately 0.2 M with respect to the starting alcohol.
-
Add ethyl salicylate (1.1 eq) to the solution.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the desired protected ether as a clear oil or white solid.
Protocol 2: Synthesis of this compound
-
Dissolve the purified product from Protocol 1 (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane.
-
To this solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by the formation of a precipitate and confirmed by TLC or LC-MS.
-
Upon completion of the reaction, add diethyl ether to the mixture to facilitate further precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to yield the final product, this compound.
Conclusion
The synthetic pathway detailed in this guide represents a reliable and well-precedented method for the preparation of this compound. By leveraging a key Mitsunobu etherification and a standard acid-mediated deprotection/salt formation sequence, this approach provides a high-yielding and scalable route to a valuable synthetic intermediate. The provided protocols and mechanistic discussions are intended to equip researchers with the necessary knowledge to confidently execute this synthesis in a laboratory setting.
References
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National Center for Biotechnology Information. (n.d.). Chiral heterocyclic alcohols and amines are frequently used building blocks in the synthesis of fine chemicals and pharmaceuticals. In Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
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MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
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MDPI. (n.d.). Mitsunobu Reaction. In Encyclopedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
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ResearchGate. (2005). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Retrieved from [Link]
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Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2005). Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS, 1H and 13C NMR Analyses. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
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PubMed. (2006). Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. Retrieved from [Link]
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Xi'an Qiyue Biotechnology Co., Ltd. (n.d.). This compound, cas1220032-96-1. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]
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Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
A Proposed Investigational Framework for a Novel CNS-Active Compound
Abstract
This compound is a synthetic small molecule with a chemical structure suggestive of potential bioactivity within the central nervous system (CNS). The core structure, featuring a pyrrolidine ring linked to a benzoate moiety, is present in a variety of pharmacologically active compounds. The pyrrolidine scaffold is a well-established pharmacophore in numerous CNS-active drugs, known to interact with a range of targets including G-protein coupled receptors (GPCRs) and transporters.[1][2][3][4] This technical guide presents a comprehensive, albeit speculative, framework for the systematic investigation of the mechanism of action of this compound. Due to the current scarcity of direct pharmacological data on this specific compound, this document will hypothesize a primary mechanism of action based on structural analogy to known ligands and will detail a rigorous, multi-stage experimental plan to validate or refute this hypothesis. This guide is intended for researchers and drug development professionals engaged in the early-stage characterization of novel chemical entities.
Introduction: The Pyrrolidine Scaffold and a Hypothesis-Driven Approach
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry.[2][3][4] Its prevalence in natural products and synthetic drugs stems from its ability to confer favorable physicochemical properties and to present substituents in a well-defined three-dimensional orientation, crucial for specific molecular interactions.[2][3][4] Notably, derivatives of pyrrolidine have been developed as potent and selective ligands for a variety of neurological targets, including histamine H3 receptors, which are implicated in cognitive and sleep-wake disorders.[5][6][7]
Given the structural features of this compound, we hypothesize that this compound may act as a modulator of the Histamine H3 Receptor (H3R) . The H3R is an autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. Antagonists of the H3R have been shown to enhance cognitive function in preclinical models.[6][7]
This guide will therefore focus on a research plan designed to test the hypothesis that this compound is an H3R antagonist.
Proposed Mechanism of Action: Histamine H3 Receptor Antagonism
We postulate that this compound binds to the histamine H3 receptor, preventing the binding of endogenous histamine. As the H3R is constitutively active, the compound may act as an inverse agonist, reducing the basal activity of the receptor. This would lead to a disinhibition of neurotransmitter release in key brain regions associated with arousal, attention, and cognition, such as the cortex and hippocampus.
Caption: Proposed Signaling Pathway of this compound as an H3R Antagonist.
Experimental Validation Workflow
A phased approach is proposed to systematically evaluate the pharmacological properties of this compound.
Caption: Phased Experimental Workflow for Pharmacological Characterization.
Phase 1: In Vitro Target Identification
The initial phase focuses on determining if the compound interacts with the hypothesized target, the histamine H3 receptor.
3.1.1. Radioligand Binding Assay
This experiment will determine the binding affinity of this compound for the human and rat H3R.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the H3R.
-
Protocol:
-
Prepare cell membranes from a stable cell line expressing the recombinant human or rat H3R (e.g., HEK293 or CHO cells).
-
Incubate the membranes with a known concentration of a radiolabeled H3R antagonist (e.g., [3H]-Nα-methylhistamine).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC50 (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki using the Cheng-Prusoff equation.
-
Data Presentation:
| Parameter | Value |
| Radioligand | [3H]-Nα-methylhistamine |
| Receptor Source | HEK293-hH3R membranes |
| IC50 (nM) | TBD |
| Ki (nM) | TBD |
Phase 2: In Vitro Functional Characterization
This phase will assess the functional activity of the compound at the H3R.
3.2.1. [35S]GTPγS Binding Assay
This assay measures the activation of G-proteins following receptor stimulation and can distinguish between agonists, antagonists, and inverse agonists.
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the H3R.
-
Protocol:
-
Use the same H3R-expressing cell membranes as in the binding assay.
-
Incubate the membranes with [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
For antagonist mode: Add a known H3R agonist (e.g., R-α-methylhistamine) with increasing concentrations of the test compound.
-
For inverse agonist mode: Add increasing concentrations of the test compound alone and measure the decrease in basal [35S]GTPγS binding.
-
Separate bound and free [35S]GTPγS via filtration.
-
Quantify radioactivity by scintillation counting.
-
Analyze the data to determine the compound's effect on G-protein activation.
-
3.2.2. cAMP Accumulation Assay
The H3R couples to Gi/o proteins, which inhibit adenylate cyclase and decrease intracellular cAMP levels. An antagonist or inverse agonist would block or reverse this effect.
-
Objective: To measure the compound's effect on intracellular cAMP levels.
-
Protocol:
-
Use whole cells expressing the H3R.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylate cyclase with forskolin.
-
Add an H3R agonist to inhibit cAMP production.
-
Add increasing concentrations of the test compound to assess its ability to reverse the agonist-induced inhibition.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Presentation:
| Assay | Mode of Action | Potency (EC50/IC50, nM) |
| [35S]GTPγS Binding | TBD (Antagonist/Inverse Agonist) | TBD |
| cAMP Accumulation | TBD (Antagonist/Inverse Agonist) | TBD |
Phase 3: In Vivo Pharmacokinetics and Target Engagement
This phase aims to understand the compound's behavior in a living organism.
3.3.1. Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Protocol:
-
Administer a single dose of the compound to rodents (e.g., rats) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
-
3.3.2. Brain Penetration Study
-
Objective: To determine if the compound can cross the blood-brain barrier.
-
Protocol:
-
Following dosing, collect both plasma and brain tissue at specific time points.
-
Homogenize the brain tissue and extract the compound.
-
Analyze the concentration of the compound in both plasma and brain homogenate using LC-MS/MS.
-
Calculate the brain-to-plasma ratio (Kp).
-
Data Presentation:
| Parameter | IV | PO |
| Dose (mg/kg) | TBD | TBD |
| t1/2 (h) | TBD | TBD |
| Cmax (ng/mL) | TBD | TBD |
| Tmax (h) | N/A | TBD |
| Bioavailability (%) | N/A | TBD |
| Kp (Brain/Plasma) | - | TBD |
Phase 4: In Vivo Efficacy Studies
Based on the proposed mechanism as a pro-cognitive agent, relevant animal models of cognition will be used.
3.4.1. Novel Object Recognition (NOR) Test
-
Objective: To assess the compound's effect on learning and memory.
-
Protocol:
-
Acclimatize rodents to an open-field arena.
-
During the training phase, expose the animals to two identical objects.
-
After a retention interval, place one familiar object and one novel object in the arena.
-
Administer the test compound or vehicle before the training or testing phase.
-
Record the time spent exploring each object. A preference for the novel object indicates intact memory.
-
3.4.2. Attentional Set-Shifting Task
-
Objective: To evaluate cognitive flexibility and executive function.
-
Protocol:
-
Train animals to discriminate between two stimuli based on a specific dimension (e.g., odor or texture).
-
Once the rule is learned, the relevant dimension is changed (set-shifting).
-
Administer the compound and measure its effect on the number of trials required to learn the new rule.
-
Conclusion and Future Directions
This technical guide outlines a systematic and hypothesis-driven approach to elucidate the mechanism of action of this compound. By focusing on the histamine H3 receptor as a primary putative target, we have detailed a comprehensive plan that spans from initial in vitro binding and functional assays to in vivo pharmacokinetic and efficacy studies. The successful execution of this research plan will not only define the pharmacological profile of this novel compound but also provide the necessary data to support its potential development as a therapeutic agent for cognitive disorders. Should the H3R hypothesis be refuted, the data from initial broad-panel screening (not detailed here but a recommended early step) would guide the formulation of new hypotheses, and the general workflow presented would remain applicable.
References
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Celanire, S., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5957-5960. [Link]
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Lunsford, C. D., et al. (1959). Derivatives of 3-pyrrolidinols-I. The chemistry, pharmacology and toxicology of some N-substituted-3-benzhydryloxypyrrolidines. Journal of Medicinal and Pharmaceutical Chemistry, 1(1), 73-94. [Link]
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Sirin, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1226707. [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 38, 1-44. [https://www.unipa.it/dipartimenti/stebicef/.content/documenti/documenti_ Raimondi/Raimondi_et_al_2021_Pyrrolidine_in_Drug_Discovery.pdf]([Link]_ Raimondi/Raimondi_et_al_2021_Pyrrolidine_in_Drug_Discovery.pdf)
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Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega. [Link]
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Ilovaisky, A. I., & Kuranova, A. S. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5393. [Link]
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Kovács, L., et al. (2005). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Turkish Journal of Chemistry, 29(6), 641-646. [Link]
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Fox, G. B., et al. (2005). Pharmacological Properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological Characterization and Broad Preclinical Efficacy in Cognition and Schizophrenia of a Potent and Selective Histamine H3 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190. [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 38, 1-44. [Link]
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Elworthy, T. R., et al. (2004). Lactams as EP4 Prostanoid Receptor Agonists. 3. Discovery of N-ethylbenzoic Acid 2-pyrrolidinones as Subtype Selective Agents. Journal of Medicinal Chemistry, 47(25), 6124-6127. [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry. [Link]
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Esbenshade, T. A., et al. (2005). 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention. Journal of Medicinal Chemistry, 48(2), 468-471. [Link]
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Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride physical and chemical properties
An In-depth Technical Guide to Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of this compound (CAS No. 1220032-96-1). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data to facilitate its use as a research chemical or building block. The guide covers compound identification, physicochemical characteristics, proposed analytical workflows for quality control, stability considerations, and essential safety protocols. Methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.
Compound Identification and Overview
This compound is a heterocyclic organic compound featuring a benzoate ester scaffold linked via an ether to a pyrrolidine ring. Supplied as a hydrochloride salt, it is typically a solid at room temperature and possesses properties that make it a valuable intermediate in medicinal chemistry and materials science. The presence of a secondary amine in the pyrrolidine ring provides a site for further functionalization, while the aromatic ring and ester group can be modified to modulate physicochemical and biological properties.
The hydrochloride salt form is utilized to enhance stability and improve aqueous solubility, which is a common strategy in drug development for compounds containing a basic nitrogen atom.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 1220032-96-1[1]
-
Molecular Formula: C₁₃H₁₈ClNO₃[1]
-
SMILES: O=C(OCC)C1=CC=CC=C1OC2CNCC2.[H]Cl[1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties is presented below. It is important to note that experimental data for this specific compound is not widely published; therefore, some properties are estimated based on the chemical structure and data from analogous compounds.
| Property | Value | Source / Rationale |
| Molecular Weight | 271.74 g/mol | [1] |
| Appearance | White to off-white solid | Expected for a small molecule hydrochloride salt. |
| Melting Point | Not available. | Expected to be >150 °C, typical for hydrochloride salts. Experimental determination via DSC or melting point apparatus is required. |
| Boiling Point | Not applicable. | Decomposes upon strong heating. |
| Solubility | Soluble in Water, Methanol, DMSO. | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding, leading to expected solubility in polar protic and aprotic solvents. |
| pKa | ~9-10 | Estimated for the secondary amine in the pyrrolidine ring. This value is critical for designing purification strategies (e.g., liquid-liquid extraction) and understanding physiological behavior. |
| LogP (calculated) | ~2.0-2.5 | Estimated for the free base. The LogP value is a key predictor of membrane permeability and pharmacokinetic properties. |
Analytical Characterization and Quality Control Workflow
Ensuring the identity, purity, and integrity of this compound is paramount for its application in research. A multi-technique analytical approach is required for comprehensive characterization. The following workflow is a self-validating system designed to provide orthogonal data, confirming the compound's quality.
Proposed Analytical Workflow
The following diagram outlines a logical workflow for the quality control (QC) assessment of a newly synthesized or received batch of the target compound.
Caption: Quality Control Workflow for Compound Verification.
Experimental Protocols
-
Rationale: This technique provides rapid confirmation of the molecular weight of the free base after in-source dissociation of the hydrochloride salt.
-
Instrumentation: HPLC system coupled to a single quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Procedure:
-
Prepare a 1 mg/mL stock solution in methanol. Dilute 1:100 in 50:50 acetonitrile:water.
-
Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Elute with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).
-
Set the ESI source to positive ion mode.
-
Expected Result: A prominent peak in the mass spectrum at m/z 250.14, corresponding to the [M+H]⁺ of the free base (C₁₃H₁₉NO₃).
-
-
Rationale: NMR spectroscopy is the gold standard for unambiguous structure confirmation. ¹H NMR verifies the proton environment and their connectivity, while ¹³C NMR confirms the carbon backbone. The synthesis of related pyrrolidine derivatives has been successfully monitored using these techniques.[2]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow observation of exchangeable N-H protons, which may be broadened.
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected ¹H Signals: Signals corresponding to the aromatic protons on the benzoate ring (δ ~7.0-8.0 ppm), the ethyl group ester (a quartet and a triplet, δ ~4.3 and ~1.3 ppm, respectively), and the protons of the pyrrolidine ring and its ether linkage (a more complex series of multiplets in the δ ~2.0-5.0 ppm range). The N-H protons will likely appear as a broad signal.
-
Expected ¹³C Signals: A signal for the ester carbonyl (δ ~165 ppm), aromatic carbons (δ ~110-160 ppm), and aliphatic carbons of the ethyl and pyrrolidine moieties (δ ~14-75 ppm).
-
-
Rationale: HPLC with UV detection is a robust method for quantifying the purity of the main component and detecting non-UV transparent impurities.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Procedure:
-
Develop a method using a C18 stationary phase.
-
Use a mobile phase of acetonitrile and a suitable buffer (e.g., 10 mM ammonium formate, pH 3.5). The acidic pH will ensure the pyrrolidine nitrogen is protonated, leading to better peak shape.
-
Monitor at a wavelength where the benzoate chromophore absorbs strongly (e.g., 254 nm).
-
Perform a gradient elution to resolve early and late-eluting impurities.
-
System Suitability: Before analysis, inject a standard to ensure the system meets performance criteria (e.g., tailing factor < 1.5, theoretical plates > 2000).
-
Analysis: Calculate purity based on the area percent of the main peak relative to all other peaks.
-
Chemical Reactivity and Stability
-
Storage: The compound should be stored sealed in a dry environment at room temperature.[1] As a hydrochloride salt, it is hygroscopic and should be protected from moisture.
-
Stability: The ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions. The ether linkage is generally stable. Avoid strong oxidizing agents.
-
pH Sensitivity: In aqueous solutions, the equilibrium between the protonated (salt) and neutral (free base) forms is dictated by the pH. At pH values significantly above the pKa of the pyrrolidine nitrogen (~9-10), the compound will exist predominantly as the less water-soluble free base.
Safety, Handling, and Storage
While specific toxicity data for this compound is not available, a risk assessment based on its chemical structure and related compounds is essential. Compounds with similar hazard classifications can cause skin, eye, and respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4] General precautionary measures for handling chemicals should be followed.
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution for several minutes.[5]
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7165, Ethyl benzoate. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119031450, 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride. Retrieved January 19, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2015). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Retrieved January 19, 2026, from [Link]
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Alfa Aesar. (2011). Material Safety Data Sheet: Ethyl benzoate. Retrieved January 19, 2026, from [Link]
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Cheméo. (n.d.). 2-Ethyl-pyrrolidine - Chemical & Physical Properties. Retrieved January 19, 2026, from [Link]
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ChemicalRegister.com. (n.d.). Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoatehydrochloride (CAS No. 1219977-30-6) Suppliers. Retrieved January 19, 2026, from [Link]
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Appchem. (n.d.). Mthis compound | 1219972-41-4. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved January 19, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved January 19, 2026, from [Link]
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Harper College. (2010). Safety Data Sheet: Ethyl benzoate. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4993465, 2-Ethylpyrrolidine. Retrieved January 19, 2026, from [Link]
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PubChemLite. (n.d.). Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride (C12H15NO2). Retrieved January 19, 2026, from [Link]
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PubChemLite. (n.d.). 1-(2-(1,4-benzodioxan-6-yloxy)ethyl)pyrrolidine hydrochloride. Retrieved January 19, 2026, from [Link]
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Ethyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride: An Overview of a Novel Research Compound
CAS Number: 1220032-96-1
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is a heterocyclic organic compound containing a pyrrolidine ring linked to a benzoate group via an ether linkage. As a research chemical, its primary role is in early-stage drug discovery and development. This document provides a concise overview of its fundamental chemical properties, a proposed synthetic approach based on established chemical principles, and a discussion of its potential, yet currently unexplored, pharmacological applications. It is critical to note that, at the time of this writing, there is a significant lack of in-depth, publicly available scientific literature, including peer-reviewed articles and patents, specifically detailing the synthesis, biological activity, and mechanism of action of this compound. Therefore, this guide serves as a foundational resource, drawing upon general principles of medicinal chemistry and the known pharmacology of related structural motifs.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This information is primarily aggregated from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1220032-96-1 | Multiple Suppliers |
| Molecular Formula | C₁₃H₁₈ClNO₃ | [1] |
| Molecular Weight | 271.74 g/mol | [1] |
| Appearance | Solid (predicted) | General Knowledge |
| Storage Conditions | Sealed in a dry, room temperature environment | [1] |
| SMILES Code | O=C(OCC)C1=CC=CC=C1OC2CNCC2.[H]Cl | [1] |
Synthesis and Characterization: A Proposed Pathway
While a specific, validated synthetic route for this compound is not publicly documented, a plausible and efficient synthesis can be conceptualized based on established organic chemistry reactions. The proposed pathway involves a Williamson ether synthesis followed by hydrochloride salt formation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
N-Boc Protected Ether Formation:
-
To a solution of N-Boc-3-hydroxypyrrolidine and ethyl salicylate in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add triphenylphosphine (PPh₃) and cool the mixture to 0°C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to yield N-Boc-ethyl 2-(pyrrolidin-3-yloxy)benzoate. The causality for using a Mitsunobu reaction lies in its mild conditions and high efficiency for forming ether linkages between a primary or secondary alcohol and a phenolic hydroxyl group.
-
-
Boc Deprotection and Hydrochloride Salt Formation:
-
Dissolve the purified N-Boc protected intermediate in a suitable solvent such as 1,4-dioxane or diethyl ether.
-
Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir at room temperature.
-
The deprotection of the Boc group and subsequent formation of the hydrochloride salt will likely result in the precipitation of the final product.
-
Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound. This one-pot deprotection and salt formation is an efficient final step.
-
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base and observe the correct isotopic pattern for the hydrochloride salt.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Potential Pharmacological Significance and Future Directions
The structural motifs within this compound suggest several avenues for pharmacological investigation, although it must be reiterated that no specific biological data for this compound has been published.
The Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds.[2] Its saturated, non-planar nature allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. Pyrrolidine derivatives have been explored for a wide range of therapeutic applications, including as anticonvulsants, antivirals, and antibacterial agents.[3][4]
Potential as an Anticonvulsant Agent
A notable area of research for pyrrolidine derivatives is in the treatment of neurological disorders. Specifically, certain 3,3-disubstituted 2-pyrrolidinones have demonstrated a broad spectrum of anticonvulsant activity.[3] While the subject compound is not a pyrrolidinone, the presence of the pyrrolidine core suggests that it could be a valuable starting point for the design of novel anticonvulsant agents.
Logical Framework for Biological Evaluation
Caption: A logical framework for the initial biological evaluation of the title compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling research chemicals of unknown toxicity should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a dry and cool place.[1]
For related compounds, such as 3-(1-Pyrrolidinyl)benzoic acid, identified hazards include skin, eye, and respiratory irritation.[5]
Conclusion and Limitations
This compound is a research chemical with a defined structure but a currently undefined biological profile. The lack of published data on its synthesis and pharmacological activity presents both a challenge and an opportunity for researchers in drug discovery. The proposed synthetic route and framework for biological evaluation provide a starting point for the exploration of this novel compound. It is imperative that any research undertaken with this molecule is conducted with appropriate safety precautions and a rigorous scientific methodology to elucidate its true potential.
References
- Petri, L., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249226.
-
ResearchGate. (2022, April). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. Retrieved from [Link]
- Google Patents. (2014, January 16). United States Patent (12).
- Google Patents. (1976, October 22). United States Patent (19).
- Roth, H. J., & Gosh, M. (1996). 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of Medicinal Chemistry, 39(13), 2534-2541.
-
ResearchGate. (n.d.). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. Retrieved from [Link]
-
Ganguly, A. K., et al. (1996). Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[2][6]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. Journal of Medicinal Chemistry, 39(23), 4563-4567.
- Google Patents. (n.d.). United States Patent Office.
- Google Patents. (n.d.). United States Patent Office.
- Khan, S. A., et al. (2014). Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European Journal of Medicinal Chemistry, 84, 571-578.
Sources
- 1. 1220032-96-1|this compound|BLD Pharm [bldpharm.com]
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- 3. 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in a wide array of natural products and FDA-approved pharmaceuticals underscores its importance in the development of novel therapeutics.[1] The structural and physicochemical properties of the pyrrolidine moiety contribute significantly to the biological activity of drug candidates. Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enhancing binding affinity and modulating pharmacokinetic properties.
This technical guide provides a comprehensive overview of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride, a molecule incorporating this key heterocyclic motif. We will delve into its molecular structure and weight, explore a probable synthetic pathway with detailed experimental considerations, and discuss its potential applications in drug discovery based on the established roles of related compounds.
Molecular Structure and Properties
This compound is a chemical compound with the molecular formula C13H18ClNO3 and a molecular weight of 271.74 g/mol .[2] Its structure consists of a central pyrrolidine ring linked via an ether bond at the 3-position to an ethyl benzoate group at the ortho position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for handling and biological testing.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 1220032-96-1 | |
| Molecular Formula | C13H18ClNO3 | |
| Molecular Weight | 271.74 g/mol | |
| SMILES Code | O=C(OCC)C1=CC=CC=C1OC2CNCC2.[H]Cl |
Molecular Structure Visualization:
The spatial arrangement of this compound is critical to its function. The following diagram, generated using the DOT language, illustrates the connectivity of the atoms.
Caption: Molecular structure of this compound.
Synthesis and Methodologies
A plausible and efficient synthetic route to this compound involves a two-step process starting from commercially available precursors: N-Boc-3-hydroxypyrrolidine and ethyl 2-hydroxybenzoate. This approach leverages the well-established Mitsunobu reaction for the ether formation, followed by the acidic deprotection of the N-Boc group to yield the final hydrochloride salt.
Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoate
This step employs the Mitsunobu reaction, a versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.
-
Reaction Setup: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) and ethyl 2-hydroxybenzoate (1.1 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh3, 1.2 eq).
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) in the same solvent dropwise over a period of 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc protected intermediate.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere and anhydrous solvents is crucial to prevent the quenching of the reactive intermediates in the Mitsunobu reaction.
-
The slow, dropwise addition of the azodicarboxylate at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
The choice of purification by flash chromatography is effective for separating the desired product from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Step 2: Deprotection of the N-Boc Group and Salt Formation
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various conditions and its facile removal under acidic conditions.[3][4][5]
-
Deprotection: Dissolve the purified Ethyl 2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoate (1.0 eq) in a suitable organic solvent such as 1,4-dioxane or ethyl acetate.
-
Acidification: Add a solution of hydrochloric acid in the chosen solvent (e.g., 4 M HCl in dioxane, 2-3 eq) dropwise at room temperature.
-
Precipitation and Isolation: Stir the reaction mixture for 2-4 hours. The hydrochloride salt of the deprotected amine will typically precipitate out of the solution. The solid product can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities, and dried under vacuum to yield this compound as a solid.
-
Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Self-Validating System: The success of the synthesis can be validated at each stage. The formation of the N-Boc intermediate in Step 1 can be confirmed by the appearance of characteristic signals for the Boc group in the ¹H NMR spectrum (a singlet at ~1.4 ppm) and the disappearance of the hydroxyl proton signal. The final deprotection in Step 2 is validated by the disappearance of the Boc signal in the ¹H NMR spectrum and the appearance of the characteristic N-H signals of the protonated amine.
Potential Applications in Drug Development
While specific biological activity data for this compound is not extensively available in the public domain, the structural motifs present in the molecule suggest several potential areas of application in drug discovery. The pyrrolidine ring is a key component in a multitude of biologically active compounds, including antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1]
The benzoate portion of the molecule also contributes to its potential pharmacological profile. Benzoic acid derivatives are known to exhibit a range of biological activities. Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents targeting a variety of diseases. Further research, including in vitro and in vivo screening, is necessary to elucidate its specific biological targets and therapeutic potential.
Conclusion
This compound is a molecule of significant interest to the medicinal chemistry community, primarily due to the incorporation of the versatile pyrrolidine scaffold. This guide has provided a detailed overview of its molecular structure and properties, a robust and logical synthetic strategy, and an outlook on its potential applications in drug discovery. The methodologies described herein are based on well-established and reliable chemical transformations, providing a solid foundation for researchers and scientists working on the synthesis and evaluation of novel pyrrolidine-based compounds.
References
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Figueroa, M.; et al. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. 2021. [Link]
-
Li Petri, G.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). 2021. [Link]
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Unlocking the Potential of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride: A Technical Guide for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Novel Scaffold
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride emerges as a compelling, yet largely unexplored, chemical entity for researchers in the pharmaceutical and life sciences. Its structure, featuring a pyrrolidine ring linked to a benzoate group via an ether linkage, positions it as a promising scaffold for the development of novel therapeutics. The pyrrolidine moiety is a cornerstone in a multitude of biologically active compounds, recognized for its ability to confer favorable pharmacokinetic properties and to interact with a wide array of biological targets.[1][2] While direct research on this compound is nascent, the extensive bioactivity of structurally related pyrrolidine derivatives provides a strong rationale for its investigation across several therapeutic areas.
This guide serves as a technical roadmap for initiating research into the potential applications of this compound. We will delve into the established biological activities of similar molecules to propose a logical and efficient screening cascade for this compound, complete with detailed experimental protocols.
The Pyrrolidine Core: A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a key component in numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from several advantageous features:
-
Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling optimal interactions with the complex three-dimensional surfaces of biological targets.
-
Chirality: The presence of stereocenters in the pyrrolidine ring provides opportunities for developing stereospecific drugs with improved efficacy and reduced off-target effects.
-
Metabolic Stability: The saturated nature of the ring can enhance metabolic stability compared to aromatic systems.
-
Versatile Chemistry: The nitrogen atom and the carbon backbone of the pyrrolidine ring can be readily functionalized, allowing for the creation of diverse chemical libraries for screening.
The combination of the pyrrolidine scaffold with a benzoate moiety in this compound suggests the potential for interactions with targets that recognize aromatic and heterocyclic structures, a common feature in many receptor and enzyme active sites.
Proposed Research Applications and Experimental Workflows
Based on the established activities of analogous compounds, we propose the following areas of investigation for this compound.
Central Nervous System (CNS) Disorders
The pyrrolidine scaffold is a frequent component of CNS-active drugs. Structurally related compounds have demonstrated potent anticonvulsant and analgesic properties, as well as modulatory effects on key CNS receptors.[3][4]
Rationale: Numerous pyrrolidine-2,5-dione and other pyrrolidine derivatives have shown significant efficacy in preclinical models of epilepsy.[3][4] These compounds often act by modulating ion channels or neurotransmitter transporters. A key target for some anticonvulsants is the excitatory amino acid transporter 2 (EAAT2), which is responsible for the reuptake of glutamate.
Experimental Workflow:
Caption: Proposed workflow for anticonvulsant activity screening.
Detailed Protocol: EAAT2 Glutamate Uptake Assay
-
Cell Culture: Culture HEK293 cells stably expressing human EAAT2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Assay Procedure:
-
Plate the EAAT2-expressing cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle control.
-
Initiate glutamate uptake by adding a mixture of [3H]-L-glutamate and unlabeled L-glutamate.
-
Incubate for a defined period at 37°C.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of glutamate uptake inhibition for each compound concentration and determine the IC50 value.
Rationale: Derivatives of 3-pyrrolidine-indole have been identified as selective modulators of 5-HT2 receptors, suggesting their potential in treating mental health disorders.[5][6] The structural similarity of the pyrrolidine core makes this an avenue worth exploring.
Experimental Workflow:
Caption: Workflow for serotonin receptor modulation screening.
Detailed Protocol: Radioligand Binding Assay for 5-HT2A Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human 5-HT2A receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand (e.g., [3H]ketanserin), and varying concentrations of this compound.
-
For non-specific binding determination, use a high concentration of a known 5-HT2A antagonist (e.g., spiperone).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding and determine the Ki value for the test compound.
Anti-inflammatory and Analgesic Applications
The pyrrolidine scaffold is also present in compounds with anti-inflammatory and analgesic properties. For instance, certain pyrrolidine derivatives act as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[7]
Experimental Workflow:
Caption: Screening workflow for anti-inflammatory and analgesic potential.
Detailed Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)
-
Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2. Prepare a solution of arachidonic acid (substrate).
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add varying concentrations of this compound or a known inhibitor (e.g., indomethacin).
-
Pre-incubate at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate to allow for prostaglandin G2 production.
-
Terminate the reaction and measure the peroxidase activity using a colorimetric probe (e.g., TMPD).
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each enzyme and determine the IC50 values to assess potency and selectivity.
Data Summary and Interpretation
The following table provides a template for summarizing the screening data for this compound.
| Assay | Target | Metric | Result | Positive Control |
| Glutamate Uptake | EAAT2 | IC50 (µM) | Known EAAT2 modulator | |
| Radioligand Binding | 5-HT2A | Ki (nM) | Known 5-HT2A ligand | |
| Enzyme Inhibition | COX-1 | IC50 (µM) | Indomethacin | |
| Enzyme Inhibition | COX-2 | IC50 (µM) | Celecoxib | |
| Enzyme Inhibition | 5-LOX | IC50 (µM) | Zileuton |
Conclusion and Future Directions
This compound represents a promising starting point for a drug discovery program. While its biological activity is currently uncharacterized, the rich pharmacology of the pyrrolidine scaffold provides a clear and logical path for its investigation. The proposed screening cascade, targeting CNS disorders and inflammation, offers a robust framework for elucidating the therapeutic potential of this novel molecule. Positive results in these initial assays would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogs, and more extensive preclinical evaluation.
References
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Identification of novel β-lactams and pyrrolidinone derivatives as selective Histamine-3 receptor (H3R) modulators as possible anti-obesity agents. European Journal of Medicinal Chemistry. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
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3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Medicinal Chemistry Letters. [Link]
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3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. PubMed Central. [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
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An Update on the Synthesis of Pyrrolo[5][8]benzodiazepines. PubMed Central. [Link]
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Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European Journal of Medicinal Chemistry. [Link]
-
Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ResearchGate. [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. [Link]
-
Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry. [Link]
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- 8. Identification of novel β-lactams and pyrrolidinone derivatives as selective Histamine-3 receptor (H3R) modulators as possible anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Ethyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride. Recognizing the critical role of solubility in drug efficacy and formulation, this document outlines the fundamental principles governing the solubility of amine hydrochloride salts, presents detailed protocols for systematic solubility assessment in various solvents, and offers insights into the interpretation of the resulting data. By integrating established methodologies with the underlying physicochemical principles, this guide serves as a practical resource for the characterization of this and similar pharmaceutical compounds.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and diminished clinical utility. For drug development professionals, a thorough understanding of a compound's solubility profile across a range of solvents and pH conditions is therefore not merely an academic exercise but a critical step in formulation development, toxicity studies, and ultimately, clinical success.[2][3]
This compound, an organic molecule featuring an ester, an ether, and a pyrrolidine ring, presents a unique solubility profile. As a hydrochloride salt of a secondary amine, its solubility is expected to be significantly influenced by the pH of the medium. The protonated amine group enhances its polarity, generally favoring solubility in polar solvents, particularly water.[4][5] However, the presence of the largely nonpolar ethyl benzoate moiety introduces a lipophilic character, which can influence its solubility in less polar organic solvents. This guide will provide the necessary tools to experimentally determine and rationally interpret the solubility of this compound.
Physicochemical Properties and Their Anticipated Influence on Solubility
While specific experimental data for this compound is not extensively published, we can infer its likely behavior by examining its structural components and the properties of related molecules.
The molecule can be deconstructed into three key functional regions:
-
Ethyl Benzoate Group: This portion of the molecule is relatively nonpolar and will contribute to its solubility in organic solvents of low to moderate polarity. The properties of ethyl benzoate itself—being almost insoluble in water but miscible with many organic solvents—are instructive here.[7]
-
Pyrrolidine Ring: The pyrrolidine ring is a cyclic secondary amine. In its free base form, it is a polar structure.
-
Hydrochloride Salt: The formation of a hydrochloride salt by protonating the nitrogen atom in the pyrrolidine ring dramatically increases the polarity of the molecule.[4][5] This is the primary driver for its aqueous solubility.
The Common Ion Effect
It is crucial to consider the "common ion effect" when evaluating the solubility of hydrochloride salts, particularly in biological contexts where chloride ions are abundant (e.g., gastric fluid). The presence of excess chloride ions in solution can suppress the dissolution of the hydrochloride salt, potentially reducing its solubility compared to the free base at the same pH.[8]
Experimental Determination of Solubility: A Step-by-Step Guide
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[9] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined.
Materials and Equipment
-
This compound (solid)
-
A selection of solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Isopropyl Alcohol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol
-
Preparation of Stock Solutions and Standards:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO) for creating a calibration curve.
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
-
Sample Preparation:
-
To a series of vials, add an excess amount of this compound (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
To each vial, add a known volume of the desired solvent (e.g., 1 mL).
-
-
Equilibration:
-
Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, visually confirm that excess solid remains.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Adsorption to the filter material should be considered and evaluated if necessary.[3]
-
-
Analysis:
-
Prepare appropriate dilutions of the filtered supernatant.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the dissolved compound in the saturated solution from the calibration curve.
-
Data Presentation
The solubility data should be systematically organized for clear comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Water | 25 | |||
| 0.1 N HCl | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Isopropyl Alcohol | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Dichloromethane | 25 | |||
| Ethyl Acetate | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 |
Interpretation of Results: A Predictive Framework
The solubility data will provide a comprehensive picture of the compound's behavior in different chemical environments.
Relationship between Solvent Polarity and Solubility
The following diagram illustrates the expected relationship between solvent properties and the solubility of this compound.
Caption: Predicted Solubility based on Solvent Polarity.
-
Polar Protic Solvents (e.g., Water, Methanol): High solubility is expected due to the ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the solvent.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Moderate to high solubility is anticipated due to strong dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Dichloromethane): Lower solubility is expected, driven primarily by the nonpolar ethyl benzoate portion of the molecule.
The Impact of pH
A significant difference in solubility between water, 0.1 N HCl, and PBS (pH 7.4) is expected. The compound should be highly soluble in acidic conditions where the amine remains fully protonated. As the pH increases towards the pKa of the pyrrolidinium ion, the equilibrium will shift towards the less soluble free base, potentially leading to a decrease in solubility.
Conclusion
This technical guide has provided a comprehensive roadmap for the systematic evaluation of the solubility of this compound. By following the detailed protocols and considering the underlying physicochemical principles, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation strategies, ensuring consistent results in biological assays, and ultimately, advancing the development of new therapeutic agents.
References
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25. [Link]
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Bergström, C. A., & Avdeef, A. (2019). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 7(4), 227-253. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Persson, E., & Gustafsson, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(1), 142-147. [Link]
-
Sciencemadness Discussion Board. (2011). Solubility of organic amine salts. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? [Link]
-
PubChem. (n.d.). Ethyl benzoate. [Link]
-
Molbase. (n.d.). This compound. [Link]
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- 9. researchgate.net [researchgate.net]
Biological activity of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
An In-depth Technical Guide to the Prospective Biological Activity of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Abstract
This technical guide outlines a comprehensive, albeit prospective, investigation into the biological activity of this compound. In the absence of direct published data for this specific molecule, we leverage established principles of medicinal chemistry and pharmacology to propose a likely mechanism of action and a corresponding strategic plan for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic framework and detailed, actionable experimental protocols. Our central hypothesis posits that this compound functions as a histamine H3 receptor antagonist, a class of compounds with significant therapeutic potential in cognitive and neurodegenerative disorders.
Introduction and Rationale
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] A significant body of literature demonstrates that pyrrolidine-containing molecules exhibit potent antagonist activity at the histamine H3 receptor.[4][5][6] The histamine H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system (CNS), plays a crucial role in modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Consequently, antagonism of the H3 receptor is an attractive therapeutic strategy for enhancing cognitive function and treating conditions such as Alzheimer's disease, schizophrenia, and narcolepsy.[7]
The structure of this compound, featuring a central pyrrolidine ring linked to an aromatic benzoate moiety, shares key pharmacophoric elements with known histamine H3 receptor antagonists. This structural analogy forms the basis of our hypothesis and the investigative strategy detailed herein. This guide will therefore serve as a roadmap for the systematic in vitro and in vivo characterization of this compound, from initial target engagement to preliminary assessment of its therapeutic potential.
Proposed Mechanism of Action: Histamine H3 Receptor Antagonism
We hypothesize that this compound acts as an antagonist or inverse agonist at the histamine H3 receptor. This G protein-coupled receptor (GPCR) is constitutively active and, upon binding to its endogenous ligand histamine, couples to the Gαi/o subunit.[8][9] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] By antagonizing this receptor, this compound would block the inhibitory effect of histamine, thereby increasing the release of pro-cognitive neurotransmitters in the CNS.
Caption: Hypothesized mechanism of this compound at the histamine H3 receptor.
In Vitro Pharmacological Characterization
The initial phase of characterization involves a series of in vitro assays to confirm target engagement, determine functional activity, and assess selectivity.
Caption: Workflow for the in vitro pharmacological characterization of the compound.
Primary Target Engagement: Radioligand Binding Assay
Rationale: This assay will determine if this compound binds to the human histamine H3 receptor and will quantify its binding affinity (Ki). The assay measures the displacement of a known radiolabeled ligand from the receptor by the test compound.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H3 receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of radioligand (e.g., [3H]-Nα-methylhistamine).
-
A dilution series of this compound (e.g., 10 µM to 0.1 nM).
-
Cell membrane preparation.
-
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled H3 antagonist, e.g., ciproxifan).
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Activity: cAMP Assay
Rationale: This assay will determine whether the compound acts as an antagonist, inverse agonist, or agonist at the H3 receptor by measuring its effect on intracellular cAMP levels.[8][9][10][11] Since the H3 receptor is Gαi-coupled, an antagonist will block the histamine-induced decrease in cAMP, while an inverse agonist will increase basal cAMP levels.
Detailed Protocol:
-
Cell Culture:
-
Plate CHO or HEK293 cells stably expressing the human histamine H3 receptor in a 384-well plate and culture overnight.
-
-
Assay Procedure (Antagonist Mode):
-
Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a dilution series of this compound and incubate for a short period.
-
Add a fixed concentration of an H3 receptor agonist (e.g., (R)-α-methylhistamine) at its EC80 concentration.
-
Incubate to allow for changes in cAMP levels.
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the assay signal (inversely proportional to cAMP levels) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.
-
In Vitro ADME and Safety Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities and guiding lead optimization.[13][14][15]
Caption: Workflow for in vitro ADME and safety profiling.
Permeability Assessment
4.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across biological membranes.[16][17][18] It is a cost-effective way to assess a compound's potential for oral absorption.
Detailed Protocol: [17][19][20]
-
Plate Preparation:
-
Coat the membrane of a 96-well filter donor plate with a lipid solution (e.g., lecithin in dodecane).
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Assay:
-
Add the test compound solution (in buffer, typically containing a small percentage of DMSO) to the donor plate wells.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well, using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and time is the incubation time.
-
4.1.2. Caco-2 Permeability Assay
Rationale: The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[21][22][23] This assay can assess both passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp).[24]
Detailed Protocol: [21][22][25]
-
Cell Culture:
-
Seed Caco-2 cells on permeable Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
To measure apical to basolateral (A-B) transport (absorption), add the test compound to the apical side and fresh buffer to the basolateral side.
-
To measure basolateral to apical (B-A) transport (efflux), add the test compound to the basolateral side and fresh buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver compartment at specified time points (e.g., 2 hours).
-
-
Quantification and Data Analysis:
-
Determine the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux.
-
Metabolic Stability: Human Liver Microsome Assay
Rationale: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily cytochrome P450s) present in human liver microsomes.[26][27][28] It provides an estimate of the compound's metabolic clearance.
Detailed Protocol: [26][29][30]
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound at a low concentration (e.g., 1 µM) with pooled human liver microsomes in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination and Sample Preparation:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
-
Quantification and Data Analysis:
-
Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Plot the natural log of the percent remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Cardiovascular Safety: hERG Assay
Rationale: Inhibition of the hERG potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[31] Early assessment of a compound's hERG liability is a critical step in safety pharmacology.
Detailed Protocol (Automated Patch Clamp): [31][32][33][34][35]
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Harvest the cells and prepare a single-cell suspension.
-
-
Electrophysiology:
-
Use an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
The system will automatically establish whole-cell patch-clamp recordings.
-
Apply a specific voltage protocol to elicit hERG currents.
-
After establishing a stable baseline current, apply a vehicle control followed by increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the hERG tail current amplitude at each concentration.
-
Calculate the percentage inhibition of the current relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Pharmacological Evaluation
Based on the proposed mechanism as a histamine H3 antagonist, a key in vivo study would be to assess the pro-cognitive effects of this compound in a rodent model of memory impairment.
Caption: Workflow for in vivo pharmacological evaluation.
Novel Object Recognition (NOR) Test
Rationale: The NOR test is a widely used assay to evaluate learning and memory in rodents.[36][37][38][39] It is based on the innate tendency of rodents to explore a novel object more than a familiar one.
Detailed Protocol: [37][38][40]
-
Habituation:
-
On day 1, allow each mouse or rat to freely explore an empty, open-field arena for 5-10 minutes to acclimate to the environment.
-
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects in the arena.
-
Administer the test compound or vehicle to the animals at a predetermined time before the training session.
-
Place each animal in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object.
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), return the animal to the arena.
-
One of the original objects is replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object. Compare the DI between the vehicle-treated and compound-treated groups to assess pro-cognitive effects.
-
Morris Water Maze (MWM) Test
Rationale: The MWM is a classic test of hippocampus-dependent spatial learning and memory.[41][42][43][44][45] It is a more complex cognitive task than the NOR test and can provide confirmatory evidence of cognitive enhancement.
Detailed Protocol: [41][42][44]
-
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Various distal cues are placed around the room for spatial navigation.
-
-
Acquisition Phase (4-5 days):
-
Each day, each animal undergoes several trials (e.g., 4 trials).
-
For each trial, the animal is placed in the water at a different starting position and must find the hidden platform.
-
Record the time taken to find the platform (escape latency).
-
If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Analyze the escape latency across the acquisition days to assess learning.
-
In the probe trial, a significant preference for the target quadrant indicates spatial memory. Compare the performance of compound-treated animals to vehicle-treated animals.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Prospective In Vitro Pharmacology Data
| Assay | Parameter | Ethyl 2-(pyrrolidin-3-yloxy)benzoate HCl | Control Compound (e.g., Ciproxifan) |
|---|---|---|---|
| H3 Binding | Ki (nM) | Value | Value |
| cAMP Functional | IC50 (nM) | Value | Value |
| H1 Binding | Ki (nM) | >10,000 | Value |
| M1 Binding | Ki (nM) | >10,000 | Value |
Table 2: Prospective In Vitro ADME & Safety Data
| Assay | Parameter | Ethyl 2-(pyrrolidin-3-yloxy)benzoate HCl | Interpretation |
|---|---|---|---|
| PAMPA | Pe (10⁻⁶ cm/s) | Value | High/Medium/Low Permeability |
| Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | Value | High/Medium/Low Permeability |
| Caco-2 | Efflux Ratio | Value | Substrate for Efflux? (Yes/No) |
| HLM Stability | t½ (min) | Value | High/Medium/Low Stability |
| HLM Stability | Clint (µL/min/mg) | Value | High/Medium/Low Clearance |
| hERG Assay | IC50 (µM) | Value | High/Medium/Low Risk |
Conclusion and Future Directions
This guide presents a scientifically rigorous, albeit prospective, framework for the comprehensive evaluation of this compound. By systematically applying the detailed in vitro and in vivo protocols, researchers can elucidate its biological activity, mechanism of action, and preliminary drug-like properties. Should the central hypothesis be confirmed, and the compound demonstrate potent and selective histamine H3 receptor antagonism with a favorable ADME and safety profile, further preclinical development would be warranted. Subsequent studies would include pharmacokinetic profiling in rodents, more extensive safety pharmacology, and evaluation in more complex animal models of disease. This structured approach ensures a thorough and efficient investigation, maximizing the potential for discovering a novel therapeutic agent for cognitive disorders.
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In vitro studies involving Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Foreword: A Strategic Approach to In Vitro Compound Evaluation
The journey of a novel chemical entity from discovery to potential therapeutic application is paved with rigorous scientific investigation. The initial in vitro characterization is arguably the most critical phase, as it lays the foundational understanding of a compound's biological activity and informs all subsequent research. This guide provides a comprehensive, technically-grounded framework for the in vitro study of This compound . We eschew a rigid, one-size-fits-all template. Instead, we present a logical, cascading workflow that begins with broad phenotypic screening and progressively narrows the focus to specific mechanistic pathways. The methodologies described are rooted in established, authoritative protocols, and the rationale behind each experimental choice is elucidated to empower researchers to not only execute the steps but to understand the science that underpins them.
Part 1: Foundational Profiling - Cytotoxicity and Therapeutic Index
Before investigating how a compound works, we must first determine if and at what concentrations it elicits a biological effect. The primary objective is to quantify its cytotoxic or cytostatic potential across a panel of relevant cell lines. This establishes a dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Rationale for Cell Line Selection
The choice of cell lines is a cornerstone of the experimental design. A well-conceived panel should include:
-
Targeted Cancer Lines: Cell lines relevant to the hypothesized therapeutic area. For a broad-spectrum initial screen, we select representatives from common cancer types: HCT116 (colorectal carcinoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma).
-
Non-Cancerous Control: A non-transformed cell line, such as MRC-5 (normal lung fibroblasts), is crucial for assessing selectivity. A compound that is equally toxic to cancerous and healthy cells has a low therapeutic index and is generally a poor candidate for further development.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound (MW: 271.74 g/mol [1])
-
Selected cell lines (HCT116, A549, MCF-7, MRC-5)
-
Appropriate cell culture media (e.g., DMEM, RPMI-1640) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, sterile
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, neutralize, and count the cells.
-
Seed 5,000 cells in 100 µL of medium per well into a 96-well plate.
-
Scientist's Note: Seeding density is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform a serial dilution in culture medium to create 2X working concentrations (e.g., from 200 µM down to 0.2 µM).
-
Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same final DMSO concentration, typically ≤0.1%) and "no-cell" blank wells.
-
Incubate for 48 hours. This duration is a standard starting point, but may be optimized.
-
-
MTT Reagent Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the vehicle control wells.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate percent viability: (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot percent viability versus log[compound concentration] and use non-linear regression to calculate the IC50 value.
-
Workflow and Data Interpretation
Caption: A streamlined workflow for determining compound IC50 values.
Table 1: Representative IC50 Data Summary
| Cell Line | Cell Type | IC50 (µM) after 48h | Selectivity Index (SI) |
| HCT116 | Colorectal Carcinoma | 8.5 | 14.1 |
| A549 | Lung Carcinoma | 22.1 | 5.4 |
| MCF-7 | Breast Adenocarcinoma | 35.8 | 3.3 |
| MRC-5 | Normal Lung Fibroblast | >120 | - |
| Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells) |
Interpretation: The hypothetical data indicate that the compound is most potent against the HCT116 cell line. Crucially, it shows significantly lower toxicity towards the normal MRC-5 cells, suggesting a favorable therapeutic window. HCT116 is therefore selected as the primary model for subsequent mechanistic studies.
Part 2: Unveiling the Mechanism - Cell Cycle and Apoptosis Analysis
An IC50 value tells us about potency, but not the mechanism of cell death. The observed decrease in viability could be due to cell cycle arrest (cytostatic effect), programmed cell death (apoptotic effect), or necrosis. Flow cytometry is the ideal tool to dissect these possibilities.
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of a stained cell is directly proportional to its DNA content, allowing us to quantify the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][3]
Methodology:
-
Seeding and Treatment: Seed HCT116 cells in 6-well plates. Once attached, treat with the compound at concentrations bracketing the IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. A shorter time point than the viability assay is often used to capture changes in the cell cycle before widespread cell death occurs.
-
Harvesting and Fixation:
-
Harvest cells by trypsinization. Crucially, collect the supernatant as it may contain detached, apoptotic cells.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[3][4]
-
Incubate at 4°C for at least 2 hours (or store at -20°C for weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash with PBS.
-
Resuspend the pellet in a PI staining solution containing RNase A. Rationale: RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring that the signal comes exclusively from DNA.[5]
-
Incubate in the dark for 30 minutes.
-
Analyze using a flow cytometer.
-
Experimental Protocol: Quantifying Apoptosis with Annexin V & PI
This dual-staining method precisely differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[6][7]
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8]
-
Propidium Iodide (PI): As before, PI is used as a viability dye. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[7]
Methodology:
-
Seeding and Treatment: Perform as described for the cell cycle analysis (Section 2.1, Step 1).
-
Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
-
Analysis: Analyze immediately by flow cytometry. The populations are interpreted as:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Table 2: Hypothetical Flow Cytometry Data for HCT116 Cells (24h Treatment)
| Treatment (vs. Vehicle) | % Cells in G2/M Phase | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Vehicle Control | 21% | 4.2% | 2.5% |
| Compound (8.5 µM) | 58% | 29.5% | 18.3% |
Interpretation: The data strongly suggest a dual mechanism. The compound induces a significant G2/M phase arrest in the cell cycle and robustly triggers apoptosis. This profile is characteristic of many DNA-damaging agents or mitotic inhibitors.
Part 3: Deeper Mechanistic Insight - Probing a Key Survival Pathway
The observation of G2/M arrest and apoptosis points towards the disruption of critical signaling pathways that control cell cycle progression and survival. The PI3K/Akt pathway is a central hub for these processes and is frequently hyperactivated in cancers, making it a prime therapeutic target.[10][11][12] We hypothesize that our compound may exert its effects by inhibiting this pathway.
The PI3K/Akt Pathway: A Rationale for Investigation
Activation of the PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating numerous pro-apoptotic proteins and cell cycle inhibitors.[13][14] A key event in this cascade is the phosphorylation of Akt at Serine 473. Therefore, measuring the level of phosphorylated Akt (p-Akt) serves as a direct proxy for the activity of the entire upstream pathway. A reduction in p-Akt levels following compound treatment would provide strong evidence for pathway inhibition.
Experimental Protocol: Western Blot for p-Akt Expression
Western blotting allows for the sensitive detection and relative quantification of a specific protein within a complex lysate. We will measure the levels of both phosphorylated Akt (p-Akt Ser473) and total Akt.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Seed and treat HCT116 cells as before, typically for a shorter duration (e.g., 6 hours) to capture early signaling events.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and, critically, a phosphatase inhibitor cocktail . Rationale: Phosphatases in the lysate will rapidly dephosphorylate proteins, destroying the signal of interest. Inhibitors are essential to preserve the phosphorylation state.[15]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Scientist's Note: BSA is often preferred over non-fat milk for phospho-antibody protocols as milk contains phosphoproteins (like casein) that can increase background noise.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473) diluted in 5% BSA/TBST.
-
Secondary Antibody: Wash the membrane extensively with TBST, then incubate for 1 hour with an HRP-conjugated secondary antibody.
-
Detection: Wash again, then apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
-
Stripping and Re-probing:
-
To normalize the data, the membrane is stripped of the first set of antibodies and re-probed with an antibody against total Akt . This ensures that any observed decrease in p-Akt is due to reduced phosphorylation, not a decrease in the total amount of Akt protein. A final probe for a loading control like GAPDH confirms equal protein loading across all lanes.
-
Visualizing the Target Pathway
Caption: Proposed inhibition of the PI3K/Akt survival pathway.
Expected Result: A dose-dependent decrease in the band intensity for p-Akt relative to total Akt would strongly support the hypothesis that this compound functions, at least in part, by suppressing this critical pro-survival signaling pathway.
Conclusion
This technical guide has outlined a robust, multi-faceted strategy for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific analyses of the cell cycle, apoptosis, and a key signaling pathway, researchers can build a comprehensive profile of the compound's biological activity. This logical workflow ensures that each experimental step is informed by the last, maximizing efficiency and yielding a rich, interpretable dataset that will be invaluable for guiding future preclinical and clinical development.
References
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-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- BLD Pharm. (n.d.). This compound.
-
Osaki, M., Oshimura, M., & Ito, H. (2004). PI3K-Akt pathway: its functions and alterations in human cancer. Apoptosis, 9(6), 667–676. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The PI3K/AKT/mTOR pathway. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (2014, October 24). What are the important points for the detection of phospho-Akt in western blot?. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride Derivatives and Analogs
This guide provides a comprehensive technical overview of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride and its analogs, a class of compounds centered around a privileged pyrrolidine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, potential biological activities, and the critical experimental workflows necessary for the evaluation of these molecules. The content is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a thorough understanding of this promising chemical space.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its prevalence is attributed to its unique structural and physicochemical properties. The sp3-hybridized carbons of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, a desirable trait for enhancing target binding and improving drug-like properties.[2] The non-planar, puckered conformation of the ring, along with the potential for stereoisomerism at its substituents, provides a scaffold for creating structurally diverse and potent biological modulators.[2] The basic nitrogen atom can serve as a hydrogen bond donor or acceptor, facilitating interactions with biological targets and often improving aqueous solubility.[3]
The core structure of this compound combines this versatile pyrrolidine ring with a benzoate moiety through an ether linkage. This arrangement presents multiple avenues for chemical modification to explore structure-activity relationships (SAR) and optimize for specific biological targets.
Synthesis and Chemical Characterization
The synthesis of this compound and its derivatives typically involves a multi-step process, starting from commercially available precursors. The following sections outline a representative synthetic strategy and the analytical methods crucial for characterization.
General Synthetic Strategy
A common synthetic route to the target compound involves the protection of the pyrrolidine nitrogen, followed by etherification of the hydroxyl group, and subsequent deprotection.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
This protocol describes the synthesis of this compound from (S)-3-hydroxypyrrolidine.
Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine
-
Rationale: The tert-butyloxycarbonyl (Boc) group is used to protect the secondary amine of the pyrrolidine ring. This prevents its nucleophilic participation in the subsequent etherification step, ensuring the reaction occurs at the hydroxyl group.[4]
-
Procedure:
-
Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base like triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.[5]
-
Step 2: Williamson Ether Synthesis
-
Rationale: This classical ether synthesis involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the aromatic ring. Sodium hydride is a strong base suitable for generating the alkoxide.
-
Procedure:
-
Dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Add ethyl 2-fluorobenzoate (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: N-Boc Deprotection
-
Rationale: The Boc protecting group is readily cleaved under acidic conditions to yield the free amine. A solution of hydrochloric acid in an organic solvent like dioxane is commonly used to directly afford the hydrochloride salt of the final product.[4]
-
Procedure:
-
Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add a solution of 4 M HCl in 1,4-dioxane (excess, e.g., 5-10 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The hydrochloride salt of the product will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to afford the pure Ethyl 2-((S)-pyrrolidin-3-yloxy)benzoate hydrochloride.
-
Analytical Characterization
The identity and purity of the synthesized compounds must be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the benzoate ring, the ethyl ester protons (a quartet and a triplet), and protons of the pyrrolidine ring, including the methine proton at the 3-position.
-
¹³C NMR: Will show characteristic signals for the carbonyl carbon of the ester, aromatic carbons, and the aliphatic carbons of the pyrrolidine ring and the ethyl group.[6]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is a common setup.
Biological Evaluation: Targets and Methodologies
Derivatives of the pyrrolidine scaffold have shown activity against a wide range of biological targets.[2] Based on the structural features of Ethyl 2-(pyrrolidin-3-yloxy)benzoate, potential targets include G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system (CNS).
Potential Biological Targets
-
Muscarinic Acetylcholine Receptors (mAChRs): The pyrrolidine ether motif is present in some known muscarinic receptor antagonists.[7][8] The five subtypes (M1-M5) are involved in various physiological processes, and subtype-selective ligands are of significant therapeutic interest.[9]
-
Dopamine Transporter (DAT): The dopamine transporter is a key regulator of dopaminergic signaling and a target for both therapeutic agents and drugs of abuse.[10][11]
-
Serotonin Transporter (SERT): As the primary site of action for many antidepressant medications, the serotonin transporter is a well-validated drug target.[1][12]
In Vitro Experimental Workflows
A systematic in vitro evaluation is essential to determine the biological activity and selectivity of the synthesized compounds.
Workflow for In Vitro Characterization
Caption: A typical workflow for the in vitro evaluation of novel compounds.
3.2.1. Radioligand Binding Assays
-
Principle: These assays measure the ability of a test compound to displace a known radiolabeled ligand from its binding site on the target receptor or transporter. This provides information on the binding affinity (Ki) of the test compound.[9][13]
-
Protocol Outline (for Muscarinic Receptors):
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing hM1).[14]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[14]
-
3.2.2. Functional Assays
-
Principle: Functional assays measure the cellular response following the binding of a compound to its target, determining whether the compound is an agonist, antagonist, or allosteric modulator.
-
Protocol Outline (Serotonin Reuptake Inhibition Assay):
-
Cell Culture: Plate cells expressing the human serotonin transporter (e.g., HEK293-hSERT cells) in a 96-well plate.[15][16]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Substrate Addition: Add a fixed concentration of radiolabeled serotonin (e.g., [³H]-5-HT).
-
Incubation: Incubate for a short period at 37°C to allow for serotonin uptake.
-
Termination and Lysis: Terminate the uptake by rapidly washing with ice-cold buffer and lyse the cells.
-
Scintillation Counting: Measure the amount of radioactivity taken up by the cells.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of serotonin uptake.
-
Structure-Activity Relationship (SAR) Studies
By systematically modifying the chemical structure of the lead compound and evaluating the biological activity of the resulting analogs, a structure-activity relationship can be established. This provides insights into the key structural features required for potent and selective activity.
Table 1: Illustrative SAR for Pyrrolidin-3-yloxy-benzoate Analogs
| R¹ (at Pyrrolidine N) | R² (at Benzoate Ring) | Target X Ki (nM) | Target Y Ki (nM) |
| H | 2-COOEt | 50 | >1000 |
| Me | 2-COOEt | 25 | 800 |
| Et | 2-COOEt | 30 | 950 |
| H | 4-COOEt | 200 | >1000 |
| H | 2-CONH₂ | 80 | >1000 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how SAR data would be presented.
Signaling Pathways
Understanding the downstream signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and predicting their physiological effects.
4.1. M1 Muscarinic Receptor Signaling
Activation of the M1 muscarinic receptor, which is coupled to Gq/11 G-proteins, initiates a signaling cascade that leads to increased neuronal excitability.[3][17]
Diagram of the M1 Muscarinic Receptor Signaling Pathway
Caption: General mechanism of neurotransmitter transporter function and inhibition.
ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical in drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. [18][19] Table 2: Key In Vitro ADME-Tox Assays
| Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. |
| Distribution | Plasma Protein Binding | Determines the extent to which a drug binds to plasma proteins, affecting its free concentration. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Assesses the potential for drug-drug interactions by measuring inhibition of major CYP enzymes. |
| Metabolism | Metabolic Stability (Microsomes/Hepatocytes) | Determines the rate of metabolism, providing an estimate of the drug's half-life. |
| Toxicity | hERG Channel Assay | Evaluates the risk of cardiac arrhythmia by measuring inhibition of the hERG potassium channel. |
| Toxicity | Cytotoxicity Assay | Assesses the general toxicity of a compound to cells (e.g., using HepG2 cells). |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the proven biological relevance of the pyrrolidine motif offer a rich field for medicinal chemistry exploration. This guide has provided a comprehensive framework for the synthesis, characterization, and biological evaluation of this class of compounds. A systematic approach, combining robust synthetic chemistry with a well-defined in vitro testing cascade, is essential for unlocking the full therapeutic potential of these and related molecules.
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Methodological & Application
Application Note: A Comprehensive Guide to the Analytical Characterization of Ethyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride
Abstract
This application note provides a detailed framework for the analytical characterization of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride, a novel compound with potential applications in pharmaceutical research and development. The methodologies outlined herein are designed to ensure the identity, purity, and quality of the drug substance, aligning with the principles of scientific integrity and regulatory expectations. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical explanations and practical, step-by-step protocols for a suite of essential analytical techniques. The validation of these analytical procedures is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction
The pyrrolidine scaffold is a prominent feature in many biologically active compounds, valued for its unique stereochemical and conformational properties that can enhance interaction with biological targets.[5][6] this compound is a compound that merges this important heterocyclic moiety with a benzoate ester, suggesting its potential as a versatile intermediate or active pharmaceutical ingredient (API). As with any compound intended for pharmaceutical use, a rigorous and comprehensive analytical characterization is paramount to ensure its quality, safety, and efficacy.
This document provides an in-depth guide to the analytical methods required for the full characterization of this compound. The protocols and discussions are grounded in established analytical principles and draw upon methodologies for similar chemical structures.[7][8][9] The overarching goal is to provide a self-validating system of analytical procedures that, when used in concert, provide a high degree of confidence in the material's identity, strength, quality, and purity.
Analytical Strategy Overview
A multi-faceted analytical approach is necessary for the comprehensive characterization of a novel drug substance. This strategy ensures that all critical quality attributes are assessed. The workflow begins with unambiguous structural identification, followed by the quantification of the main component and the detection and quantification of any impurities. Finally, the solid-state properties of the hydrochloride salt are investigated.
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Application Notes and Protocols for the NMR Spectroscopic Analysis of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Introduction: Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is a key intermediate in pharmaceutical synthesis, valued for its unique structural combination of a substituted aromatic ester and a heterocyclic amine salt. Comprehensive structural elucidation and purity assessment are critical for its application in drug development and manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent analytical technique for providing unambiguous structural information and quantitative analysis. This document provides a detailed guide to the NMR analysis of this compound, including sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and in-depth spectral interpretation. These protocols are designed for researchers, scientists, and drug development professionals requiring a robust and validated method for the characterization of this and structurally related molecules.
Foundational Principles and Experimental Design
The molecular structure of this compound presents several key features that inform the NMR analytical strategy. The presence of both aromatic and aliphatic protons, an ethyl ester group, a pyrrolidine ring, and a hydrochloride salt of a secondary amine all contribute to the complexity and richness of the NMR spectra. The protonation of the pyrrolidine nitrogen is expected to significantly influence the chemical shifts of the adjacent protons and carbons, inducing a downfield shift due to the increased electron-withdrawing effect of the positively charged nitrogen atom.
A multi-pronged NMR approach is recommended for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. This includes standard 1D ¹H and ¹³C NMR, augmented by 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Experimental Workflow Diagram
Caption: Overall workflow for the NMR analysis of this compound.
Detailed Protocols
Sample Preparation
Given that Ethyl 2-(pyrrolidin-3-yloxy)benzoate is a hydrochloride salt, it is likely to be polar and potentially hygroscopic. The choice of a suitable deuterated solvent is paramount for obtaining a high-quality NMR spectrum.
Protocol:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its high polarity, which should readily dissolve the hydrochloride salt.[1] An alternative is deuterated methanol (CD₃OD). Chloroform-d (CDCl₃) may be less suitable due to the lower solubility of salts in this solvent.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] Gently vortex or sonicate the sample to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically a very small drop). However, for routine analysis, referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is often sufficient and avoids potential reactions of the standard with the analyte.[5]
NMR Data Acquisition
The following parameters are provided as a starting point and should be optimized for the specific spectrometer being used.
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Key Parameters |
| ¹H NMR | - Pulse Program: Standard single-pulse (e.g., zg30 on Bruker systems)- Spectral Width: ~16 ppm (centered around 6 ppm)- Acquisition Time: ~2-3 seconds- Relaxation Delay (d1): 1-2 seconds- Number of Scans: 8-16 |
| ¹³C{¹H} NMR | - Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30)- Spectral Width: ~200-220 ppm (centered around 100 ppm)- Acquisition Time: ~1-2 seconds- Relaxation Delay (d1): 2-5 seconds- Number of Scans: 1024-4096 (or more, depending on concentration) |
| DEPT-135 | - Pulse Program: Standard DEPT-135 sequence- Used to differentiate between CH₃, CH₂, and CH signals. CH₃ and CH signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent. |
| ¹H-¹H COSY | - Pulse Program: Standard COSY sequence (e.g., cosygpqf)- Used to identify proton-proton spin coupling networks, typically through two or three bonds. |
| ¹H-¹³C HSQC | - Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.3)- Correlates protons directly to their attached carbons (one-bond ¹JCH coupling). This is invaluable for assigning carbon signals based on proton assignments. |
| ¹H-¹³C HMBC | - Pulse Program: Standard HMBC sequence (e.g., hmbcgpndqf)- Correlates protons to carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is crucial for identifying quaternary carbons and piecing together the molecular fragments.[6] |
Predicted NMR Spectra and Interpretation
While an experimental spectrum is not publicly available, a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures provides a robust guide for interpretation.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Table 2: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~1.35 | t | 3H | -O-CH₂-CH₃ | Typical upfield triplet for a methyl group adjacent to a methylene group. |
| H-b | ~4.35 | q | 2H | -O-CH₂ -CH₃ | Quartet due to coupling with the adjacent methyl group (H-a). Downfield shift is due to the adjacent ester oxygen. |
| H-c | ~2.2-2.4 | m | 2H | Pyrrolidine-CH₂ (C4) | Aliphatic protons on the pyrrolidine ring. Expected to be a complex multiplet due to coupling with multiple neighboring protons. |
| H-d | ~3.3-3.6 | m | 4H | Pyrrolidine-CH₂ (C2, C5) | Protons adjacent to the protonated nitrogen are significantly deshielded and shifted downfield. Expected to be complex multiplets. |
| H-e | ~5.1-5.3 | m | 1H | Pyrrolidine-CH (C3) | Methine proton attached to the oxygen, expected to be shifted downfield. |
| H-f | ~7.1-7.2 | m | 2H | Aromatic CH | Aromatic protons ortho and para to the ether linkage. |
| H-g | ~7.6-7.8 | m | 2H | Aromatic CH | Aromatic protons meta to the ether linkage and ortho/meta to the ester group. |
| H-h | ~9.0-10.0 | br s | 2H | Pyrrolidine NH₂ ⁺ | The two protons on the positively charged nitrogen atom are expected to be significantly downfield and may appear as a broad singlet due to exchange and quadrupolar coupling with nitrogen. Its visibility may depend on solvent and water content. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments
| Signal Label | Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
| C-1 | ~14.5 | CH₃ | -O-CH₂-CH₃ | Upfield signal characteristic of an ethyl group's terminal carbon. |
| C-2 | ~61.0 | CH₂ | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen. |
| C-3 | ~30.0 | CH₂ | Pyrrolidine-C4 | Aliphatic carbon in the pyrrolidine ring. |
| C-4 | ~45.0 | CH₂ | Pyrrolidine-C5 | Aliphatic carbon adjacent to the protonated nitrogen, shifted downfield. |
| C-5 | ~50.0 | CH₂ | Pyrrolidine-C2 | Aliphatic carbon adjacent to the protonated nitrogen, shifted downfield. |
| C-6 | ~75.0 | CH | Pyrrolidine-C3 | Methine carbon attached to the ether oxygen, significantly downfield. |
| C-7 | ~120.0 | quat | Aromatic C-2 (C-O) | Quaternary aromatic carbon attached to the ether oxygen. |
| C-8 | ~122.0 | CH | Aromatic CH | Aromatic methine carbons. |
| C-9 | ~125.0 | quat | Aromatic C-1 (C-COO) | Quaternary aromatic carbon attached to the ester carbonyl. |
| C-10 | ~132.0 | CH | Aromatic CH | Aromatic methine carbons. |
| C-11 | ~134.0 | CH | Aromatic CH | Aromatic methine carbons. |
| C-12 | ~155.0 | CH | Aromatic CH | Aromatic methine carbons. |
| C-13 | ~165.0 | quat | C =O (Ester) | Carbonyl carbon of the ester group, characteristically found in the far downfield region of the spectrum. |
Structural Elucidation using 2D NMR
The following diagram illustrates the key correlations expected in the 2D NMR spectra that would be used to confirm the structure.
Caption: Predicted key COSY and HMBC correlations for structural confirmation.
Interpretation of 2D Data:
-
COSY: Would confirm the ethyl group by a cross-peak between H-a (δ ~1.35) and H-b (δ ~4.35). It would also reveal the connectivity within the pyrrolidine ring, showing correlations between H-c, H-d, and H-e.
-
HSQC: Would definitively link each proton to its directly attached carbon. For example, the proton signal at δ ~5.1-5.3 (H-e) would show a cross-peak to the carbon signal at δ ~75.0 (C-6).
-
HMBC: Is critical for connecting the different fragments of the molecule. Key correlations would include:
-
From the ethyl protons (H-a, H-b) to the ester carbonyl carbon (C-13).
-
From the pyrrolidine methine proton (H-e) to the aromatic carbon C-7.
-
From the aromatic protons (H-f, H-g) to the quaternary aromatic carbons and the ester carbonyl, confirming the substitution pattern on the benzene ring.
-
Data Processing and Best Practices
-
Processing: Raw data (FID) should be processed with an exponential multiplication function to improve the signal-to-noise ratio, followed by Fourier transformation. Phase and baseline correction are critical for accurate integration and interpretation.
-
Referencing: As mentioned, referencing should be done consistently, either to an internal standard like TMS or to the residual solvent peak.
-
Quantitative Analysis (qNMR): For purity assessment, quantitative NMR can be employed. This requires careful selection of a certified internal standard that does not overlap with analyte signals, longer relaxation delays (d1 > 5 * T₁) to ensure full relaxation of all nuclei, and precise integration of signals.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation and purity assessment of this compound. The protocols and predicted spectral data outlined in this application note serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries. By following these methodologies, a complete and unambiguous assignment of all ¹H and ¹³C resonances can be achieved, ensuring the structural integrity and quality of this important synthetic intermediate.
References
-
CASSS. (n.d.). Best Practices in NMR Data Acquisition and Analysis. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- University of Cambridge. (n.d.). NMR Data Processing.
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]
-
ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]
- ACS Publications. (2011). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry.
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- University of Ottawa. (n.d.). NMR Sample Preparation.
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supporting information.
- Wikipedia. (n.d.). Nuclear Magnetic Resonance Spectroscopy.
-
ResearchGate. (2005, December). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Retrieved from [Link]
-
PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Retrieved from [Link]
-
SpectraBase. (n.d.). ETHYL-3-[(2R)-2-PYRROLIDINYL]-2-(Z)-PROPENOATE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubMed. (n.d.). Structure of ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). Spectroscopic Properties of Amines. Retrieved from [Link]
- ResearchGate. (n.d.). Typical coupling constants in pyrrolidine ring systems.
-
Chemistry LibreTexts. (2014, August 21). Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ResearchGate. (n.d.). NMR sample preparation for highly hygroscopic compound? Retrieved from [Link]
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PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Retrieved from [Link]
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Application Note: Mass Spectrometry of Ethyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride
Introduction
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is a key intermediate in pharmaceutical synthesis, demanding precise analytical methods for its characterization and quality control. Mass spectrometry, particularly coupled with electrospray ionization (ESI), offers a powerful tool for the unambiguous identification and structural elucidation of such small molecules.[1] This application note provides a detailed protocol for the analysis of this compound using ESI tandem mass spectrometry (MS/MS). We will delve into the rationale behind the experimental design, from sample preparation to data interpretation, and propose a detailed fragmentation pathway based on established principles of small molecule fragmentation. The methodologies outlined herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a comprehensive guide for the analysis of this and structurally related compounds.
Chemical Properties of the Analyte
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₃H₁₈ClNO₃ | N/A |
| Molecular Weight | 271.74 g/mol | N/A |
| Structure | ![]() | N/A |
Methodology: From Sample to Spectrum
The successful mass spectrometric analysis of a pharmaceutical compound like this compound hinges on a meticulously planned workflow. The following sections detail the optimized protocol, explaining the critical considerations at each stage.
Experimental Workflow
The overall experimental workflow is depicted below. This process ensures the sample is appropriately prepared, the instrument is calibrated for accurate measurements, and the data is acquired in a manner that facilitates structural elucidation.
Figure 1: Experimental workflow for the mass spectrometric analysis.
Protocol 1: Sample Preparation
The hydrochloride salt form of the analyte necessitates a sample preparation protocol that ensures complete dissolution and minimizes interference from the counter-ion. Electrospray ionization is sensitive to high salt concentrations, which can suppress the analyte signal.[2]
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the analyte in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water. The use of organic solvents like methanol aids in the dissolution of the organic moiety, while water is suitable for the hydrochloride salt.[2]
-
-
Working Solution Preparation (10 µg/mL):
-
Take 10 µL of the stock solution and dilute it with 990 µL of the 50:50 methanol/water solvent. This final concentration is typically sufficient for obtaining a strong signal in ESI-MS without causing saturation of the detector.[2]
-
To aid in protonation during positive mode ESI, add 0.1% formic acid to the final working solution.[3]
-
Protocol 2: Instrument Calibration and Tuning
Accurate mass measurement is paramount for confident molecular formula determination. Therefore, proper instrument calibration is a critical prerequisite.
-
Mass Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's recommendations using a standard calibration solution appropriate for the mass range of interest. This typically involves a mixture of compounds with known m/z values.
-
-
Source Tuning:
Protocol 3: Data Acquisition
Data acquisition will be performed in two stages: a full scan to identify the precursor ion and a tandem MS scan to elicit fragmentation for structural elucidation.
-
Full Scan Mass Spectrometry (MS1):
-
Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
The expected protonated molecule [M+H]⁺ of the free base (C₁₃H₁₇NO₃) should be observed at m/z 236.12. The molecular weight of the free base is 235.28 g/mol .
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the [M+H]⁺ ion (m/z 236.12) as the precursor ion for collision-induced dissociation (CID).
-
Apply a range of collision energies to induce fragmentation and acquire the product ion spectrum. The optimal collision energy will depend on the instrument and should be determined empirically to achieve a rich fragmentation pattern.
-
Results and Discussion: Deciphering the Fragmentation Pathway
The structural features of this compound—an ester, an ether, and a secondary amine in the pyrrolidine ring—provide several potential sites for fragmentation. Based on established fragmentation rules for these functional groups, a plausible fragmentation pathway can be proposed.
Predicted Fragmentation Pathway
The protonated molecule [M+H]⁺ is expected to undergo a series of characteristic fragmentation reactions upon CID. The most likely fragmentation pathways are illustrated below.
Figure 2: Proposed fragmentation pathway for protonated Ethyl 2-(pyrrolidin-3-yloxy)benzoate.
Interpretation of Key Fragments
-
m/z 208.09 (Loss of Ethylene): A common fragmentation pathway for ethyl esters is the loss of ethylene (28 Da) via a McLafferty-type rearrangement, leading to the formation of a protonated carboxylic acid.
-
m/z 190.08 (Loss of Ethanol): The loss of a neutral ethanol molecule (46 Da) can occur through cleavage of the ester bond.
-
m/z 165.05 (Loss of Pyrrolidine): Cleavage of the ether bond can result in the neutral loss of the pyrrolidine moiety (71 Da), forming a stable acylium ion. This is a common fragmentation pathway for compounds containing a pyrrolidine ring.
-
m/z 137.06 (Loss of Pyrrolidine and Carbon Monoxide): Subsequent to the loss of pyrrolidine, the resulting acylium ion can further lose carbon monoxide (28 Da) to form a phenyl cation.
-
m/z 162.05 (Loss of Ethylene and Ethanol): This fragment could arise from the sequential loss of ethylene and ethanol from the precursor ion.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. By following the detailed steps for sample preparation, instrument setup, and data acquisition, researchers can obtain high-quality mass spectra suitable for structural confirmation and impurity profiling. The proposed fragmentation pathway, based on established chemical principles, serves as a valuable guide for the interpretation of tandem mass spectrometry data. This methodology is not only applicable to the target analyte but can also be adapted for the analysis of other small molecules with similar structural motifs, thereby serving as a valuable resource in the field of pharmaceutical analysis and drug development.
References
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- de Hoffmann, E., & Stroobant, V. (2007).
- Kruve, A., & Kaupmees, K. (2017). What can we really do with ESI-MS quantitative analysis of small molecules. LC-GC Europe, 30(11), 624-631.
- Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Rutgers University. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
IonSource. (2005, July 18). Interpreting Electrospray Mass Spectra. Retrieved from [Link]
- Banerjee, S., & Mazumdar, S. (2012). Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte. International Journal of Analytical Chemistry, 2012.
- Kertesz, V., & Van Berkel, G. J. (2010). Fully automated data-dependent neutral loss-triggered MSn screening and identification of drugs and their metabolites in plasma. Analytical chemistry, 82(17), 7249-7258.
- Gergov, M., Ojanperä, I., & Vuori, E. (2003). Simultaneous screening for 238 drugs in blood by liquid chromatography-ionspray tandem mass spectrometry with multiple-reaction monitoring.
- Dass, C. (2007). Fundamentals of contemporary mass spectrometry. John Wiley & Sons.
- Ardrey, B. (2003). Liquid chromatography-mass spectrometry: an introduction. John Wiley & Sons.
- Niessen, W. M. A. (2001).
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Application Notes and Protocols for the Solubilization of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride for In Vitro Cellular Assays
Introduction: The Critical First Step in Preclinical Research
The journey of a novel chemical entity from the bench to potential therapeutic application is paved with meticulous experimental design and execution. Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is a compound of interest, featuring a pyrrolidine scaffold, a structural motif prevalent in numerous FDA-approved drugs and natural products.[1][2] This scaffold's three-dimensional architecture makes it a valuable component in designing molecules that can effectively interact with biological targets.[1][2] Coupled with a benzoate moiety, also a common feature in drug discovery, this compound holds potential for a range of biological activities, from targeting G-protein coupled receptors (GPCRs) to enzyme inhibition.[3][4][5]
The hydrochloride salt form of this amine-containing compound suggests a potential for enhanced aqueous solubility compared to its free base. Nevertheless, factors such as the overall lipophilicity of the molecule can still present challenges. This protocol is designed to be a self-validating system, guiding the user through a logical progression of solvent choices and dissolution techniques to achieve a clear, stable solution suitable for reproducible in vitro experimentation.
Anticipated Mechanism of Action and Research Applications
While the precise biological target of this compound is yet to be fully elucidated, the constituent chemical scaffolds offer insights into its potential mechanisms of action. The pyrrolidine ring is a key component in a wide array of biologically active molecules, including those with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] For instance, derivatives of the pyrrolidine scaffold have been identified as potent antagonists of the CXCR4 chemokine receptor, which is implicated in cancer metastasis and inflammatory diseases.[5] Other pyrrolidine-containing compounds have shown activity as agonists for adrenergic receptors.[4]
The benzoate portion of the molecule is also a well-established pharmacophore. Benzoic acid and its derivatives are integral to numerous therapeutic agents and have been investigated for their potential in cancer therapy and for treating neurodegenerative diseases.[3][6][7] The combination of these two scaffolds in this compound suggests a broad range of potential applications in drug discovery, warranting its investigation in various cell-based models relevant to oncology, immunology, and neuroscience.
Part 1: Empirical Solubility Determination
Given the absence of specific solubility data, the first critical step is to empirically determine the most appropriate solvent system for your specific cell culture medium and experimental concentrations. This protocol is designed to test solubility in a tiered approach, starting with the most physiologically compatible solvents.
Materials
-
This compound powder
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, 200-proof Ethanol (EtOH)
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Incubator at 37°C
Protocol 1: Step-wise Solubility Testing
This protocol is based on established methods for determining the solubility of test chemicals for in vitro assays.[8]
-
Tier 1: Cell Culture Medium.
-
Weigh out a small, precise amount of the compound (e.g., 2 mg) into a sterile microcentrifuge tube.
-
Add the appropriate volume of your complete cell culture medium (warmed to 37°C) to achieve a high starting concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.[8]
-
Visually inspect for complete dissolution. The solution should be clear with no visible particles.
-
If not dissolved, sonicate in a water bath for 5 minutes.[8]
-
If the compound remains insoluble, incubate at 37°C for up to 60 minutes with intermittent vortexing.[8]
-
If the compound dissolves, this is your preferred solvent. Proceed to Part 2.
-
If precipitation occurs, proceed to Tier 2.
-
-
Tier 2: Dimethyl Sulfoxide (DMSO).
-
Weigh out a precise amount of the compound (e.g., 10 mg) into a sterile microcentrifuge tube.
-
Add sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly for 2-3 minutes. Most organic compounds are readily soluble in DMSO.
-
If necessary, gentle warming in a 37°C water bath can be applied.
-
Once a clear stock solution is achieved, test for precipitation upon dilution in your cell culture medium.
-
In a separate tube, add a volume of your complete cell culture medium.
-
Spike in the DMSO stock solution to achieve your desired final experimental concentration (ensure the final DMSO concentration is ≤ 0.5%).
-
Vortex immediately and incubate at 37°C for at least 30 minutes.
-
Visually inspect for any signs of precipitation (cloudiness, particles).
-
-
If the solution remains clear, DMSO is a suitable solvent. Proceed to Part 2.
-
If precipitation is observed, consider lowering the final concentration or proceed to Tier 3.
-
-
Tier 3: Ethanol (EtOH).
-
Repeat the steps outlined in Tier 2, using 200-proof ethanol as the solvent.
-
Be mindful that the final concentration of ethanol in the cell culture medium should also be kept to a minimum, ideally below 0.5%, as it can be cytotoxic.
-
This systematic approach will identify the most suitable solvent and the maximum soluble concentration for your specific experimental conditions.
Part 2: Preparation of Stock and Working Solutions
Once the optimal solvent has been determined, you can proceed with preparing a high-concentration stock solution, which will be diluted to the final working concentration for your cell culture experiments.
Protocol 2: Preparing a DMSO-based Stock Solution (Most Common Scenario)
-
Calculation of Stock Solution:
-
Determine the desired concentration and volume of your stock solution (e.g., 100 mM in 1 mL).
-
The molecular weight of this compound is 271.74 g/mol .[9]
-
Use the following formula to calculate the mass of the compound needed:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
-
Dissolution:
-
Weigh the calculated amount of the compound into a sterile, conical tube.
-
Add the calculated volume of sterile, cell culture grade DMSO.
-
Vortex until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
-
Sterilization and Storage:
-
Stock solutions in 100% DMSO are considered sterile and do not require filter sterilization.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 3: Preparing the Final Working Solution
-
Pre-warm Medium: Warm your complete cell culture medium to 37°C.
-
Dilution:
-
Thaw an aliquot of your stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed medium.
-
While vortexing the medium, add the appropriate volume of the stock solution to achieve your final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
-
Final Sterilization:
-
If the compound was dissolved directly in a buffer or medium that is not 100% DMSO, it must be sterile-filtered.
-
Use a 0.22 µm syringe filter compatible with your solvent system (e.g., PVDF for low protein binding).
-
-
Validation and Use:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Always prepare a vehicle control using the same final concentration of the solvent (e.g., 0.1% DMSO in medium) to treat control cells.
-
Data Presentation and Visualization
Table 1: Properties of Recommended Solvents for Cell Culture
| Solvent | Polarity | Common Final Concentration | Notes on Cytotoxicity |
| Cell Culture Medium | Aqueous | N/A | Most biocompatible; preferred solvent if solubility allows. |
| DMSO | Polar aprotic | ≤ 0.5% | Low toxicity at ≤ 0.1%; can induce cell differentiation or stress at higher concentrations. |
| Ethanol | Polar protic | ≤ 0.5% | Can be cytotoxic and affect cell signaling even at low concentrations. |
Diagram 1: Workflow for Compound Solubilization and Preparation
Caption: Workflow for preparing this compound for cell culture.
Validation and Quality Control
-
Visual Inspection: Always visually inspect your final working solution under good lighting before adding it to your cells. The presence of any precipitate, even if fine, can lead to inconsistent and unreliable experimental results.
-
Vehicle Controls: It is imperative to include a vehicle control in all experiments. This control group should be treated with the same concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the test compound. This allows for the differentiation of compound-specific effects from solvent-induced artifacts.
-
Filter Compatibility: When sterile filtering, ensure the filter material is compatible with your solvent and does not bind your compound. A simple validation step is to measure the concentration of your compound before and after filtration.[3]
-
Stability: If your experiments run for an extended period (e.g., > 24 hours), it is good practice to assess the stability of the compound in your cell culture medium at 37°C. This can be done by preparing a working solution, incubating it under the same conditions as your experiment, and analyzing its concentration at different time points.[10]
By following this comprehensive protocol, researchers can confidently prepare solutions of this compound, ensuring the integrity and reproducibility of their in vitro cellular assays.
References
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Swartz, M. E., & Krull, I. S. (n.d.). Developing and Validating Dissolution Procedures. LCGC International. [Link]
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
-
World Health Organization. (n.d.). Annex 4. [Link]
-
Babu, B. R., & Kumar, A. (2011). Method development and validation for dissolution testings. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 561-573. [Link]
-
Jadhav, S. A., et al. (2018). Development and Validation of an In Vitro Dissolution Method Based on HPLC Analysis for L-Dopa Release From PLGA Nanoparticles. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Intro to Dissolution Validation. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]
-
ResearchGate. (n.d.). Bioactive and natural compounds based on the pyrrolidine scaffold. [Link]
-
Wang, L., et al. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(9), 2539-2543. [Link]
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PubChem. (n.d.). Ethyl 2-Methyl-3-(prop-2-yn-1-yloxy)benzoate. [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]
-
PubChem. (n.d.). 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride. [Link]
-
Li, G., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112537. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]
-
Molbase. (n.d.). This compound. [Link]
-
PubChemLite. (n.d.). Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride. [Link]
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Singh, B., et al. (2014). Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product. European Journal of Medicinal Chemistry, 81, 337-344. [Link]
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A Guide to the Characterization and Application of Novel Chemical Probes: A Hypothetical Case Study Featuring Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The discovery and validation of novel chemical probes are paramount to the advancement of pharmacology and the broader life sciences. These molecular tools are instrumental in dissecting complex biological pathways and validating novel therapeutic targets. This document provides a comprehensive framework for the systematic evaluation of a novel small molecule, using Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride as a representative, albeit hypothetical, case study. Due to the current lack of extensive biological characterization for this compound in publicly available literature, we will present a roadmap for its journey from a compound of unknown function to a well-validated chemical probe. This guide will detail the essential experimental workflows, from initial target identification and validation to the design of robust cell-based assays, all while emphasizing the principles of scientific integrity and causality in experimental design.
Introduction: The Uncharacterized Potential of this compound
This compound is a small molecule containing a pyrrolidine ring, an ether linkage, and a benzoate ester.[1] While its synthesis and basic chemical properties are documented, its biological activity remains largely unexplored. The pyrrolidine motif is a common feature in a wide array of biologically active compounds, suggesting a potential for interaction with various protein targets.[2] The journey to validating a compound like this as a chemical probe is a rigorous one, demanding a systematic and multi-faceted approach. This guide will walk you through that process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1220032-96-1 | [1] |
| Molecular Formula | C13H18ClNO3 | [1] |
| Molecular Weight | 271.74 g/mol | [1] |
| Storage | Sealed in dry, room temperature | [3] |
The Chemical Probe Validation Workflow: A Step-by-Step Approach
The following workflow outlines a logical progression for the characterization of a novel compound. Each step is designed to build upon the last, providing a comprehensive understanding of the molecule's biological activity.
Caption: A generalized workflow for the validation of a novel chemical probe.
Phase 1: Unveiling the Biological Target
The first critical step is to identify the molecular target(s) of this compound. Without a known target, interpreting any observed biological effect is challenging.
Protocol: High-Throughput Phenotypic Screening
Rationale: Phenotypic screening allows for the unbiased discovery of a compound's effect in a complex biological system, such as a cell line, without a preconceived notion of its target.
Methodology:
-
Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins.
-
Assay Development: Utilize a high-content imaging platform to monitor a range of cellular parameters (e.g., cell morphology, viability, proliferation, organelle health) in response to compound treatment.
-
Dose-Response: Treat cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) for a defined period (e.g., 24, 48, 72 hours).
-
Data Analysis: Identify any significant and dose-dependent phenotypic changes.
Protocol: Affinity-Based Target Identification
Rationale: Should a consistent phenotype be observed, the next step is to identify the protein(s) that the compound binds to directly. Chemical proteomics is a powerful tool for this.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the derivatized probe with cell lysate from the cell line that exhibited the most robust phenotype.
-
Crosslinking: For photo-affinity labels, expose the lysate to UV light to covalently link the probe to its binding partners.
-
Affinity Purification: Use streptavidin beads to pull down the biotin-tagged probe, along with its covalently bound proteins.
-
Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Phase 2: In-Depth In Vitro Characterization
Once a putative target has been identified, a series of in vitro experiments are necessary to confirm the interaction and characterize its nature.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: SPR provides real-time, label-free measurement of binding affinity and kinetics.
Methodology:
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of this compound over the chip.
-
Data Acquisition: Measure the change in the refractive index at the chip surface as the compound binds and dissociates.
-
Kinetic Analysis: Fit the data to a binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Table 2: Hypothetical SPR Data for this compound
| Parameter | Value |
| ka (1/Ms) | 1.5 x 10^5 |
| kd (1/s) | 3.0 x 10^-3 |
| KD (nM) | 20 |
Protocol: Enzyme Inhibition/Activation Assay (Hypothetical Target: a Kinase)
Rationale: To determine the functional effect of binding on the target protein.
Methodology:
-
Assay Setup: In a microplate format, combine the recombinant kinase, its substrate, and ATP.
-
Compound Titration: Add a range of concentrations of this compound.
-
Reaction and Detection: Allow the kinase reaction to proceed, then add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a luminescence-based assay).
-
IC50/EC50 Determination: Plot the percent inhibition or activation against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 or EC50.
Phase 3: Cellular and In Vivo Validation
The final and most critical phase is to demonstrate that the compound engages its target in a cellular context and elicits a functional consequence that is consistent with the in vitro findings.
Protocol: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method to confirm target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
The Imperative of a Negative Control
A crucial element of chemical probe validation is the use of a negative control. This is a molecule that is structurally very similar to the chemical probe but is inactive against the target of interest. The synthesis and testing of such a control are essential to demonstrate that the observed biological effects are due to the on-target activity of the probe and not some off-target or non-specific effect.
Conclusion and Future Directions
The pathway to validating a novel compound like this compound as a chemical probe is a meticulous process that requires a multi-pronged experimental approach. This guide has provided a foundational framework for such an endeavor. By following a logical progression of target identification, in vitro characterization, and cellular validation, researchers can build a compelling case for the utility of a new molecular tool. The ultimate goal is to provide the scientific community with a well-characterized probe that can be used with confidence to interrogate biology and uncover new therapeutic opportunities.
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Formulating Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride for In Vivo Studies: A First-Principles Approach
An Application Note for Preclinical Research
Abstract: This document provides a comprehensive guide for the formulation of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride, a novel small molecule, for in vivo preclinical research. As specific physicochemical data for this compound is not publicly available, this guide is built upon established first principles of pharmaceutical science, focusing on the characteristics inferred from its structural motifs: a benzoate ester, a pyrrolidine ring, and a hydrochloride salt. We present a logical, step-by-step workflow from initial characterization to the preparation of formulations suitable for oral, intravenous, and intraperitoneal administration. The protocols herein are designed as self-validating systems, emphasizing analytical characterization and stability assessment to ensure data integrity in animal studies.
Introduction and Strategic Overview
The successful in vivo evaluation of a new chemical entity (NCE) like this compound is critically dependent on the development of a stable and appropriate delivery vehicle.[1][2] The goal is to ensure consistent and reproducible exposure of the test system to the active pharmaceutical ingredient (API).[3][4] This NCE is supplied as a hydrochloride (HCl) salt, a common strategy for basic amine-containing compounds to enhance aqueous solubility, stability, and handling properties compared to the free base form.[5][6][7]
The molecular structure presents several key features that guide our formulation strategy:
-
Ethyl Benzoate Moiety: Suggests potential for low intrinsic aqueous solubility and susceptibility to ester hydrolysis at non-optimal pH.[8][9][10]
-
Pyrrolidine Ring: Contains a basic nitrogen, which is protonated to form the HCl salt. This feature is crucial for solubility enhancement.[11][12][13]
-
Hydrochloride Salt: While improving solubility, it introduces the risk of salt disproportionation—conversion back to the less soluble free base—especially in the presence of certain excipients or upon pH changes.[14][15]
This guide will therefore follow a systematic approach, beginning with essential pre-formulation characterization to understand the molecule's liabilities before proceeding to vehicle development.
Foundational Pre-formulation Studies
Pre-formulation studies are the cornerstone of developing a robust formulation.[16][17] They provide the critical data needed to make rational decisions, minimizing costly delays and ensuring the formulation does not become a confounding variable in toxicological or efficacy studies.[18]
Caption: Pre-formulation decision workflow for the NCE.
Protocol: Aqueous Solubility Profiling
Causality: The solubility of an ionizable compound is highly pH-dependent. This protocol determines the pH range where the compound is most soluble (as the salt) and identifies the pH at which it may precipitate as the free base. This data is essential for developing both oral and parenteral formulations.[19]
Methodology:
-
Prepare a series of buffers: 0.1 M HCl (pH ~1.2), acetate buffer (pH 4.5), and phosphate buffers (pH 6.8 and 7.4).[19]
-
Add an excess amount of the API to a known volume (e.g., 1 mL) of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.
-
Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[20][21]
-
Record the results in a table.
Data Presentation:
| Table 1: Aqueous Solubility Profile (Template) | |
| Medium | pH |
| 0.1 M HCl | ~1.2 |
| Acetate Buffer | 4.5 |
| Phosphate Buffer | 6.8 |
| Phosphate Buffer | 7.4 |
| Water for Injection | ~5.5-7.0 |
Protocol: pH-Rate Stability Study
Causality: The ester linkage in the molecule is potentially liable to hydrolysis under acidic or basic conditions. This study identifies the pH of maximum stability, which is a critical parameter for ensuring the API's integrity in a liquid formulation.[3][22]
Methodology:
-
Prepare solutions of the API at a known concentration (e.g., 1 mg/mL) in the same series of buffers used for solubility profiling.
-
Store aliquots of these solutions at controlled temperatures (e.g., 4°C and 40°C).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent API and the formation of any degradation products.[22][23]
-
The pH at which the degradation rate is lowest is the pH of maximum stability.
Formulation Development for In Vivo Administration
The choice of formulation depends directly on the intended route of administration and the physicochemical data gathered during pre-formulation studies.[2][4]
Oral (PO) Administration
For oral dosing, the primary goal is to ensure consistent API delivery to the gastrointestinal tract. A simple aqueous solution is preferred if solubility allows. If solubility is insufficient at the required dose, a suspension or a co-solvent system may be necessary.
Recommended Vehicles (in order of preference):
| Table 2: Common Vehicles for Oral (PO) Administration | ||
| Vehicle Type | Composition | Rationale & Considerations |
| Aqueous Solution | Water, 0.9% Saline | Simplest vehicle. Use if target concentration is well below measured solubility at a physiologically relevant pH (e.g., pH 4-5). |
| Buffered Solution | Citrate or Acetate Buffer | Use if API stability requires a specific pH range. Buffers should be non-toxic and non-interfering.[24][25] |
| Suspension | 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | For poorly soluble compounds. The suspending agent ensures dose uniformity. Particle size of the API can be critical.[26] |
| Co-solvent System | 5-10% DMSO, 30-40% PEG 400 in Saline | For compounds with very low aqueous solubility. Must be used with caution as co-solvents can alter pharmacokinetics.[26] |
Protocol: Preparation of a 10 mg/mL Aqueous Solution (Example)
-
Calculate the required amount of API and vehicle for the final target volume.
-
Add approximately 80% of the vehicle (e.g., Water for Injection) to a sterile container.
-
Slowly add the weighed API powder while stirring or vortexing until fully dissolved.
-
If necessary, adjust the pH to the range of maximum stability and solubility using dilute HCl or NaOH.[27][28]
-
Add the remaining vehicle to reach the final volume (QS).
-
QC Check: Measure the final pH and visually inspect for clarity. Confirm concentration via HPLC.
Intravenous (IV) Administration
Intravenous formulations must be sterile, pyrogen-free, and physiologically compatible (isotonic and near neutral pH if possible).[1][29] The formulation must be a true solution, free of any particulate matter.
Caption: Workflow for preparing a sterile intravenous formulation.
Recommended Vehicles for IV Administration:
| Table 3: Common Vehicles for Intravenous (IV) Administration | ||
| Vehicle | Composition | Rationale & Considerations |
| 0.9% Sodium Chloride (Saline) | USP-grade NaCl in Water for Injection | Standard isotonic vehicle. |
| 5% Dextrose in Water (D5W) | USP-grade Dextrose in Water for Injection | Isotonic vehicle, slightly acidic (~pH 4.5-5.5), which may aid solubility and stability of HCl salts. |
| Buffered Saline | Phosphate or Citrate buffered saline | Used to maintain a specific pH for stability. Buffer concentration should be kept low (e.g., 10-20 mM) to avoid toxicity.[30] |
| Co-solvent/Surfactant | Solutol® HS 15, Cremophor® EL, PEG 400 | For highly insoluble compounds. Requires extensive safety and toxicological evaluation of the vehicle itself.[31] |
Protocol: Preparation of a 1 mg/mL IV Solution in D5W (Example)
-
In an aseptic environment (e.g., a biological safety cabinet), add approximately 80% of sterile D5W to a sterile vessel.
-
Aseptically add the pre-weighed API to the vehicle and stir until dissolved.
-
Check the pH. If adjustment is needed, use sterile, dilute HCl or NaOH. The acceptable pH range for IV injection is generally 2-12, but a narrower range of 2.7-9.0 is better tolerated.[31]
-
QS to the final volume with sterile D5W.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
QC Check: Perform sterility testing, endotoxin analysis (LAL test), osmolality measurement, and confirm concentration and purity by HPLC.[32][33][34]
Intraperitoneal (IP) Administration
IP formulations have less stringent requirements than IV but should still be sterile and non-irritating. Solutions are preferred, but suspensions can also be used.
Analytical Characterization and Quality Control
Analytical validation ensures that the dose administered is accurate and the API has not degraded.[1][4]
HPLC Method for Quantification and Purity
A reverse-phase HPLC method with UV detection is standard for small molecule analysis.[23][35]
Example HPLC Method Parameters:
| Table 4: Example Starting HPLC Method Parameters | |
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
This method must be validated for linearity, accuracy, and precision according to established guidelines.[20][36]
Quality Control for Parenteral Formulations
-
Sterility: Formulations for IV or IP injection must pass sterility testing as described in pharmacopeias like USP <71> to ensure they are free from viable microorganisms.[32][37]
-
Osmolality: The osmolality of parenteral formulations should be measured to ensure they are close to physiological osmolality (~280-300 mOsm/kg) to minimize irritation at the injection site. This can be measured by freezing point depression or vapor pressure methods.[34][38]
-
Endotoxin Testing: Limulus Amebocyte Lysate (LAL) testing is required to ensure formulations are free from bacterial endotoxins which can cause a fever response.
Conclusion
The successful formulation of a novel compound such as this compound for in vivo studies is not a one-size-fits-all process. It demands a systematic, data-driven approach grounded in the principles of pre-formulation science. By thoroughly characterizing the compound's solubility and stability and selecting vehicles appropriate for the intended administration route, researchers can develop robust and reliable formulations. The inclusion of rigorous analytical quality control at every stage is paramount to ensuring the integrity of the formulation and the validity of the resulting pharmacokinetic and toxicological data.
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Application Notes & Protocols: Safe Handling and Storage of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Section 1: Introduction and Scope
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride (CAS No. 1220032-96-1) is a heterocyclic organic compound utilized primarily in research and development settings, particularly as a building block in medicinal chemistry and drug discovery.[1] As with many novel or newly synthesized chemicals, comprehensive toxicological and hazard data for this specific compound are not widely available.[2]
Therefore, these application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework for its safe handling and storage. The protocols herein are established by synthesizing data from structurally related compounds—namely substituted benzoates, pyrrolidines, and organic hydrochloride salts—and integrating best practices from authoritative safety guidelines. The core principle of this guide is to treat the compound as a substance with unknown but potentially significant hazards, demanding a conservative and diligent approach to safety.[2]
Section 2: Hazard Assessment and Chemical Profile
The risk profile of this compound is inferred from its constituent chemical moieties. A prudent assessment necessitates considering the potential hazards of the ethyl benzoate group, the pyrrolidine ring, and its nature as a hydrochloride salt.
Table 2.1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1220032-96-1 | [1] |
| Molecular Formula | C₁₃H₁₈ClNO₃ | [1] |
| Appearance | Assumed to be a solid at room temperature | General chemical properties |
| Purity | >97% (Typical for research grade) |[3] (Typical) |
Inferred Hazard Profile
-
Based on Pyrrolidine: Pyrrolidine itself is classified as a highly flammable liquid and vapor, is harmful if swallowed or inhaled, and causes severe skin burns and eye damage. While integrated into a larger molecule, the pyrrolidine moiety suggests a potential for skin and eye irritation or corrosive effects upon contact.
-
Based on Ethyl Benzoate: Ethyl benzoate is a combustible liquid and is considered toxic to aquatic life with long-lasting effects.[4][5] This suggests that the compound should not be released into the environment.[6]
-
Based on Hydrochloride Salt: Amine hydrochloride salts can be irritating, particularly to the respiratory tract if inhaled as a fine dust.[7] They can also be hygroscopic and may exhibit corrosive properties, especially in the presence of moisture.[7]
Primary Routes of Exposure and Potential Health Effects
-
Inhalation: Inhalation of airborne dust may cause respiratory irritation.[8]
-
Skin Contact: May cause skin irritation or burns, based on the pyrrolidine component.[3]
-
Eye Contact: Poses a risk of serious eye irritation or damage.[3][8]
-
Ingestion: Assumed to be harmful if swallowed, a common characteristic of amine hydrochloride salts and pyrrolidine derivatives.[8]
Due to the lack of specific data, this compound should be handled as a particularly hazardous substance.[2]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over personal reliance on PPE, is mandatory. This "Hierarchy of Controls" is a foundational concept in laboratory safety.
Diagram 3.1: Hierarchy of Controls.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[10]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier between the researcher and the chemical hazard.[11]
Table 3.1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye & Face | Chemical splash goggles and a face shield.[12] | Protects against splashes to the eyes and face. Standard safety glasses are insufficient.[11] |
| Hand | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contamination.[5] For prolonged work or when using solvents, consult the glove manufacturer's compatibility chart. |
| Body | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from minor spills and contamination.[9] |
| Respiratory | Not required if work is performed within a fume hood. | A fit-tested NIOSH-approved respirator (e.g., N95) may be necessary for cleaning large spills outside of a hood.[12] Use of a respirator requires specialized training.[13] |
Section 4: Safe Handling Protocols
Adherence to standardized protocols is critical for minimizing exposure risk.
Protocol: Weighing of Solid Compound
-
Preparation: Don all required PPE as specified in Table 3.1. Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place an analytical balance, weighing paper or boat, spatula, and a sealable container for the weighed compound inside the fume hood.
-
Tare: Place the weighing boat on the balance and tare the weight.
-
Transfer: Carefully transfer the desired amount of this compound from its stock container to the weighing boat using a clean spatula. Perform this action slowly to minimize the generation of airborne dust.
-
Seal: Once the desired weight is achieved, securely close the primary stock container.
-
Containment: Transfer the weighed solid into the designated secondary container and seal it before removing it from the fume hood.
-
Decontamination: Wipe the spatula, balance, and surrounding surfaces inside the fume hood with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials and any contaminated weighing paper as hazardous waste.
-
Final Step: Wash hands thoroughly with soap and water after removing gloves.[5]
Protocol: Preparation of a Stock Solution
This protocol assumes the solid has been weighed according to Protocol 4.1.
Diagram 4.1: Workflow for Weighing and Dissolving.
-
Setup: Perform all steps inside a chemical fume hood. Place a magnetic stir plate and appropriately sized, clean glassware inside the hood.
-
Transfer: Carefully transfer the pre-weighed solid into the glassware.
-
Solvent Addition: Slowly add the desired volume of solvent to the glassware, using a graduated cylinder or pipette.
-
Dissolution: Activate the magnetic stirrer and allow the compound to dissolve completely. Gentle heating may be applied if the compound's stability permits, but this should be avoided unless necessary.
-
Labeling: Once dissolved, cap the glassware. The container must be clearly labeled with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the solution according to the guidelines in Section 5.
Section 5: Storage and Stability
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.[14]
Table 5.1: Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Store in a cool, dry place.[7] | Prevents degradation and reduces the volatility of any residual solvents. |
| Atmosphere | Keep container tightly closed.[14] Store under an inert atmosphere (e.g., Argon or Nitrogen) if long-term stability is a concern. | The hydrochloride salt may be hygroscopic. An inert atmosphere prevents slow degradation from air and moisture. |
| Location | Store in a well-ventilated area, inside a designated cabinet for corrosive or toxic chemicals.[15] | Segregates the compound from incompatible materials and provides secondary containment. |
| Incompatibilities | Strong oxidizing agents, strong bases, amines, and strong reducing agents.[3][14] | Mixing with strong bases will deprotonate the hydrochloride salt, potentially releasing the free amine. Oxidizers and reducers can cause vigorous, exothermic reactions. |
Section 6: Spill and Emergency Procedures
Immediate and correct response to a spill is crucial to mitigate risk.[16] Always have a chemical spill kit appropriate for solid amine salts readily available.
Spill Classification
-
Minor Spill: A small amount (<1 gram) of solid, confined to a small area within the fume hood, that you are trained and equipped to handle safely.
-
Major Spill: Any spill outside of a fume hood, any spill larger than a few grams, or any situation where you feel uncertain or overwhelmed.[16]
Diagram 6.1: Spill Response Decision Tree.
Protocol: Minor Spill Cleanup (Solid)
-
Alert: Alert personnel in the immediate area.
-
Contain: Ensure the spill is contained within the fume hood.
-
PPE: Don appropriate PPE, including double gloves, goggles, and a lab coat.
-
Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[17]
-
Collect: Carefully sweep the material into a designated hazardous waste container.[13] Avoid creating dust.
-
Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.[18]
-
Dispose: Seal and label the waste container and arrange for disposal through your institution's Environmental Health & Safety (EHS) office.
Protocol: Major Spill Response
-
EVACUATE: Immediately alert everyone in the lab and evacuate the area.[17]
-
ISOLATE: Close the laboratory doors to contain the spill.
-
CALL FOR HELP: Contact your institution's EHS or emergency response team. Provide them with your name, location, the name of the chemical, and the estimated quantity spilled.[17]
-
ASSIST: Attend to any contaminated personnel, guiding them to a safety shower or eyewash station if necessary. Remove contaminated clothing immediately.[13]
Section 7: Waste Disposal
All materials contaminated with this compound, including empty containers, weighing paper, gloves, and spill cleanup debris, must be treated as hazardous waste.
-
Containers: Collect all waste in a clearly labeled, sealed, and leak-proof container.[17]
-
Labeling: The waste label must include the full chemical name and clearly state "Hazardous Waste."
-
Disposal: Do not dispose of this chemical down the drain or in regular trash.[5] All disposal must be conducted through your institution's EHS office in accordance with federal, state, and local regulations.[6][10]
Section 8: References
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved January 19, 2026, from
-
AK Scientific, Inc. (n.d.). Ethyl benzoate Safety Data Sheet. Retrieved January 19, 2026, from
-
Sigma-Aldrich. (2025). Ethyl benzoate Safety Data Sheet. Retrieved January 19, 2026, from
-
ChemicalBook. (n.d.). Ethyl benzoate Safety Data Sheet. Retrieved January 19, 2026, from
-
TCI Chemicals. (2025). Ethyl Benzoate Safety Data Sheet. Retrieved January 19, 2026, from
-
CDH Fine Chemical. (n.d.). Ethyl Benzoate MATERIAL SAFETY DATA SHEET. Retrieved January 19, 2026, from
-
Sigma-Aldrich. (2025). Pyrrolidine Safety Data Sheet. Retrieved January 19, 2026, from
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved January 19, 2026, from
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved January 19, 2026, from
-
Fisher Scientific. (n.d.). 3-(1-Pyrrolidinyl)benzoic acid Safety Data Sheet. Retrieved January 19, 2026, from
-
Oakland University Environmental Health and Safety Office. (2025). Spill Control/Emergency Response. Retrieved January 19, 2026, from
-
Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved January 19, 2026, from
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Sigma-Aldrich. (2025). TCO-amine HCl salt Safety Data Sheet. Retrieved January 19, 2026, from
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved January 19, 2026, from
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BLD Pharm. (n.d.). This compound. Retrieved January 19, 2026, from
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CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved January 19, 2026, from
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CymitQuimica. (2024). 3-(Pyrrolidin-1-ylmethyl)benzoic acid Safety Data Sheet. Retrieved January 19, 2026, from
-
CCOHS. (n.d.). Safe handling of hazardous drugs. PubMed Central. Retrieved January 19, 2026, from
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NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved January 19, 2026, from
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BenchChem. (2025). Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters. Retrieved January 19, 2026, from
-
Vanderbilt University. (n.d.). GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. Retrieved January 19, 2026, from
-
Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Retrieved January 19, 2026, from
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Application Note: A Comprehensive High-Throughput Screening Cascade for Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Introduction
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is a novel chemical entity with potential therapeutic applications. As with any new compound, a systematic and robust screening strategy is paramount to elucidate its biological activity, mechanism of action (MoA), and potential liabilities early in the drug discovery process. This document provides a detailed experimental design for a comprehensive screening cascade, intended for researchers, scientists, and drug development professionals. Our approach is designed to be target-agnostic initially, progressively narrowing the focus based on emergent data. This guide emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous workflow.
Guiding Principles of the Screening Cascade
The experimental design is structured as a tiered approach, moving from broad, high-throughput screens to more focused and complex assays. This strategy is cost-effective and allows for early decision-making.
Phase 1: Primary Screening and Initial Liability Assessment
The initial phase aims to cast a wide net to identify potential biological targets and flag any immediate cytotoxic liabilities.
Compound Quality Control and Preparation
Before initiating any biological assays, it is crucial to ensure the purity and integrity of the test compound.
Protocol:
-
Purity Assessment: Analyze the compound by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity and purity (ideally >95%).
-
Solubility Determination: Assess the solubility of this compound in various aqueous buffers and common solvents like DMSO.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM in 100% DMSO). Store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Broad Target Class Screening
Given the unknown nature of the compound, a broad screening panel against the most common drug target families is the most logical starting point. Over 30% of FDA-approved drugs target G-protein coupled receptors (GPCRs), making them a primary target class for investigation.[1]
Recommended Panels:
| Panel | Rationale | Example Assay Technologies |
| GPCR Panel | Largest family of cell surface receptors involved in numerous physiological processes.[2] | Calcium mobilization assays (for Gq-coupled GPCRs), cAMP assays (for Gs/Gi-coupled GPCRs), β-arrestin recruitment assays.[1][3][4] |
| Ion Channel Panel | Critical for neuronal signaling, cardiac function, and muscle contraction. | Automated electrophysiology (patch-clamp), fluorescent membrane potential assays. |
| Kinase Panel | Key regulators of cellular signaling pathways. | Biochemical assays measuring ATP consumption or substrate phosphorylation. |
| Nuclear Hormone Receptor (NHR) Panel | Ligand-activated transcription factors involved in metabolism and development. | Reporter gene assays. |
| Transporter Panel | Mediate the transport of ions, small molecules, and drugs across cell membranes.[5] | Cell-based uptake or efflux assays using fluorescent or radiolabeled substrates.[6][7] |
Initial Cytotoxicity Assessment
Concurrent with primary screening, a preliminary assessment of cytotoxicity is essential to identify compounds that exhibit non-specific toxicity. This helps in interpreting primary screening data and avoids pursuing overtly toxic molecules.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.[8]
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM down to 1 nM) and add to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the CC50 (concentration causing 50% cytotoxicity).
Phase 2: Hit Confirmation and Elucidation
Once primary "hits" are identified, this phase focuses on confirming these activities and ruling out false positives.
Dose-Response Analysis
For any activity identified in the primary screen, a full dose-response curve should be generated to determine the potency (EC50 or IC50) of the compound.
Protocol:
-
Prepare a 10-point, 3-fold serial dilution of this compound.
-
Perform the primary assay with this dilution series.
-
Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.
Orthogonal Assays
To confirm that the observed activity is not an artifact of the primary assay technology, it is crucial to test the compound in an orthogonal assay. This involves using a different technology or measuring a different downstream event in the same signaling pathway.
Example: If a hit is identified in a GPCR calcium mobilization assay, orthogonal assays could include:
-
β-arrestin recruitment assay: Measures the interaction of the GPCR with β-arrestin upon activation.[4]
-
GTPγS binding assay: A membrane-based assay that directly measures G-protein activation.
Secondary and Off-Target Screening
A confirmed hit should be screened against a panel of related targets to assess its selectivity. Additionally, a broader safety pharmacology panel is recommended to identify potential off-target liabilities that could lead to adverse effects.[9][10][11]
Recommended Panels:
| Panel | Rationale |
| Target Family Selectivity Panel | Screen against other members of the same target family to determine selectivity. |
| In Vitro Safety Panel | A panel of targets known to be associated with adverse drug reactions (e.g., hERG, CYP450 enzymes, various receptors and transporters).[9][12][13] |
Phase 3: Lead Optimization Support
This phase involves more in-depth studies to understand the compound's mechanism of action and its effects in a more physiologically relevant context.
In-depth Mechanism of Action Studies
For a confirmed and selective hit, further studies are needed to fully characterize its MoA.
Example Studies:
-
Receptor-Ligand Binding Assays: To determine if the compound binds directly to the target and to measure its binding affinity (Kd).
-
Enzyme Kinetics: For enzyme targets, to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Functional Assays in Primary Cells: To confirm the activity in a more disease-relevant cellular context.
Cellular and Phenotypic Assays
These assays assess the effect of the compound on cellular functions and phenotypes.
Example Assays:
-
Cell Migration Assays
-
Cell Proliferation Assays
-
Apoptosis Assays
-
Gene Expression Profiling
Early ADME and Safety Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties and a more comprehensive safety profile are critical for progressing a compound towards lead optimization.
Recommended Assays:
| Assay | Purpose |
| Caco-2 Permeability | Predicts intestinal absorption. |
| Microsomal Stability | Assesses metabolic stability. |
| Plasma Protein Binding | Determines the fraction of compound bound to plasma proteins. |
| CYP450 Inhibition Panel | Identifies potential for drug-drug interactions.[9] |
| hERG Patch-Clamp Assay | A more detailed assessment of the risk for cardiac arrhythmias.[12] |
| Comprehensive Cytotoxicity Panel | Testing against a panel of different cell lines.[14][15][16][17] |
Conclusion
The proposed screening cascade provides a comprehensive and logical framework for the initial characterization of this compound. By starting with a broad screening approach and progressively focusing on confirmed hits, this strategy allows for the efficient identification of the compound's biological activity, mechanism of action, and potential liabilities. This data-driven approach is essential for making informed decisions in the early stages of drug discovery and development.
References
-
Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]
-
Inagaki, S., Ghirlando, R., & Farrens, D. L. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 63, 67–75. [Link]
-
Superti-Furga, G., et al. (2020). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 11, 572839. [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]
-
Bowes, J., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421–1433. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]
-
Hudson, B. D., et al. (2013). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.16. [Link]
-
Zhang, X., et al. (2018). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Discovery, 13(2), 117–128. [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Superti-Furga, G., et al. (2020). Figure 2: Overview of the types of cell-based transport assays described in this review. ResearchGate. [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Troubleshooting & Optimization
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride stability and degradation issues
Welcome to the technical support center for Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation issues of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, refrigeration (2-8°C) in an inert atmosphere is recommended.[3]
Q2: What are the primary chemical liabilities of this molecule that could lead to degradation?
A2: The structure of this compound contains three main functional groups susceptible to degradation:
-
An ethyl benzoate ester: This group is prone to hydrolysis under both acidic and basic conditions.[1][4][5]
-
An aryl ether linkage: This bond can be cleaved under strong acidic conditions.[6][7][8]
-
A pyrrolidine ring: This saturated nitrogen heterocycle can be susceptible to oxidation.[2][9]
The hydrochloride salt form makes the compound inherently acidic, which can influence the rate of hydrolysis.
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation products I might observe?
A4: Based on the chemical structure, the most probable degradation products would arise from the hydrolysis of the ester bond. This would yield 2-(pyrrolidin-3-yloxy)benzoic acid and ethanol. Cleavage of the ether bond is also possible under harsh acidic conditions, which would result in 3-hydroxypyrrolidine and ethyl salicylate. Oxidation of the pyrrolidine ring could lead to various oxidized species, including the formation of a lactam.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to identifying and resolving common stability-related problems encountered during experiments.
Issue 1: Inconsistent results or loss of potency of the compound in solution.
Potential Cause: Degradation of the compound in the experimental medium, most likely due to hydrolysis of the ester linkage.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown chromatographic peaks.
Analytical Approach: LC-MS for Degradant Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown compounds. [10][11]By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can deduce their molecular weights and propose potential structures based on the expected degradation pathways.
Section 3: Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing stable formulations and robust analytical methods.
Ester Hydrolysis
The ethyl benzoate moiety is susceptible to hydrolysis, which can be catalyzed by both acids and bases. [1][4][5][12][13][14][15]
-
Acid-Catalyzed Hydrolysis: The hydrochloride salt creates an acidic environment in aqueous solutions, which can promote the hydrolysis of the ester to form 2-(pyrrolidin-3-yloxy)benzoic acid and ethanol.
-
Base-Promoted Hydrolysis (Saponification): In the presence of a base, the ester will be hydrolyzed to the corresponding carboxylate salt and ethanol. This reaction is generally irreversible. [4]
Caption: Major hydrolysis pathways of the ester functional group.
Ether Cleavage
The aryl ether linkage can be cleaved under strong acidic conditions, although this is generally a less facile reaction than ester hydrolysis. [6][7][8][16][17][18][19][20]This would result in the formation of ethyl salicylate and 3-hydroxypyrrolidine.
Caption: Potential cleavage of the aryl ether linkage.
Pyrrolidine Ring Oxidation
The pyrrolidine ring, being a secondary amine, can be susceptible to oxidation. [2][9][21]This could lead to the formation of various products, including N-oxides or ring-opened species, depending on the oxidizing agent and conditions.
References
- LibreTexts. (2023, November 16). 18.3 Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts.
- Thermo Fisher Scientific. (2025, September 6).
- BLD Pharmatech. (n.d.).
- Legin, A. A., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering.
- Bender, M. L., & Dewey, R. S. (1956). The Mechanism of the Alkaline Hydrolysis of Methyl 2,4,6-Trimethylbenzoate. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Ether cleavage.
- McKennis Jr., H., Schwartz, S. L., & Bowman, E. R. (1964). ALTERNATE ROUTES IN THE METABOLIC DEGRADATION OF THE PYRROLIDINE RING OF NICOTINE. Journal of Biological Chemistry.
- Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage.
- Master Organic Chemistry. (2022, October 27).
- PubMed. (2015, November 3).
- Grokipedia. (n.d.). Ether cleavage.
- Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
- YouTube. (2019, January 15). mechanism of ester hydrolysis.
- ResearchGate. (1987, June). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen.
- ResearchGate. (2025, March). Pyrrolidine synthesis via ring contraction of pyridines.
- YouTube. (2020, October 29).
- Science.gov. (n.d.).
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
- ResearchGate. (2024, October). (A) Chemical transformation of pyrrolidines. (B) Ring strain of cyclic amines. (C) First phase.
- LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
- Slideshare. (n.d.).
- Chemistry Steps. (n.d.).
- Royal Society of Chemistry. (n.d.).
- YouTube. (2022, July 6). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector.
- Chemical Reviews. (n.d.). THE CLEAVAGE OF ETHERS'.
- LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
- Cyberlipid. (n.d.). HPLC analysis.
- ResearchGate. (2005, August).
- Amanote Research. (n.d.). (PDF)
- Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
- MicroSolv. (2025, December 1). Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer.
- ResearchGate. (n.d.).
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Technical Support Center: Synthesis of Ethyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower your research.
Overall Synthetic Workflow
The synthesis of this compound is typically achieved through a three-step sequence starting from commercially available reagents. The general pathway involves an initial ether formation, followed by the deprotection of the pyrrolidine nitrogen and subsequent hydrochloride salt formation.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis. Each answer provides a mechanistic explanation and actionable solutions to get your experiment back on track.
Part 1: Williamson Ether Synthesis
The formation of the ether linkage is the cornerstone of this synthesis. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide attacks an electrophile.[1][2] In this specific case, the less sterically hindered approach involves deprotonating the phenolic hydroxyl group of ethyl salicylate to form a sodium phenoxide, which then attacks an activated N-Boc-3-hydroxypyrrolidine (e.g., a tosylate or mesylate derivative).
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Q3: The deprotection of the N-Boc group is incomplete or very slow. How can I improve this?
A: Incomplete deprotection is usually due to insufficient acid strength or concentration.
-
Causality: The Boc group is cleaved by protonation, which leads to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates. [3][4]Strong acids are required to efficiently initiate this process.
-
Troubleshooting Steps:
-
Choice of Acid: While various acids can be used, a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) is highly effective and convenient, as it simultaneously deprotects the amine and forms the desired hydrochloride salt. Trifluoroacetic acid (TFA) is also very effective but would require a separate salt formation step. [5][3] 2. Stoichiometry and Concentration: Use a significant excess of acid. It is common to use the acidic solution as the reaction solvent. Ensure the concentration is adequate (e.g., 2M to 4M).
-
Reaction Time and Temperature: The reaction is typically rapid and occurs at room temperature. [5]However, if the reaction is slow, allowing it to stir for a longer period (2-4 hours) or gentle warming (to 30-40°C) can help drive it to completion. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Q4: I'm having difficulty isolating the final hydrochloride salt as a clean, crystalline solid. It keeps oiling out. What should I do?
A: Oiling out during crystallization is a common problem that can be attributed to impurities, residual solvent, or an inappropriate solvent system.
-
Causality: The presence of impurities can disrupt the crystal lattice formation. Additionally, the polarity of the crystallization solvent must be carefully chosen to ensure the product is soluble at higher temperatures but sparingly soluble at room temperature or below.
-
Troubleshooting Steps:
-
Ensure Purity: Before attempting crystallization, ensure the free base or the crude salt is of high purity. If necessary, perform a quick column chromatography purification on the N-Boc protected intermediate before the deprotection step.
-
Solvent/Anti-Solvent System: A common and effective method is to dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol) and then slowly add a non-polar "anti-solvent" in which it is insoluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate) until turbidity persists. [6] 3. Technique:
-
Slow Addition: Add the anti-solvent dropwise with vigorous stirring.
-
Scratching: Use a glass rod to scratch the inside of the flask to create nucleation sites.
-
Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to induce crystallization.
-
Cooling: Once precipitation begins, cool the mixture slowly in an ice bath to maximize recovery.
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoate
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of ethyl salicylate).
-
Deprotonation: Cool the solvent to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir for 15 minutes.
-
Phenoxide Formation: Slowly add ethyl salicylate (1.0 eq.) dissolved in a minimal amount of anhydrous DMF. Stir at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.
-
SN2 Reaction: Add a solution of N-Boc-3-tosyloxypyrrolidine (1.1 eq.) in anhydrous DMF dropwise.
-
Reaction Monitoring: Heat the reaction mixture to 50-60°C and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the product as a clear oil.
Protocol 2: Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the purified product from Protocol 1 (1.0 eq.) in a 4M solution of HCl in 1,4-dioxane (10 mL per 1 g of starting material).
-
Reaction: Stir the solution at room temperature for 2-4 hours. A precipitate will likely form during this time. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Isolation:
-
Method A (Direct Precipitation): If a solid precipitate forms, add an equal volume of diethyl ether to ensure complete precipitation. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Method B (Crystallization): If the product separates as an oil, concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in a minimal amount of hot isopropanol and slowly add diethyl ether until the solution becomes cloudy. Allow the mixture to cool to room temperature and then to 0°C to induce crystallization.
-
-
Drying: Wash the collected solid with cold diethyl ether and dry under high vacuum to obtain this compound as a white to off-white solid.
References
- BenchChem. Application Notes and Protocols: N-Boc Deprotection of 3-Hydroxypyrrolidine Derivatives.
- BenchChem. Common side reactions in the Williamson synthesis of ethers.
- Wikipedia. Williamson ether synthesis.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
- Chemistry Stack Exchange. Product of Williamson Synthesis. (2017).
- Google Patents. Process for purifying valacyclovir hydrochloride and intermediates thereof.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20080281099A1 - Process for purifying valacyclovir hydrochloride and intermediates thereof - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Welcome to the technical support center for Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during experimental work with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues, explaining the underlying scientific principles to empower you to make informed decisions in your research.
Introduction: Understanding the Molecule
This compound is a small molecule hydrochloride salt. The presence of the hydrochloride moiety generally enhances aqueous solubility compared to the free base form.[1][2] However, researchers may still face solubility issues depending on the desired concentration, the solvent system, and the specific experimental conditions. The pyrrolidine and benzoate components introduce both hydrophilic and lipophilic characteristics, influencing its behavior in various media.
This guide will walk you through a systematic approach to troubleshooting and optimizing the solubility of this compound for your specific application.
Frequently Asked Questions (FAQs)
FAQ 1: My initial attempt to dissolve this compound in water resulted in a cloudy suspension. What is the likely cause and what should be my first step?
A cloudy suspension indicates that the compound has not fully dissolved and has exceeded its equilibrium solubility in water at the tested concentration and temperature. Several factors could be at play:
-
Concentration: You may be attempting to prepare a solution that is above the intrinsic solubility of the compound in water.
-
pH of the Solution: The pH of your water can influence the ionization state of the pyrrolidine nitrogen. As a hydrochloride salt, the compound is already protonated, which aids solubility. However, the final pH of the solution upon dissolution might not be optimal.
-
Temperature: Solubility is temperature-dependent. Room temperature may not be sufficient to achieve your target concentration.
-
Dissolution Kinetics: It's possible the compound requires more time or energy (agitation) to dissolve completely.
Your First Step: The initial and most critical step is to determine the approximate thermodynamic solubility of your compound. A simple and reliable method for this is the Saturation Shake-Flask Method .[3][4]
Experimental Protocol: Saturation Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of your desired solvent (e.g., deionized water, buffer) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm or 0.45 µm filter is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.[3][5]
This will give you the equilibrium solubility, a crucial piece of data for preparing saturated or near-saturated solutions.
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
If the intrinsic aqueous solubility is insufficient for your experimental needs, the following strategies can be employed.
Question 2: How does pH adjustment affect the solubility of this compound, and how can I optimize it?
The solubility of ionizable compounds, particularly salts of weak bases like your compound, is highly dependent on pH.[6][7] The pyrrolidine moiety has a pKa, and maintaining the pH below this pKa will keep the nitrogen protonated and positively charged, which enhances its interaction with polar solvents like water.
The Underlying Principle: For a hydrochloride salt of a basic compound, lowering the pH (increasing the concentration of H+) will generally increase or maintain high solubility. Conversely, increasing the pH towards and above the pKa of the parent amine will lead to the formation of the less soluble free base, causing precipitation.[8][9]
Troubleshooting Workflow for pH Optimization:
Caption: Workflow for pH-based solubility optimization.
Practical Steps for pH Modification:
-
Prepare a Suspension: Create a suspension of the compound in water at your target concentration.
-
Incremental Acidification: While stirring, add a dilute solution of a pharmaceutically acceptable acid (e.g., 0.1 M HCl) dropwise.
-
Monitor for Clarity: Observe for the point at which the solution becomes clear.
-
Measure Final pH: Once dissolved, measure the pH of the solution. This pH should be maintained for your stock solutions.
A Word of Caution on the Common Ion Effect: While acidification is generally beneficial, be aware of the "common ion effect." At very low pH with high concentrations of hydrochloric acid, the excess chloride ions can suppress the dissolution of the hydrochloride salt.[10][11][12] If you observe decreased solubility upon adding more HCl, this might be the cause.
Question 3: Water alone is not a suitable solvent for my needs. What are my options for co-solvents?
When pH adjustment is insufficient or undesirable for your experimental system (e.g., cell culture), using a co-solvent system is a common and effective strategy.[13][14] Co-solvents work by reducing the polarity of the aqueous environment, which can better accommodate the non-polar regions of your molecule.[15]
Recommended Co-solvents for Pre-clinical and In Vitro Research:
| Co-solvent | Typical Starting Concentration | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | Excellent solubilizing power for many organic molecules.[14] For cell-based assays, the final concentration should typically be kept below 0.5% to avoid cytotoxicity.[16] |
| Ethanol (EtOH) | 5-20% (v/v) | A less toxic alternative to DMSO for some applications. Can be used in higher concentrations in some in vivo formulations. |
| Polyethylene Glycol 300/400 (PEG 300/400) | 10-50% (v/v) | Commonly used in both oral and injectable formulations due to their solubilizing capacity and safety profile.[17] |
| Propylene Glycol (PG) | 10-40% (v/v) | Another widely used solvent in pharmaceutical formulations. |
Experimental Protocol for Co-solvent Screening:
-
Prepare High-Concentration Stock: Dissolve a known amount of this compound in a small volume of 100% of the chosen co-solvent (e.g., DMSO).
-
Aqueous Titration: Gradually add your aqueous buffer to the co-solvent stock solution while vortexing.
-
Observe for Precipitation: Note the concentration at which the compound begins to precipitate. This gives you an indication of the maximum tolerable aqueous content for a given drug concentration.
-
Final Dilution: Based on these findings, you can prepare a concentrated stock in a suitable co-solvent/water mixture that can be further diluted into your final experimental medium without precipitation.
Question 4: I need to prepare a solid formulation. Are there other advanced techniques I can consider?
For solid dosage form development or when liquid formulations are not an option, several advanced methods can be employed to enhance solubility and dissolution rates.[18]
-
Micronization: This technique reduces the particle size of the compound, which increases the surface area available for dissolution according to the Noyes-Whitney equation.[14][18] Jet milling is a common method for micronization.[13]
-
Solid Dispersions: The drug can be dispersed in a hydrophilic carrier matrix at the molecular level.[15] Upon contact with an aqueous medium, the carrier dissolves quickly, releasing the drug as fine, amorphous particles that have a higher apparent solubility. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[15]
-
Co-crystallization: This involves forming a crystalline solid that comprises the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio.[19] Co-crystals can exhibit significantly different (and often improved) physicochemical properties, including solubility, compared to the API alone.[19]
Decision Tree for Advanced Solubility Enhancement:
Caption: Selecting an advanced solubility enhancement technique.
Analytical Characterization of Solubility
Accurate determination of solubility is fundamental to all troubleshooting efforts.
Question 5: What analytical methods are recommended for quantifying the solubility of my compound?
The choice of analytical method depends on the stage of development and the required throughput and accuracy.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | High specificity, accuracy, and can detect impurities or degradation.[3] | Lower throughput, requires method development. |
| UV-Vis Spectrophotometry | Measures the absorbance of light by the compound at a specific wavelength. | Simple, fast, and high-throughput. | Prone to interference from other UV-active compounds in the matrix. |
| Turbidimetry/Nephelometry | Measures the light scattered by undissolved particles in a solution. | Very high-throughput, useful for kinetic solubility screening.[20] | Measures precipitation, not true thermodynamic solubility. |
| Differential Scanning Calorimetry (DSC) | Can be used for semi-solid lipid excipients to determine solubility. | Provides thermodynamic information. | Requires specialized equipment and expertise.[5] |
For definitive thermodynamic solubility, the shake-flask method followed by HPLC analysis is considered the gold standard .[3][4]
Summary and Key Takeaways
Overcoming solubility issues with this compound requires a systematic and logical approach.
-
Characterize First: Always begin by determining the baseline aqueous solubility using a reliable method like the shake-flask technique.
-
pH is Paramount: For this hydrochloride salt, maintaining an acidic pH is crucial to keeping the molecule in its more soluble, ionized form.
-
Leverage Co-solvents: When aqueous solubility is limiting, screen a panel of biocompatible co-solvents like DMSO, PEGs, or ethanol.
-
Consider Advanced Methods: For solid formulations, explore techniques like micronization, solid dispersions, or co-crystallization.
-
Validate Analytically: Use appropriate analytical methods, with HPLC being the preferred choice for accurate quantification, to validate your solubility results.
By applying these principles and methodologies, you can effectively troubleshoot and overcome the solubility challenges associated with this compound, enabling the successful progression of your research and development activities.
References
-
J, S., P, P., & D, S. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 15(3), 1-13. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(8), 1-10. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 057–068. [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]
-
Martinez, M. N., & Amidon, G. L. (2002). A Mechanistic Approach to Understanding the Factors Affecting Drug Absorption: A Review of Fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643. [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 148-154. [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
-
Serajuddin, A. T. M., et al. (1999). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Development and Technology, 4(4), 527-535. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-13. [Link]
-
Jain, A., & Agarwal, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1), 19-31. [Link]
-
Quora. (2013). How and why does change in pH effect NaCl solubility? [Link]
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
-
Singh, S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(8), 9135-9145. [Link]
-
Kumar, L., & Singh, S. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(1), 1-7. [Link]
-
Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences, 101(11), 4169-4181. [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
- Google Patents. (n.d.). US9238073B2 - Pharmaceutical composition containing sympathomimetic amine salt and co-distillable additive.
- Google Patents. (n.d.).
-
Schwartz, J. B., & Wu, L. S. (1984). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 73(3), 403-405. [Link]
-
PubChem. (n.d.). Ethyl 2-(chlorocarbonyl)benzoate. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
PubChem. (n.d.). Ethyl 4-(pyrrolidin-1-yl)benzoate. [Link]
-
PubChem. (n.d.). Ethyl benzoate. [Link]
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- 2. US9238073B2 - Pharmaceutical composition containing sympathomimetic amine salt and co-distillable additive - Google Patents [patents.google.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjpdft.com [rjpdft.com]
- 12. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
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Technical Support Center: Ethyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride Purification
Welcome to the technical support center for the purification of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the scientific rationale behind common purification techniques to ensure you achieve the desired purity for your downstream applications.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing insights into the fundamental principles of the methodologies.
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent and effective purification techniques for this compound, an ester with a basic pyrrolidine moiety, include:
-
Recrystallization: This is often the primary method for purifying crystalline solids like hydrochloride salts. The principle lies in the differential solubility of the compound and its impurities in a specific solvent system at varying temperatures.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating the target compound from closely related impurities based on their differential adsorption to the stationary phase.[1]
-
Acid-Base Extraction: This liquid-liquid extraction technique can be employed to remove non-basic organic impurities by partitioning the basic target compound into an aqueous acidic phase, leaving impurities in the organic phase.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. For this specific molecule, potential impurities could include:
-
Starting materials: Unreacted ethyl 2-hydroxybenzoate or 3-hydroxypyrrolidine.
-
Reaction byproducts: Isomeric products or compounds from over-alkylation.
-
Degradation products: Hydrolysis of the ester bond to form 2-(pyrrolidin-3-yloxy)benzoic acid, especially under acidic or basic conditions.[2][3]
Q3: Which analytical techniques are recommended to assess the purity of the final product?
A3: A combination of analytical methods is crucial for a comprehensive purity assessment.[4] High-Performance Liquid Chromatography (HPLC) is a quantitative method ideal for determining the percentage purity and detecting trace impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation of the desired product and can reveal the presence of structurally similar impurities.[6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive for identifying the molecular weights of the main compound and any impurities.[4]
II. Troubleshooting Guide
This section provides a problem-and-solution-oriented approach to common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is too non-polar for the hydrochloride salt. | Solution: Increase the polarity of the solvent system. For hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with water, are often effective. The ionic nature of the hydrochloride salt requires a polar solvent to effectively solvate the ions. |
| Oiling out occurs during cooling instead of crystallization. | The compound is precipitating from a supersaturated solution too quickly, or the solvent has a very high solvating power. | Solution 1: Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. This allows for the ordered arrangement of molecules into a crystal lattice. Solution 2: Add a small amount of a non-polar "anti-solvent" (e.g., ethyl acetate, diethyl ether) dropwise to the warm solution until slight turbidity is observed, then allow it to cool slowly. The anti-solvent reduces the overall solubility, promoting crystallization over oiling.[8] |
| Low recovery of the purified product. | The compound is too soluble in the chosen solvent, even at low temperatures. | Solution: Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Experiment with solvent mixtures. For instance, if the compound is very soluble in methanol, try a mixture of methanol and a less polar solvent like ethyl acetate. |
| The purified product is still impure after recrystallization. | The impurities have similar solubility profiles to the target compound in the chosen solvent. | Solution: Try a different solvent or a multi-solvent system for recrystallization. If impurities persist, an alternative purification technique like column chromatography may be necessary before the final recrystallization step. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Compound streaks or shows poor separation on the column. | The basic pyrrolidine nitrogen is interacting strongly with the acidic silica gel. | Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.[1] The triethylamine will neutralize the acidic silanol groups on the silica surface, preventing strong adsorption and tailing of the basic compound. |
| The compound does not elute from the column. | The mobile phase is not polar enough to displace the compound from the silica gel. | Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, a more polar solvent like methanol can be added to the mobile phase. |
| Co-elution of the product with an impurity. | The chosen mobile phase does not provide adequate resolution. | Solution: Optimize the mobile phase through preliminary Thin-Layer Chromatography (TLC) analysis.[1] Test various solvent systems of different polarities to find one that gives the best separation between your product and the impurity. A shallower solvent gradient during elution can also improve separation. |
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/ethanol mixtures). The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution to maximize recovery.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude material in various solvent systems (e.g., gradients of hexane/ethyl acetate with 0.5% triethylamine). The ideal system will show good separation of the product from impurities with an Rf value for the product of approximately 0.2-0.4.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
IV. Visualization of Purification Workflow
Below is a diagram illustrating a typical purification workflow for this compound.
Caption: A typical workflow for the purification and analysis of this compound.
V. References
-
Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate. Retrieved from [Link]
-
Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry. Retrieved from [Link]
-
Popovici, I., et al. (2005). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Turkish Journal of Chemistry, 29(4), 385-393. Retrieved from [Link]
-
Popovici, I., et al. (2005). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. ResearchGate. Retrieved from [Link]
-
Wang, S., et al. (2020). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 191, 113497. Retrieved from [Link]
-
Reddy, B. C., & Reddy, G. S. (2008). Process for purifying valacyclovir hydrochloride and intermediates thereof. U.S. Patent Application No. 11/722,668.
-
Joret, D., & Fleche, G. (2015). Method for purification of benzoic acid. European Patent No. EP2952237A1.
-
Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 610-626. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. Molecules, 26(23), 7284. Retrieved from [Link]
-
De, B., & Matsumoto, K. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. European Patent No. EP0699673A1.
-
Zhang, Y., et al. (2021). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. PubMed. Retrieved from [Link]
-
Al-Ghobashy, M. A., et al. (2015). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. AAPS PharmSciTech, 16(5), 1084-1092. Retrieved from [Link]
Sources
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- 2. Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. US20080281099A1 - Process for purifying valacyclovir hydrochloride and intermediates thereof - Google Patents [patents.google.com]
Troubleshooting unexpected results in assays with Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals utilizing Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride in their experimental assays. While specific published data on the biological applications of this compound are limited, this document provides troubleshooting strategies based on its chemical structure and established principles of small molecule screening. Our goal is to help you anticipate and resolve unexpected experimental outcomes, ensuring the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound.
Q1: How should I properly prepare and solubilize this compound for my assays?
Answer: Proper solubilization is critical for obtaining accurate and reproducible results. Poor solubility is a frequent source of experimental variability.[1]
-
Recommended Primary Solvent: Start by preparing a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power. Aim for a stock concentration of 10-50 mM.
-
Aqueous Media Dilution: For your final assay, dilute the DMSO stock into your aqueous buffer or cell culture medium. Crucially, the final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to prevent solvent-induced artifacts or toxicity. [1]
-
Solubility Challenges: this compound is a hydrochloride salt, which generally enhances aqueous solubility compared to the free base.[2] However, at high concentrations or in certain buffers, it may still precipitate. If you observe cloudiness or precipitation upon dilution, consider the following:
-
Sonication: Briefly sonicate the solution to aid dissolution.
-
Gentle Warming: Warm the solution to 37°C, but be mindful of potential compound degradation with prolonged heat.
-
pH Adjustment: The compound's solubility may be pH-dependent.[3] However, altering the pH of your assay buffer can have significant downstream effects on your biological system. This should be approached with caution.[4]
-
Q2: What are the optimal storage conditions for the solid compound and its stock solutions?
Answer: The stability of your compound directly impacts the consistency of your results between experiments.[5]
-
Solid Form: The solid hydrochloride salt should be stored in a tightly sealed container at the temperature recommended by the supplier (typically 2-8°C or -20°C), protected from light and moisture.[6]
-
Stock Solutions: DMSO stock solutions are generally stable for extended periods when stored at -20°C or -80°C. However, they are not impervious to degradation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation from repeated temperature changes.[7]
-
Check for Precipitation: Before each use, thaw the stock solution completely and inspect for any precipitate that may have formed at low temperatures. If present, gently warm and vortex to redissolve.
-
Long-Term Storage: For long-term projects, it is advisable to re-qualify the integrity of your stock solution (e.g., via HPLC-MS) after 6-12 months.
-
Q3: What is the significance of the "hydrochloride" salt form, and how might it affect my experiment?
Answer: The hydrochloride (HCl) salt is formed by reacting the basic pyrrolidine nitrogen with hydrochloric acid. This has several implications.[8]
-
Enhanced Solubility: As mentioned, salt formation is a common strategy to improve the aqueous solubility and dissolution rate of a parent compound.[9]
-
Potential for pH Shift: When the HCl salt dissolves in a weakly buffered aqueous solution, it can release H+ ions, causing a slight decrease in the local pH. In standard, robustly buffered cell culture media (e.g., DMEM with bicarbonate and HEPES), this effect is often negligible.[10] However, in simple biochemical assays using low-concentration buffers (e.g., Tris or PBS), this pH shift could be significant enough to alter enzyme activity or protein conformation.
-
Common-Ion Effect: In environments with a high concentration of chloride ions (Cl-), such as certain gastric fluid simulations or specialized buffers, the solubility of the hydrochloride salt may actually decrease. This phenomenon, known as the common-ion effect, is a key consideration in pharmaceutical formulation but is less commonly an issue in standard in vitro assays.[3][11]
Part 2: Troubleshooting Unexpected Assay Results
This section provides a structured approach to diagnosing and resolving specific experimental problems.
Issue 1: My results are inconsistent and not reproducible between experiments.
Inconsistent results are often traced back to the stability of the compound in the specific assay conditions.[5] The ester functional group in this compound is potentially susceptible to hydrolysis, especially at non-neutral pH or in the presence of cellular esterases.
-
Potential Cause: Compound degradation in your aqueous assay buffer or cell culture medium.
-
Troubleshooting Protocol: Assessing Compound Stability
-
Preparation: Prepare a solution of the compound in your final assay buffer at the highest working concentration you use.
-
Incubation: Incubate this solution under the exact conditions of your assay (e.g., 37°C in a 5% CO₂ incubator).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Evaluation: Quantify the peak area of the parent compound over time. A significant decrease indicates instability. Look for the appearance of new peaks, such as the hydrolyzed carboxylic acid product.
-
| Parameter | Condition | Rationale |
| Solvent | Final Assay Buffer/Medium | To mimic the exact experimental chemical environment. |
| Concentration | Highest working concentration | Represents the worst-case scenario for stability. |
| Temperature | Assay-specific (e.g., 37°C) | Temperature can accelerate chemical degradation. |
| Time Points | 0h, 2h, 4h, 8h, 24h (example) | To map the kinetics of potential degradation. |
| Readout | HPLC-MS | To separate and identify the parent compound and potential degradants. |
| A summary table for setting up a compound stability experiment. |
-
Solution: If the compound is found to be unstable, reduce the incubation time of your assay, prepare fresh dilutions immediately before use, or consider if a more stable analog is available.
Issue 2: I'm observing high levels of cytotoxicity, even at low concentrations.
Unexpected cell death can arise from the compound's primary mechanism, off-target effects, or experimental artifacts.
-
Potential Cause A: Off-Target Cytotoxicity The compound may be interacting with unintended biological targets that regulate cell viability. This is a common challenge with small molecule probes.[12]
-
Potential Cause B: pH Fluctuation in Medium As discussed (FAQ Q3), adding a high concentration of the HCl salt to a poorly buffered medium could lower the pH to a level that stresses or kills cells.[4][13]
-
Troubleshooting Workflow:
A troubleshooting workflow for investigating unexpected cytotoxicity.
Issue 3: I am not observing any biological effect, even at high concentrations.
A lack of activity can be just as perplexing as unexpected toxicity. The cause could be chemical, physical, or biological.
-
Potential Cause A: Compound Precipitation The compound may be precipitating out of solution in the final assay medium, meaning the effective concentration is much lower than the nominal concentration. This is a very common reason for a lack of activity.[1]
-
Potential Cause B: Insufficient Cellular Permeability For intracellular targets, the compound must be able to cross the cell membrane. While the molecule's properties suggest reasonable permeability, this is not guaranteed.[14]
-
Potential Cause C: Compound Degradation The compound may be rapidly degrading to an inactive form (See Issue 1).
-
Troubleshooting Protocol: Checking for Precipitation
-
Visual Inspection: Prepare the compound dilution in your final assay medium in a clear tube or plate. Hold it against a dark background and shine a light through it (the Tyndall effect). The presence of a visible light path or particulates indicates scattering from insoluble material.
-
Centrifugation Method: a. Prepare the highest concentration of the compound in your assay medium. b. Incubate under assay conditions for 30 minutes. c. Centrifuge the sample at high speed (e.g., >14,000 x g) for 15-20 minutes. d. Carefully collect the supernatant and measure the concentration of the compound using a quantitative method like HPLC-UV or LC-MS. e. A significant difference between the measured concentration and the nominal concentration confirms precipitation.
-
Issue 4: I suspect the compound is interfering with my assay technology.
Some compounds can generate false positive or false negative results by directly interfering with the assay's detection method, a phenomenon known as "assay interference".[12][15]
-
Potential Cause A: Compound Aggregation At higher concentrations, some small molecules form colloidal aggregates that can non-specifically inhibit enzymes or bind to proteins, leading to false positives.[15]
-
Potential Cause B: Interference with Optical Readouts If your assay uses fluorescence or absorbance, the compound itself might be fluorescent at the assay wavelengths or absorb light, artificially altering the signal.
-
Troubleshooting Workflow: Identifying Assay Interference
A decision-making diagram for diagnosing assay interference.
References
- Benchchem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- Matthews, T. P., et al. (2023). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry.
- BLD Pharm. (n.d.). This compound.
- Matthews, T. P., et al. (2023). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. ACS Publications.
- Sugano, K., et al. (1995). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed.
- Molecular Biology. (n.d.). Assay Troubleshooting.
- Høilund-Carlsen, P. F., et al. (2018). Amide Internucleoside Linkages Suppress the MicroRNA-like Off-Target Activity of Short Interfering RNA. ACS Chemical Biology.
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
- Kumar, L., et al. (2007). Salt Selection in Drug Development. Pharmaceutical Technology.
- BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences.
- West, I. C. (2012). Can the amount of HCL or NaOH added to a culture media to adjust the pH affect the cells? ResearchGate.
- BLD Pharm. (n.d.). Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride.
- Stella, V. J. (2010). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. Taylor & Francis eBooks.
- BLD Pharm. (n.d.). Ethyl 2-(pyrrolidin-3-ylmethoxy)benzoate hydrochloride.
- Baell, J., & Walters, M. A. (2014). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications.
- HuanKai Group. (2024). The Impact of pH on Cell Culture Media.
- Aldrich, L. N., et al. (2017). Nuisance compounds in cellular assays. PMC - PubMed Central - NIH.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Development and Technology.
- Földesi, B. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- Sigma-Aldrich. (n.d.). 2-(4-Piperidinyl)ethyl benzoate hydrochloride.
- Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media.
- BLDpharm. (n.d.). Ethyl (R)-3-(pyrrolidin-2-yl)benzoate.
- Macpherson, A. R., & Parker, M. D. (2021). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Communications.
- PubChem. (n.d.). Ethyl 2-(chlorocarbonyl)benzoate.
- BLD Pharm. (n.d.). Ethyl 2-(azetidin-3-yloxy)benzoate.
- BLDpharm. (n.d.). (R)-Ethyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride.
- Molbase. (n.d.). This compound.
- ChemicalBook. (n.d.). Ethyl 2-(3-pyrrolidinyloxy)benzoate hydrochloride.
- Xi'an Qiyue Biotechnology Co., Ltd. (n.d.). This compound.
- PubChem. (n.d.). Ethyl benzoate.
- BLD Pharm. (n.d.). Pyrrolidin-3-ylmethyl benzoate hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl 2-(3-pyrrolidinyloxy)benzoate hydrochloride | 1220032-96-1 [amp.chemicalbook.com]
- 7. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.biomol.com [resources.biomol.com]
- 15. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride
Welcome to the technical support center for the synthesis and optimization of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves three key stages:
-
N-Protection of Pyrrolidin-3-ol: The secondary amine of the pyrrolidine ring is highly nucleophilic and can compete in the subsequent etherification step. Therefore, it is crucial to protect this nitrogen, most commonly with a tert-butyloxycarbonyl (Boc) group.
-
Williamson Ether Synthesis: This cornerstone of the synthesis involves the formation of the ether linkage between N-Boc-pyrrolidin-3-ol and an activated ethyl benzoate derivative. The choice of reagents and conditions is critical to favor the desired SN2 reaction and minimize side products.
-
N-Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group under acidic conditions, followed by the formation of the hydrochloride salt. This stage presents a significant challenge due to the acid-sensitive nature of the ethyl benzoate ester, which can undergo hydrolysis.
This guide will provide a detailed breakdown of each stage, offering troubleshooting advice and frequently asked questions to ensure a successful synthesis.
II. Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Williamson Ether Synthesis Step
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted N-Boc-pyrrolidin-3-ol and/or the ethyl 2-hydroxybenzoate byproduct.
-
The isolated yield of the N-Boc protected ether is below expectations.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of N-Boc-pyrrolidin-3-ol | The alkoxide of N-Boc-pyrrolidin-3-ol is the active nucleophile. Insufficient or inappropriate base will result in a low concentration of the alkoxide, leading to a slow or incomplete reaction. | Use a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. Ensure the N-Boc-pyrrolidin-3-ol is completely deprotonated before adding the electrophile. |
| Poor Leaving Group on the Benzoate Moiety | The rate of the SN2 reaction is highly dependent on the quality of the leaving group. | Ethyl 2-fluorobenzoate or ethyl 2-bromobenzoate are generally effective. If using ethyl 2-hydroxybenzoate, it must be activated in situ (e.g., as a tosylate or mesylate), though direct reaction with a halide is more common. |
| Side Reaction: Elimination | If using a secondary halide as the electrophile, the strong basic conditions can favor an E2 elimination reaction, leading to the formation of an alkene byproduct.[1][2] | This is less of a concern with an aromatic electrophile. However, ensure the reaction temperature is not excessively high, as this can promote elimination pathways. |
| Suboptimal Solvent Choice | The solvent plays a critical role in an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity. | Use polar aprotic solvents such as DMF, DMSO, or THF. These solvents solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[1] |
Experimental Workflow: Optimized Williamson Ether Synthesis
Problem 2: Hydrolysis of the Ethyl Benzoate Ester During N-Boc Deprotection
Symptoms:
-
NMR analysis of the final product shows a singlet corresponding to a carboxylic acid proton.
-
LC-MS analysis reveals a peak with a mass corresponding to the hydrolyzed product (2-(pyrrolidin-3-yloxy)benzoic acid).
-
The isolated yield of the desired hydrochloride salt is low, and a significant amount of a water-soluble byproduct is generated.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Harsh Acidic Conditions | The ethyl benzoate ester is susceptible to acid-catalyzed hydrolysis, especially in the presence of water and at elevated temperatures.[3] | Use anhydrous acidic conditions. A solution of HCl in an organic solvent like 1,4-dioxane or isopropanol is ideal. Avoid aqueous acids. |
| Prolonged Reaction Time | Even under anhydrous conditions, prolonged exposure to strong acid can lead to ester cleavage. | Monitor the reaction closely by TLC or LC-MS. The deprotection of the N-Boc group is typically rapid (1-4 hours at room temperature). Quench the reaction as soon as the starting material is consumed. |
| Elevated Temperature | Heat accelerates the rate of ester hydrolysis. | Perform the deprotection at room temperature or below (0 °C). If the reaction is sluggish, consider using a more concentrated HCl solution rather than increasing the temperature. |
Experimental Protocol: Selective N-Boc Deprotection and Salt Formation
-
Dissolve the purified Ethyl 2-(N-Boc-pyrrolidin-3-yloxy)benzoate in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).
-
At 0 °C, add a solution of 4M HCl in 1,4-dioxane (3-5 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is no longer visible (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting solid is the crude hydrochloride salt.
Problem 3: Difficulty in Purifying the Final Hydrochloride Salt
Symptoms:
-
The isolated hydrochloride salt is an oil or a waxy solid.
-
NMR or HPLC analysis shows the presence of residual solvents or organic impurities.
-
The product has a broad melting point range.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Hygroscopic Nature of the Salt | Amine hydrochloride salts can be hygroscopic, absorbing moisture from the air to become oily or waxy. | Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Dry the final product under high vacuum. |
| Impurities Preventing Crystallization | Residual organic impurities from the reaction or workup can inhibit crystallization. | Triturate the crude product with a non-polar solvent like diethyl ether or hexane to remove non-polar impurities. Recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether or ethanol/ethyl acetate) can also be effective.[4] |
| Incorrect Stoichiometry of HCl | An excess of HCl can lead to the formation of a sticky solid, while insufficient HCl will result in the presence of the free base. | Use a defined amount of a standardized HCl solution in an organic solvent. After removing the solvent, the product can be washed with a solvent in which the hydrochloride salt is insoluble but the free base is soluble (e.g., diethyl ether). |
III. Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group for the pyrrolidinol in this synthesis?
A1: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is stable under the basic conditions of the Williamson ether synthesis and can be removed under acidic conditions that can be optimized to be mild enough to avoid significant hydrolysis of the ethyl benzoate ester.
Q2: Can I use a different base for the Williamson ether synthesis?
A2: While other bases like potassium carbonate (K₂CO₃) can be used, they are generally weaker than NaH and may require higher temperatures and longer reaction times, which can lead to side reactions. For a more efficient and cleaner reaction, NaH in an anhydrous polar aprotic solvent is preferred.
Q3: My N-Boc deprotection is very slow. Can I heat the reaction?
A3: Heating is strongly discouraged due to the risk of ester hydrolysis. If the reaction is slow, ensure your HCl solution is not old and has the correct concentration. You can also try using a more concentrated solution of HCl in dioxane (e.g., 4M) or switching to a different solvent system like HCl in methanol, but be aware that transesterification to the methyl ester is a potential side reaction with the latter.
Q4: How do I monitor the progress of the N-Boc deprotection?
A4: Thin-layer chromatography (TLC) is an effective method. The N-Boc protected starting material will be less polar than the resulting amine hydrochloride. A common eluent system is dichloromethane/methanol (e.g., 9:1). The product will have a much lower Rf value and may streak due to its salt form. Staining with ninhydrin can help visualize the primary/secondary amine product.
Q5: What are the key analytical techniques for characterizing the final product?
A5:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
LC-MS: To determine the molecular weight and assess purity.
-
FTIR: To identify key functional groups (e.g., C=O of the ester, N-H of the ammonium salt).
-
Melting Point: To assess the purity of the crystalline salt.
Visualizing the Synthetic Pathway and Potential Pitfalls
IV. References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
-
Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman, 1989.
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Boc-protection and deprotection. Organic Chemistry Portal. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link][4]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link][1]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride Purity Confirmation
Welcome to the technical support center for Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into confirming the purity of this compound. Here, we move beyond simple procedural lists to explain the "why" behind each analytical choice, ensuring a robust and self-validating approach to your experimental work.
Introduction: The Criticality of Purity
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount, directly impacting its safety and efficacy.[1][2] Impurities, which can arise from starting materials, byproducts of synthesis, degradation products, or residual solvents, can have unintended pharmacological or toxicological effects.[2][3][4][5] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for comprehensive purity assessment.
This guide will walk you through a logical sequence of analytical techniques to confirm the purity of this compound, complete with troubleshooting advice and answers to frequently asked questions.
Logical Workflow for Purity Confirmation
A systematic approach ensures that both the identity and purity of the compound are unequivocally confirmed. The following workflow is designed to be both comprehensive and efficient.
Caption: Purity Confirmation Workflow Diagram.
Phase 1: Primary Assessment - Chromatographic & Mass Spectrometric Analysis
This initial phase focuses on separating the main compound from any potential impurities and confirming its molecular weight.
Question: How do I establish the primary purity and impurity profile of my sample?
Answer: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this purpose due to its high resolving power and sensitivity.[1] For this compound, a reverse-phase method is most appropriate given its aromatic and polar functionalities.
Expertise & Experience: The choice of a C18 column is a robust starting point for aromatic compounds.[6] The hydrochloride salt form ensures good aqueous solubility, making it compatible with typical reverse-phase mobile phases. A gradient elution is recommended to ensure that both polar and non-polar impurities are effectively separated and eluted.
Experimental Protocol: HPLC-UV Purity Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent separation for a wide range of polarities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency. |
| Gradient | 10-95% B over 20 min | A broad gradient ensures elution of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[7] |
| Detection (UV) | 254 nm and 280 nm | The benzoate moiety will have strong absorbance at these wavelengths. |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
| Sample Prep. | 1 mg/mL in Mobile Phase A | Dissolving in the initial mobile phase prevents peak splitting.[8] |
Trustworthiness: Purity is typically calculated by area normalization (Area %). This assumes that all impurities have a similar UV response to the main peak. For a more accurate assessment, especially for known impurities, a reference standard should be used for quantification.
FAQ & Troubleshooting: HPLC Analysis
-
Q: I'm seeing peak tailing. What should I do?
-
A: Peak tailing for this compound is likely due to the secondary amine. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% TFA or formic acid) to keep the amine protonated. If tailing persists, consider a column with end-capping or a different stationary phase.
-
-
Q: My retention time is shifting between injections. Why?
-
Q: I see a high backpressure. What's the cause?
-
A: High backpressure can be caused by a blockage in the system, such as a clogged frit or column, or precipitation of the sample or buffer.[9] Systematically isolate the source of the pressure by removing the column and then other components. If the sample is precipitating, try a lower concentration.
-
Question: How can I confirm the molecular weight of my main peak?
Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for molecular weight confirmation.[10][11] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Expertise & Experience: For this compound (Molecular Formula: C₁₄H₁₉NO₃·HCl), the expected monoisotopic mass of the free base is 249.1365 g/mol . In positive ion electrospray ionization (ESI+), you should look for the protonated molecule [M+H]⁺ at m/z 250.1438.
Data Presentation: Expected Mass Spectrometry Results
| Ion Species | Expected m/z |
| [M+H]⁺ | 250.1438 |
| [M+Na]⁺ | 272.1257 |
Trustworthiness: High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, can provide mass accuracy within 5 ppm, which is highly indicative of the correct elemental composition.[12]
Phase 2: Structural Confirmation & Orthogonal Purity
Once the primary purity and molecular weight are established, it's crucial to confirm the compound's structure and use an orthogonal (different principle) method to corroborate the purity results.
Question: How do I confirm the chemical structure is correct?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[13][14] Both ¹H and ¹³C NMR should be performed.
Expertise & Experience:
-
¹H NMR: Will show the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Look for characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the protons on the pyrrolidine ring.
-
¹³C NMR: Will show the number of different types of carbon atoms. Expect to see signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and pyrrolidine groups.
Trustworthiness: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY and HSQC if needed, provides a complete picture of the molecule's covalent framework, leaving little room for structural ambiguity.
Question: What is an orthogonal method to HPLC for purity, and how do I perform it?
Answer: Quantitative NMR (qNMR) is an excellent orthogonal technique because its detection principle is independent of the analyte's chromophore, relying instead on the number of nuclei.[15] It provides a direct measure of purity against a certified internal standard.
Experimental Protocol: qNMR Purity Assay
-
Select an Internal Standard: Choose a standard with a known purity that has a simple ¹H NMR spectrum with at least one peak that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation: Accurately weigh both the this compound and the internal standard into an NMR tube.
-
Solvent: Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).
-
Calculation: The purity is calculated by comparing the integral of a known analyte peak to the integral of a known standard peak, accounting for the number of protons each peak represents and the molar masses of the analyte and standard.
Question: How can I quickly verify the presence of key functional groups?
Answer: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying functional groups.[16][17]
Expertise & Experience: The FTIR spectrum of this compound should exhibit characteristic absorption bands.
Data Presentation: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (amine salt) | ~2700-2250 (broad) | Stretch |
| C-H (aromatic) | ~3100-3000 | Stretch |
| C-H (aliphatic) | ~3000-2850 | Stretch |
| C=O (ester) | ~1720-1700 | Stretch |
| C=C (aromatic) | ~1600-1450 | Stretch |
| C-O (ether/ester) | ~1300-1000 | Stretch |
Trustworthiness: While not a quantitative technique for purity, FTIR is excellent for confirming that the primary functional groups of the expected molecule are present and can help rule out major structural isomers.[18]
Phase 3: Elemental Composition
The final phase involves confirming the elemental composition of the compound, which is particularly important for verifying the salt form.
Question: How do I confirm the empirical formula and the presence of the hydrochloride salt?
Answer: Elemental Analysis (also known as Combustion Analysis) provides the percentage composition of C, H, and N in the compound.[19][20] A separate analysis can be done for chlorine to confirm the hydrochloride salt stoichiometry.
Expertise & Experience: The theoretical elemental composition is calculated from the molecular formula (C₁₄H₁₉NO₃·HCl, MW: 285.76 g/mol ).
Data Presentation: Theoretical vs. Experimental Elemental Analysis
| Element | Theoretical % | Experimental % (Typical Acceptance Criteria) |
| Carbon (C) | 58.85 | 58.85 ± 0.4 |
| Hydrogen (H) | 7.05 | 7.05 ± 0.4 |
| Nitrogen (N) | 4.90 | 4.90 ± 0.4 |
| Chlorine (Cl) | 12.41 | 12.41 ± 0.4 |
Trustworthiness: If the experimental values are within ±0.4% of the theoretical values, it provides strong evidence for the proposed empirical and molecular formula, including the 1:1 stoichiometry of the hydrochloride salt.[21][22]
Troubleshooting Logic Diagram
This diagram provides a systematic approach to troubleshooting common purity issues.
Caption: Troubleshooting Logic for Purity Issues.
References
-
Different Types of Impurities in Pharmaceuticals. Moravek. [Link]
-
Molecular Weight Determination. Impact Analytical. [Link]
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Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Agilent Technologies. [Link]
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Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Bruker. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
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Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager. [Link]
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Pharmaceutical Impurities & Their Effects. Advent Chembio. [Link]
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Stoichiometry Tutorials: Determining the Empirical Formula from an Elemental Analysis. ChemCollective. [Link]
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Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. [Link]
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Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Agilent Technologies. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health (NIH). [Link]
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
-
LC-MS Analysis: Accurate Protein Molecular Weight Determination. CovalX. [Link]
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FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
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Analytical Methods for Profiling Impurities in Pharmaceuticals. Wiley Analytical Science. [Link]
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HPLC Troubleshooting Guide. SCION Instruments. [Link]
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Stoichiometry: Elemental Analysis. University of Waterloo. [Link]
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Structure Elucidation and NMR. Hypha Discovery. [Link]
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Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
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The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
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HPLC Troubleshooting Guide. Phenomenex. [Link]
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Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ResearchGate. [Link]
-
EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. COP Bela. [Link]
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Determining Empirical and Molecular Formulas. Chemistry LibreTexts. [Link]
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Structural elucidation by NMR(1HNMR). Slideshare. [Link]
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Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]
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Elemental Analysis: Empirical and Molecular Formulas. YouTube. [Link]
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HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]
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Empirical formula and elemental analysis | A-level Chemistry | Year 1. YouTube. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
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Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]
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Ethyl Parahydroxybenzoate. Japanese Pharmacopoeia. [Link]
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Avoiding common pitfalls in Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride experiments
Welcome to the technical support resource for Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. My goal is to move beyond simple protocols and provide the causal reasoning behind experimental choices, empowering you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.
Part 1: Compound Fundamentals, Handling, and Storage
A significant portion of experimental failures can be traced back to the very beginning: improper handling and storage of the starting material. Understanding the inherent properties of this compound is the first step toward success.
FAQ: What are the fundamental properties and storage requirements for this compound?
This compound is a salt, which enhances its stability and often its solubility in polar solvents compared to its freebase form. However, its structure contains functionalities—an ester, an ether, and a secondary amine—that dictate its reactivity and sensitivity.
Table 1: Physicochemical Properties [1]
| Property | Value | Source |
| CAS Number | 1220032-96-1 | BLD Pharm[1] |
| Molecular Formula | C₁₃H₁₈ClNO₃ | BLD Pharm[1] |
| Molecular Weight | 271.74 g/mol | BLD Pharm[1] |
| Recommended Storage | Sealed in a dry environment, at room temperature. | BLD Pharm[1] |
Expert Insight: The "sealed in dry" recommendation is critical. The hydrochloride salt is hygroscopic, meaning it will readily absorb moisture from the atmosphere. This absorbed water is not inert; it can act as a reagent for the slow hydrolysis of the ethyl ester group, even in the solid state over long periods. Always store in a desiccator or a glovebox with an inert atmosphere.
Part 2: Solution Preparation & Stability—The First Pitfall
The transition from a solid reagent to a solution is a critical step where degradation can be inadvertently initiated.
FAQ: What is the best solvent for this compound, and what stability issues should I be aware of?
The choice of solvent depends entirely on the downstream application (e.g., organic synthesis vs. aqueous biological assay).
-
For Organic Synthesis: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices. The hydrochloride salt may have limited solubility in nonpolar solvents. Gentle warming or the addition of a co-solvent can help, but always monitor for degradation.
-
For Biological Assays (Aqueous Buffers): This is where the most significant pitfall lies: ester hydrolysis . The ethyl benzoate moiety is susceptible to hydrolysis to the corresponding carboxylic acid (2-(pyrrolidin-3-yloxy)benzoic acid) and ethanol. This process is accelerated by non-neutral pH.[2][3]
Expert Insight: When you dissolve the hydrochloride salt in an unbuffered aqueous solution, the resulting pH will be acidic. While this acidic environment is generally more protective against base-catalyzed hydrolysis, it can still promote acid-catalyzed hydrolysis over time, especially with heating.[4] For biological experiments requiring physiological pH (~7.4), be aware that buffering your solution will introduce bases that can accelerate hydrolysis.[5]
Key Takeaway: Aqueous stock solutions should be prepared fresh whenever possible. If storage is necessary, flash-freeze aliquots and store them at -80°C to minimize hydrolytic degradation. Avoid repeated freeze-thaw cycles.
Workflow for Preparing a Validated Aqueous Stock Solution
This workflow incorporates quality control checkpoints to ensure the integrity of your solution.
Caption: Workflow for preparing and storing aqueous solutions.
Part 3: Common Pitfalls in Synthesis and Purification
Using this compound as a building block in organic synthesis requires careful consideration of its reactive sites.
FAQ: My reaction is giving low yields and multiple side products. What's going wrong?
The most likely culprit is the unprotected secondary amine of the pyrrolidine ring. As a nucleophile, it can compete with your intended reaction pathway.
-
Problem: In acylation, alkylation, or coupling reactions, the pyrrolidine nitrogen can react with your electrophile, leading to undesired N-substituted byproducts.
-
Solution: Protect the pyrrolidine nitrogen before carrying out the desired transformation on other parts of the molecule. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting secondary amines.[6][7] It is stable to many reaction conditions and can be readily removed later with acid.
FAQ: I'm struggling to purify my product. Are there special considerations for pyrrolidine-containing compounds?
Yes, the basicity of the pyrrolidine nitrogen can complicate standard purification techniques like silica gel chromatography.
-
Problem: The basic amine can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.
-
Solution 1 (Modify Mobile Phase): Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (NEt₃) or ammonia in methanol is added to the mobile phase to saturate the acidic sites on the silica and improve the elution of basic compounds.
-
Solution 2 (Acid-Base Extraction): If your product is sufficiently soluble in a water-immiscible organic solvent, an acid-base extraction can be a powerful purification step. Dissolve the crude mixture in a solvent like ethyl acetate, wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified free-base product back into an organic solvent.
Visualizing the Primary Degradation Pathway: Ester Hydrolysis
Understanding this mechanism is key to preventing it. The reaction is catalyzed by either acid or base.[2][5]
Caption: The hydrolysis of the ethyl ester to a carboxylic acid.
Part 4: Analytical and Characterization Troubleshooting
Correctly interpreting analytical data is crucial for confirming the identity, purity, and stability of your compound.
FAQ: How can I set up a simple HPLC method to check for purity and degradation?
A reverse-phase HPLC method is well-suited for this molecule.[8] The primary degradation product to monitor for is the more polar carboxylic acid from hydrolysis.
Protocol: Starting HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This will elute the more polar hydrolysis product first, followed by the parent ester.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: 254 nm, or scan for the absorbance maximum of the benzoate chromophore.[8]
Troubleshooting Analytical Data
This logic tree can help diagnose common issues observed in analytical results.
Caption: Logic tree for troubleshooting unexpected analytical results.
Part 5: Safety First
Safe laboratory practice is non-negotiable.
FAQ: What are the primary safety concerns for this compound?
While a specific Safety Data Sheet (SDS) for this compound must be consulted, we can infer potential hazards from related structures.
-
Irritation: Many benzoate esters and amine hydrochlorides can cause skin and serious eye irritation.[9][10]
-
Handling: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.[9][11] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[9]
Disclaimer: This guide is for informational purposes only. You MUST consult the official Safety Data Sheet (SDS) provided by your supplier for complete and accurate safety information before handling this chemical.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PMC. Retrieved from [Link]
-
SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17595, N-ethyl-2-pyrrolidone. Retrieved from [Link]
-
Ciupa, H., et al. (2009). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Helm, R. V., et al. (1958). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
-
Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
- Al-Thebeiti, M. S. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry.
-
Nenajdenko, V. G., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Quantification of Methyl 2-(pyrrolidin-1-yl)
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
- Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Royal Society of Chemistry.
-
Checkoway, A. M., et al. (2020). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7165, Ethyl benzoate. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry Lab: Base Hydrolysis Experiment. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Confirming the Biological Target of Ethyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride and its Analogs as Sigma-1 Receptor Antagonists
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the biological target of novel compounds, using Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride as a representative scaffold for selective sigma-1 (σ1) receptor antagonists. While direct experimental data for this specific molecule is not extensively published under this name, its structural motifs are characteristic of a class of potent σ1 receptor modulators. This guide will, therefore, leverage data from the well-characterized and clinically evaluated σ1 antagonist, E-52862 (S1RA) , to illustrate the principles and methodologies for target validation. E-52862 has demonstrated efficacy in preclinical models of neuropathic pain and has undergone Phase II clinical trials, making it an excellent benchmark for comparison.[1][2]
The sigma-1 receptor, once misidentified as an opioid receptor, is now understood to be a unique ligand-operated chaperone protein residing at the mitochondria-associated membrane of the endoplasmic reticulum.[3][4] Its involvement in a range of cellular processes, including ion channel modulation, intracellular Ca²⁺ signaling, and neurotransmitter release, has made it a compelling target for therapeutic intervention in conditions such as neuropathic pain, neurodegenerative diseases, and certain psychiatric disorders.[4][5]
This guide will detail the essential experiments to definitively identify the σ1 receptor as the primary biological target of a compound of interest, compare its performance against established ligands, and provide the rationale behind these experimental choices.
Part 1: Primary Target Engagement and Affinity
The foundational step in confirming a biological target is to demonstrate direct binding of the compound to the protein of interest and to quantify the affinity of this interaction. Radioligand binding assays are the gold standard for this purpose.
This assay determines the affinity of a test compound for the σ1 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of the test compound for the σ1 receptor.
Materials:
-
Test Compound: this compound or analog.
-
Membrane Preparation: Guinea pig brain membranes or cell line membranes expressing the human σ1 receptor.
-
Radioligand: -pentazocine, a commonly used σ1 receptor radioligand.[6]
-
Non-specific Binding Control: Haloperidol (1 µM), a high-affinity σ1 ligand, to determine the level of non-specific binding of the radioligand.[6]
-
Assay Buffer: Tris-HCl buffer.
-
Instrumentation: Scintillation counter.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In microplates, combine the membrane preparation, -pentazocine, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
A potent and selective σ1 antagonist is expected to have a low nanomolar Ki value for the σ1 receptor.
| Compound | Target | Ki (nM) | Selectivity (vs. σ2) |
| E-52862 (S1RA) | σ1 Receptor | 17 | >500-fold |
| Haloperidol | σ1 Receptor | 2.3 | Lower (also high D2 affinity) |
| NE-100 | σ1 Receptor | 4.16 | High |
Data compiled from sources.[1][5][7][8]
A result showing a Ki value in the low nanomolar range for the test compound provides strong evidence of direct and high-affinity binding to the σ1 receptor.
Part 2: Target Selectivity Profiling
Confirming a primary target also requires demonstrating a lack of significant affinity for other relevant targets, particularly those that are structurally related or could produce off-target effects. For a σ1 receptor ligand, the most critical counterscreen is against the sigma-2 (σ2) receptor.
This involves conducting competitive binding assays for a panel of other receptors, with a primary focus on the σ2 receptor.
Objective: To determine the Ki of the test compound for the σ2 receptor and other potential off-targets.
Methodology: The protocol is similar to the σ1 binding assay, but with different membrane preparations and radioligands specific to the target being tested (e.g., [³H]-DTG in the presence of a σ1 masking agent for σ2 receptors).
The selectivity ratio (Ki for off-target / Ki for primary target) is a critical parameter. A high ratio indicates greater selectivity. For instance, E-52862 shows a Ki for the human σ2 receptor of >1000 nM, resulting in a selectivity of over 500-fold in favor of the σ1 receptor.[7] This high degree of selectivity is crucial for minimizing off-target effects and for attributing the observed pharmacological effects to the modulation of the σ1 receptor.
Part 3: Functional Activity Confirmation
Binding affinity does not reveal whether a compound acts as an agonist (activator) or an antagonist (inhibitor). Functional assays are necessary to characterize the compound's effect on receptor activity.
A common method is to measure the ability of the test compound to block the effects of a known σ1 receptor agonist on intracellular calcium mobilization.
Figure 1. Workflow for a cell-based functional assay to confirm σ1 receptor antagonism.
An effective antagonist will dose-dependently inhibit the agonist-induced response. The IC50 from this functional assay should be in a similar range to the binding affinity (Ki), providing a cohesive picture of the compound's mechanism of action.
| Compound | Functional Activity |
| E-52862 (S1RA) | Antagonist |
| PRE-084 | Agonist |
| Cutamesine (SA4503) | Agonist |
Data compiled from sources.[5][6]
Part 4: In Vivo Target Engagement and Pharmacodynamic Effect
The final and most critical step is to demonstrate that the compound engages the target in a living system and produces a predictable physiological effect. For σ1 antagonists, this is often demonstrated in models of neuropathic pain.
Objective: To assess the analgesic effect of the test compound in a model of persistent pain, which is known to be modulated by σ1 receptors.
Methodology:
-
Acclimation: Acclimate mice to the testing environment.
-
Compound Administration: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at various doses.
-
Nociceptive Challenge: After a set pretreatment time, inject a dilute formalin solution into the plantar surface of the hind paw.
-
Behavioral Observation: Observe the animals and quantify the time spent licking or biting the injected paw. This response occurs in two phases: an early, acute phase and a later, inflammatory phase. σ1 receptor antagonists are particularly effective in the second phase.
-
Data Analysis: Compare the nociceptive behaviors of the compound-treated group to a vehicle-treated control group.
A successful σ1 antagonist will significantly reduce the pain behaviors in the second phase of the formalin test. E-52862, for example, dose-dependently inhibits formalin-induced nociception in mice.[7] This in vivo efficacy, coupled with the in vitro binding and functional data, provides a robust confirmation of the biological target and its therapeutic potential.
Figure 2. Logical flow for the validation of a biological target.
Conclusion
To confirm that this compound or a related analog's primary biological target is the sigma-1 receptor, a systematic, multi-faceted approach is required. This guide outlines a logical cascade of experiments, from initial binding affinity and selectivity profiling to functional characterization and in vivo validation. By comparing the results for a novel compound to a well-characterized benchmark like E-52862, researchers can build a compelling case for its mechanism of action. This rigorous, evidence-based process is fundamental to modern drug discovery and development, ensuring that new chemical entities are advanced based on a solid understanding of their interaction with their intended biological target.
References
-
Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British Journal of Pharmacology, 166(8), 2289-306. [Link]
-
ResearchGate. Comparison of agonist versus antagonist interactions with the sigma-1 receptor by molecular docking. ResearchGate. [Link]
-
Wikipedia. E-52862. Wikipedia. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. E-52862. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
ResearchGate. The list of Sigma-1 receptor agonists and antagonists. ResearchGate. [Link]
-
ACS Pharmacology & Translational Science. Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Publications. [Link]
-
PubMed Central. E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy. PubMed Central. [Link]
-
PubMed Central. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. PubMed Central. [Link]
-
PubMed. Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 8. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride with similar compounds
An In-Depth Comparative Efficacy Analysis of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride and Structurally Related Bioactive Scaffolds
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its versatile and pharmacologically significant structure.[1][2] As a five-membered nitrogen heterocycle, its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of pharmacophore space that is often critical for specific and potent interactions with biological targets.[1] This scaffold is present in numerous FDA-approved drugs and a vast array of natural products, demonstrating its broad therapeutic applicability across various disease areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[1][2]
This guide focuses on This compound (CAS 1220032-96-1), a compound whose specific biological activity is not yet extensively documented in peer-reviewed literature. To contextualize its potential efficacy, this document provides a comparative analysis with structurally related compounds that share the core pyrrolidine moiety. By examining the structure-activity relationships (SAR), mechanisms of action, and experimental data of these analogs, we can extrapolate potential therapeutic applications and design robust experimental workflows for the evaluation of this compound.
We will explore three distinct classes of pyrrolidine-containing compounds as benchmarks for comparison:
-
Pyrrolidinyl-N-methylbenzamides as Histamine H3 (H3) Receptor Antagonists.
-
Substituted 2-Benzylpyrrolidines as Calcium-Sensing Receptor (CaR) Antagonists.
-
Pyrrolidine-2,5-dione Derivatives with Anti-inflammatory and Analgesic properties.
Comparative Analysis of Pyrrolidine-Based Scaffolds
Pyrrolidinyl-N-methylbenzamides: Potent Histamine H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters. Antagonism of the H3 receptor is a validated therapeutic strategy for cognitive disorders and other neurological conditions.
-
Mechanism of Action: Pyrrolidinyl-N-methylbenzamides act as competitive antagonists or inverse agonists at the H3 receptor. This action blocks the inhibitory effect of histamine on its own release, leading to increased histaminergic neurotransmission in the brain. This, in turn, enhances wakefulness, learning, and memory.
-
Structural Similarities & SAR Insights: These compounds share a pyrrolidine ring linked to a substituted benzamide core. A key study on this class of compounds revealed that the stereochemistry and substitution on the pyrrolidine ring are critical for high-affinity binding to the H3 receptor.[3] For instance, specific substitutions can enhance potency and improve pharmacokinetic properties, making these compounds viable drug candidates.[3]
-
Efficacy Data: A notable compound from this class, compound 32 from a published study, demonstrated high H3 receptor binding affinity and a favorable in vivo profile in animal models of cognition.[3]
| Compound Class | Representative Compound | Target | Key Efficacy Metric | Reference |
| Pyrrolidinyl-N-methylbenzamides | Compound 32 | Histamine H3 Receptor | High in vivo potency in cognition models | [3] |
Substituted 2-Benzylpyrrolidines: Allosteric Modulators of the Calcium-Sensing Receptor (CaR)
The Calcium-Sensing Receptor (CaR) is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis. Antagonists of the CaR (calcilytics) can stimulate the secretion of parathyroid hormone (PTH), making them potential treatments for osteoporosis.
-
Mechanism of Action: These compounds act as negative allosteric modulators of the CaR. They do not directly compete with the endogenous ligand (Ca2+) but bind to a different site on the receptor, reducing its sensitivity to calcium. This leads to a physiological response as if calcium levels were low, thereby stimulating PTH release.
-
Structural Similarities & SAR Insights: A structure-activity relationship study on aryloxypropanols led to the discovery of substituted 2-benzylpyrrolidines as potent CaR antagonists.[4] The study found that replacing a previously identified amine portion of a lead compound with a 2-benzylpyrrolidine moiety resulted in similar potency but a significantly improved safety profile, particularly concerning the hERG potassium channel, which is often associated with cardiac side effects.[4]
-
Efficacy Data: Compound 3h from this study showed comparable potency to the lead compound NPS-2143 as a CaR antagonist but with a superior hERG profile, highlighting the value of the pyrrolidine scaffold in fine-tuning both efficacy and safety.[4]
| Compound Class | Representative Compound | Target | Key Efficacy Metric | Reference |
| Substituted 2-Benzylpyrrolidines | Compound 3h | Calcium-Sensing Receptor | Similar potency to NPS-2143, superior hERG profile | [4] |
Pyrrolidine-2,5-dione Derivatives: Anti-inflammatory and Analgesic Agents
Chronic inflammation and pain are major health issues, and there is a continuous search for new non-steroidal anti-inflammatory drugs (NSAIDs) with better efficacy and fewer side effects.
-
Mechanism of Action: The anti-inflammatory effects of many compounds are mediated through the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). Some pyrrolidine derivatives have shown potential in this area.
-
Structural Similarities & SAR Insights: A recently synthesized succinimide product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate , demonstrated significant anti-inflammatory and analgesic properties.[5] SAR analysis of related compounds has shown that substituents at the 3-position of the pyrrolidine-2,5-dione scaffold strongly influence anticonvulsant activity, a related CNS property.[1] This suggests that this position is critical for modulating biological activity.
-
Efficacy Data: The aforementioned compound showed a calculated IC50 value of 105 µg/mL for the inhibition of the 5-LOX enzyme, indicating potential anti-inflammatory activity.[5]
| Compound Class | Representative Compound | Target | Key Efficacy Metric | Reference |
| Pyrrolidine-2,5-dione Derivatives | MAK01 | 5-Lipoxygenase (5-LOX) | IC50 = 105 µg/mL | [5] |
Experimental Protocols for Efficacy Evaluation
To assess the efficacy of This compound , a tiered approach starting with in vitro assays and progressing to in vivo models is recommended. The choice of specific assays should be guided by initial screening to determine its primary biological target.
General Synthesis of Pyrrolidine-based Compounds
The synthesis of pyrrolidine derivatives often involves multi-step processes. For instance, the synthesis of a related compound, 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride, started from 2-(2-hydroxyethyl)pyrrolidine.[6] The amino group was first protected, followed by an O-acylation reaction, and finally deprotection to yield the hydrochloride salt.[6]
Caption: A generalized synthetic pathway for pyrrolidine derivatives.
In Vitro Target-Based Assays
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor (e.g., H3 or CaR).
-
Method: a. Prepare cell membranes expressing the receptor of interest. b. Incubate the membranes with a known radiolabeled ligand and varying concentrations of the test compound. c. After incubation, separate bound from unbound radioligand by rapid filtration. d. Quantify the bound radioactivity using a scintillation counter. e. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Enzyme Inhibition Assays (e.g., 5-LOX):
-
Objective: To determine the IC50 of the test compound against a target enzyme.
-
Method: a. Purify the target enzyme (e.g., 5-LOX). b. In a microplate format, combine the enzyme, its substrate (e.g., arachidonic acid), and varying concentrations of the test compound. c. Incubate for a specific time at an optimal temperature. d. Stop the reaction and measure the formation of the product using a suitable detection method (e.g., spectrophotometry or fluorescence). e. Plot the percentage of inhibition against the compound concentration to determine the IC50.
-
Caption: Workflow for in vitro evaluation of a test compound.
Conclusion and Future Directions
While This compound remains a compound with uncharacterized biological activity in the public domain, its core structure, featuring a pyrrolidine ring linked via an ether to a benzoate moiety, places it in a class of molecules with significant therapeutic potential. The comparative analysis with potent H3 receptor antagonists, CaR modulators, and anti-inflammatory agents provides a logical framework for initiating its pharmacological investigation.
The key structural features—the pyrrolidine ring, the ether linkage, and the ethyl benzoate group—all offer sites for potential interaction with biological targets. Based on the presented analogs, it is plausible that this compound could exhibit activity in the CNS or as an anti-inflammatory agent.
Future research should focus on a broad initial screening against a panel of common drug targets, followed by more focused in vitro and in vivo studies based on the screening results. The experimental protocols outlined in this guide provide a robust starting point for elucidating the efficacy and mechanism of action of this compound, thereby unlocking its potential as a novel therapeutic agent.
References
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Title: Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists Source: PubMed URL: [Link]
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Navigating the Structure-Activity Landscape of Muscarinic M3 Receptor Antagonists: A Comparative Guide to Ethyl 2-(pyrrolidin-3-yloxy)benzoate Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery
The quest for selective muscarinic acetylcholine receptor (mAChR) antagonists remains a pivotal area in drug discovery, with significant therapeutic implications for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB)[1]. The M3 subtype, in particular, is a key target for regulating smooth muscle contraction and glandular secretions[1]. This guide delves into the structure-activity relationship (SAR) of a promising scaffold: Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride and its analogs. Our focus will be on understanding how subtle molecular modifications can profoundly impact binding affinity and selectivity, particularly between the M3 and M2 receptor subtypes, the latter of which is associated with cardiovascular side effects[1][2].
This guide will present a representative SAR study on a series of hypothetical, yet plausible, analogs of the lead compound. This approach is designed to provide a clear and instructive framework for researchers, even in the absence of a single comprehensive public dataset for this specific chemical series. The biological data presented, while illustrative, is grounded in the established principles of muscarinic antagonist SAR.
The Core Scaffold: Ethyl 2-(pyrrolidin-3-yloxy)benzoate
The core structure combines three key pharmacophoric elements: a protonatable pyrrolidine ring, an ether linkage, and a substituted benzoate moiety. The pyrrolidine nitrogen is crucial for the canonical interaction with a conserved aspartate residue (Asp105 in M2, Asp112 in M3) in the orthosteric binding pocket of muscarinic receptors. The ether and benzoate groups engage with a more variable region of the binding site, offering opportunities to engineer subtype selectivity[2][3].
Caption: A typical workflow for the in vitro evaluation of muscarinic receptor antagonists.
Radioligand Binding Assay for Ki Determination
This assay directly measures the affinity of a test compound for the receptor by quantifying its ability to displace a known radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human M2 or M3 muscarinic receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A commonly used radioligand is [³H]-N-methylscopolamine ([³H]-NMS).
-
Competition Assay:
-
In a 96-well plate, combine the cell membranes (e.g., 10-20 µg of protein), a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]-NMS against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay for IC50 Determination
This assay measures the ability of an antagonist to block the downstream signaling of the Gq-coupled M3 receptor, which results in an increase in intracellular calcium.
Protocol:
-
Cell Culture: Plate CHO cells expressing the human M3 receptor in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a set period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) that elicits a submaximal response (EC80).
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis:
-
Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The structure-activity relationship of Ethyl 2-(pyrrolidin-3-yloxy)benzoate analogs as M3 muscarinic receptor antagonists is a complex interplay of electronic, steric, and pharmacokinetic factors. Our illustrative analysis suggests that strategic modifications, particularly the introduction of electron-withdrawing groups on the benzoate ring, can enhance M3 selectivity. N-alkylation of the pyrrolidine ring can boost potency but may compromise selectivity.
The path forward in optimizing this scaffold involves a multiparameter approach. Promising candidates from in vitro assays, such as ANA-02 and ANA-08, would be advanced to pharmacokinetic profiling to assess their metabolic stability, oral bioavailability, and duration of action. Ultimately, the goal is to identify a lead compound with a balanced profile of high M3 potency and selectivity, coupled with favorable drug-like properties for clinical development. This guide provides a foundational framework for researchers to rationally design and evaluate novel antagonists in this important therapeutic area.
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Benchmarking Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride: A Comparative Guide for Preclinical Evaluation
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidine-Benzoate Scaffold
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride emerges as a compelling candidate for drug discovery, integrating two pharmacologically significant moieties: a pyrrolidine ring and a benzoate group. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a plethora of biologically active compounds exhibiting diverse therapeutic effects, including anti-inflammatory, analgesic, and central nervous system (CNS) activities.[1][2][3] Similarly, benzoate derivatives have a rich history in pharmacology, with applications ranging from local anesthesia to anti-inflammatory and anticancer agents.[4][5] The unique combination of these two structures in this compound suggests a novel pharmacological profile, warranting a systematic investigation of its potential therapeutic applications.
This guide provides a comprehensive framework for the preclinical benchmarking of this compound. As its specific biological targets are yet to be elucidated, we propose a multi-pronged screening approach based on the established activities of its constituent chemical motifs. This strategy will enable a thorough and objective comparison against well-characterized standard reference compounds, providing crucial data to guide further drug development efforts. Our approach is grounded in established scientific principles and validated experimental protocols to ensure the generation of robust and reliable data.
Hypothesized Mechanisms and Selection of Reference Compounds
Based on the pharmacological precedents of pyrrolidine and benzoate structures, we hypothesize that this compound may exhibit one or more of the following activities:
-
Anti-inflammatory Activity: Many pyrrolidine-containing molecules modulate inflammatory pathways.[1][6]
-
Analgesic Activity: Both pyrrolidine and benzoate derivatives have been associated with pain relief mechanisms.[2][4]
-
Neurological Activity: The pyrrolidine core is a common feature in drugs targeting the central nervous system.[7][8]
To rigorously evaluate these hypotheses, a panel of standard reference compounds with well-defined mechanisms of action has been selected for direct comparison.
| Therapeutic Area | Reference Compound | Mechanism of Action |
| Anti-inflammatory | Indomethacin | Non-selective COX-1/COX-2 inhibitor[9] |
| Celecoxib | Selective COX-2 inhibitor[9] | |
| Analgesic | Morphine | µ-opioid receptor agonist[10] |
| Tramadol | Weak µ-opioid receptor agonist, serotonin-norepinephrine reuptake inhibitor | |
| Neurological | Diazepam | Positive allosteric modulator of GABA-A receptors |
| Fluoxetine | Selective serotonin reuptake inhibitor (SSRI) |
Experimental Workflows for Comparative Benchmarking
The following sections detail the experimental protocols for a comprehensive in vitro evaluation of this compound against the selected reference compounds.
Diagram of the Overall Experimental Workflow
Caption: Step-by-step workflow for the hERG channel assay.
Conclusion and Future Directions
This comprehensive benchmarking guide provides a robust framework for the initial preclinical evaluation of this compound. The proposed multi-tiered approach, starting with foundational cytotoxicity and primary target screening, followed by more in-depth secondary and safety assays, will generate the critical data necessary to understand the compound's pharmacological profile. The objective comparison against well-established reference compounds will provide a clear context for its potency, selectivity, and potential therapeutic advantages.
The results of these studies will be instrumental in guiding the subsequent stages of drug development, including lead optimization, in vivo efficacy studies in relevant animal models, and a more detailed investigation of its mechanism of action. By systematically exploring the potential anti-inflammatory, analgesic, and neurological activities of this novel scaffold, we can efficiently and effectively unlock its therapeutic potential.
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In Vivo Validation of a Novel Muscarinic Antagonist: A Comparative Guide for Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
This guide provides a comprehensive framework for the in vivo validation of the novel compound, Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride. Due to the limited publicly available in vitro data for this specific molecule, we will proceed based on a scientifically informed hypothesis: that its structural motifs suggest activity as a muscarinic acetylcholine receptor (mAChR) antagonist. This document will, therefore, serve as a detailed roadmap for researchers, outlining the logical progression from a hypothetical in vitro profile to robust in vivo validation and comparison with established mAChR antagonists.
The Rationale: Bridging In Vitro Insights to In Vivo Significance
The journey of a novel compound from a promising in vitro "hit" to a viable therapeutic candidate is contingent on rigorous in vivo validation. While in vitro assays provide crucial data on a compound's affinity and functional activity at its molecular target, they do not fully recapitulate the complex physiological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects, can only be assessed in vivo.
For a putative mAChR antagonist like this compound, in vivo studies are paramount to determine its therapeutic potential and liability profile. Muscarinic receptors are ubiquitously expressed and mediate a wide range of physiological functions, from smooth muscle contraction and glandular secretion to heart rate regulation and cognitive processes.[1] Therefore, understanding a novel antagonist's subtype selectivity (e.g., for M2 vs. M3 receptors) in a whole-animal context is critical for predicting its clinical utility and potential side effects.
Hypothetical In Vitro Profile of this compound
To guide our in vivo validation strategy, we will postulate a plausible in vitro profile for this compound as a competitive antagonist at M2 and M3 muscarinic receptors. This profile would be established using the following standard assays:
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a test compound for specific receptor subtypes.[2][3] The protocol involves incubating membranes from cells expressing a single mAChR subtype with a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound.[4][5]
Experimental Protocol: Competitive Radioligand Binding Assay [2]
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M2 or M3 muscarinic receptors.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]N-methylscopolamine, and serial dilutions of this compound or a reference compound.
-
Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]
In Vitro Functional Assays
Functional assays are essential to determine whether a compound that binds to the receptor acts as an antagonist, agonist, or allosteric modulator.[6] For mAChR antagonists, these assays typically measure the ability of the compound to inhibit the response induced by a known muscarinic agonist.
-
For M3 Receptors (Gq-coupled): M3 receptors couple to Gq proteins, and their activation leads to an increase in intracellular calcium ([Ca2+]i).[7][8] This can be measured using calcium-sensitive fluorescent dyes.[2]
-
For M2 Receptors (Gi-coupled): M2 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8] This can be measured using various commercially available cAMP assays.
Table 1: Hypothetical In Vitro Profile of this compound
| Parameter | M2 Receptor | M3 Receptor |
| Binding Affinity (Ki, nM) | 15 | 5 |
| Functional Antagonism (IC50, nM) | 25 | 8 |
This hypothetical profile suggests that this compound is a more potent antagonist at the M3 receptor than the M2 receptor. This M3-preferential profile would predict a greater effect on smooth muscle contraction and glandular secretion (mediated by M3) than on heart rate (primarily mediated by M2).
In Vivo Validation: Experimental Design and Comparative Analysis
Our in vivo validation will focus on two key models that can differentiate the effects of M2 and M3 receptor antagonism: the oxotremorine-induced tremor model (a centrally-mediated cholinergic response) and the pilocarpine-induced salivation model (a peripheral M3-mediated response). We will compare the effects of this compound with two well-characterized muscarinic antagonists: Atropine (a non-selective antagonist) and Darifenacin (an M3-selective antagonist).[9][10]
Experimental Workflow: In Vivo Validation of a Muscarinic Antagonist
Caption: General workflow for in vivo validation of muscarinic antagonists.
Model 1: Oxotremorine-Induced Tremor in Mice
Oxotremorine is a potent, centrally-acting muscarinic agonist that induces tremors, a classic sign of cholinergic hyperactivity.[11][12] This model is useful for assessing the central penetrance and efficacy of muscarinic antagonists.[13]
Experimental Protocol: Oxotremorine-Induced Tremor [14][15]
-
Animals: Male ICR mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Pre-treatment: Mice are pre-treated with this compound (e.g., 1, 3, 10 mg/kg, i.p.), Atropine (1 mg/kg, i.p.), Darifenacin (3 mg/kg, p.o.), or vehicle 30 minutes before the oxotremorine challenge.
-
Challenge: Oxotremorine sesquifumarate is administered subcutaneously (s.c.) at a dose of 0.5 mg/kg.
-
Observation: Immediately after oxotremorine injection, mice are placed in individual observation cages. Tremor severity is scored at 5, 15, and 30 minutes post-injection using a scale of 0-3 (0 = no tremor, 1 = mild tremor, 2 = moderate tremor, 3 = severe, whole-body tremor).
-
Data Analysis: The sum of the tremor scores at all time points is calculated for each mouse. The mean total tremor score for each treatment group is compared to the vehicle control group.
Model 2: Pilocarpine-Induced Salivation in Mice
Pilocarpine is a muscarinic agonist that robustly stimulates salivation, an effect primarily mediated by M3 receptors on salivary glands.[16][17] This model is excellent for assessing the peripheral M3 antagonist activity of a test compound.[18]
Experimental Protocol: Pilocarpine-Induced Salivation [17][19]
-
Animals: Male ICR mice (20-25 g) are used.
-
Pre-treatment: Mice are pre-treated with this compound (e.g., 1, 3, 10 mg/kg, i.p.), Atropine (1 mg/kg, i.p.), Darifenacin (3 mg/kg, p.o.), or vehicle 30 minutes prior to pilocarpine administration.
-
Anesthesia: Mice are anesthetized to facilitate saliva collection.
-
Saliva Collection Setup: A pre-weighed cotton ball is placed in the mouse's mouth.
-
Challenge: Pilocarpine hydrochloride is administered (1 mg/kg, s.c.).
-
Collection: Saliva is collected for 15 minutes. The cotton ball is then removed and re-weighed.
-
Data Analysis: The amount of saliva produced is calculated by subtracting the initial weight of the cotton ball from its final weight. The mean saliva production for each treatment group is compared to the vehicle control group.
Comparative Data Analysis
The results from these in vivo experiments will allow for a direct comparison of this compound with established muscarinic antagonists.
Table 2: Hypothetical Comparative In Vivo Data
| Treatment Group | Dose (mg/kg) | Mean Total Tremor Score (± SEM) | % Inhibition of Tremor | Mean Saliva Production (mg ± SEM) | % Inhibition of Salivation |
| Vehicle | - | 7.5 ± 0.5 | - | 150 ± 10 | - |
| This compound | 1 | 6.0 ± 0.6 | 20% | 90 ± 8 | 40% |
| 3 | 4.1 ± 0.4 | 45% | 45 ± 5 | 70% | |
| 10 | 2.2 ± 0.3 | 71% | 15 ± 3 | 90% | |
| Atropine | 1 | 1.5 ± 0.2 | 80% | 10 ± 2 | 93% |
| Darifenacin | 3 | 6.8 ± 0.7 | 9% | 30 ± 4 | 80% |
-
This compound demonstrates dose-dependent efficacy in both models, suggesting it is a centrally and peripherally active muscarinic antagonist.
-
Its potent inhibition of salivation relative to tremor suggests a preference for peripheral M3 receptors over the central muscarinic receptors involved in tremor, a profile that aligns with our hypothetical in vitro data.
-
Atropine , as a non-selective antagonist with good CNS penetration, is highly effective in both models.[20][21]
-
Darifenacin , an M3-selective antagonist with lower CNS penetration, shows strong inhibition of salivation but weak anti-tremor activity, consistent with its known pharmacological profile.[9][22]
Understanding the Underlying Signaling Pathways
The differential effects observed in our in vivo models can be explained by the distinct signaling pathways coupled to M2 and M3 receptors.
M3 Receptor Signaling (Gq-coupled)
Caption: Simplified M3 receptor signaling pathway.
Activation of M3 receptors, predominantly found on smooth muscle and glandular tissue, initiates a Gq-protein cascade leading to increased intracellular calcium and subsequent physiological responses like salivation.[23][24] An M3-selective antagonist would primarily block this pathway.
M2 Receptor Signaling (Gi-coupled)
Caption: Simplified M2 receptor signaling pathway.
M2 receptors, found in the heart and as presynaptic autoreceptors on neurons, are coupled to Gi proteins.[8] Their activation inhibits adenylyl cyclase, reduces cAMP levels, and leads to effects such as a decreased heart rate. A non-selective antagonist like atropine will block both M2 and M3 pathways, while an M3-selective compound would have a lesser effect on M2-mediated functions.
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of this compound, based on the hypothesis of it being a muscarinic antagonist. The proposed experiments, comparing it against both a non-selective and a subtype-selective antagonist, will elucidate its pharmacological profile, including its potency, efficacy, and potential for M3 receptor selectivity.
Positive results from these studies would warrant further investigation, including:
-
Pharmacokinetic studies: To determine the compound's absorption, distribution, metabolism, and excretion profile.
-
Cardiovascular safety assessment: To evaluate its effects on heart rate and blood pressure, further clarifying its M2 receptor activity.
-
Efficacy in disease models: To test its therapeutic potential in relevant models, such as overactive bladder or chronic obstructive pulmonary disease, if the M3-selectivity is confirmed.
By systematically progressing from a well-defined in vitro hypothesis to rigorous in vivo testing and comparison, researchers can confidently establish the preclinical profile of novel compounds like this compound.
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Chapple, C. (2004). Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder. Expert opinion on investigational drugs, 13(11), 1493-1500. [Link]
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Singh, S., et al. (2022). Illustrates the tremorine and oxotremorine antagonism model stepwise. ResearchGate. [Link]
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Nakamura, T., et al. (2004). M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice. The Journal of physiology, 558(Pt 2), 561–575. [Link]
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Limesand, K. H., & Chibly, A. M. (2018). A Method for the Measurement of Salivary Gland Function in Mice. Journal of visualized experiments : JoVE, (131), 56858. [Link]
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Gardner, R. M., et al. (1969). The effects of atropine and dyflos on tremor and increase in whole brain acetylcholine produced by injection of oxotremorine in the rat. British journal of pharmacology, 37(3), 698–708. [Link]
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Molinengo, L., Fundarò, A., & Orsetti, M. (1989). The effect of chronic atropine administration on mouse motility and on ACh levels in the central nervous system. Pharmacology, biochemistry, and behavior, 32(4), 1075-1077. [Link]
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Ukimura, O., et al. (2000). Characterization of muscarinic receptor binding and inhibition of salivation after oral administration of tolterodine in mice. European journal of pharmacology, 396(2-3), 209-216. [Link]
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A Researcher's Guide to the Statistical Analysis and Comparative Assessment of Novel Muscarinic Receptor Antagonists, Exemplified by Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
This guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities targeting muscarinic acetylcholine receptors (mAChRs). We will use a hypothetical new chemical entity (NCE), Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride , as a case study to illustrate the necessary experimental workflows, data analysis techniques, and comparative benchmarking required for advancing a candidate in drug discovery. The methodologies outlined herein are designed to build a robust data package, focusing on scientific integrity, statistical validity, and clear interpretation.
The development of subtype-selective mAChR antagonists is a significant challenge in medicinal chemistry.[1][2] While non-selective antagonists have therapeutic uses, their utility is often limited by side effects caused by action at multiple receptor subtypes. For instance, in the treatment of Chronic Obstructive Pulmonary Disease (COPD), the desired therapeutic effect is antagonism of the M3 receptor in the lungs to induce bronchodilation. However, concurrent antagonism of the M2 receptor in the heart can lead to tachycardia, a significant adverse effect.[1][3] Therefore, a primary goal in modern mAChR antagonist development is to achieve high selectivity for the M3 subtype over the M2 subtype.
Our NCE, this compound, contains a pyrrolidine scaffold, a versatile structural motif found in many biologically active compounds, making it a plausible candidate for mAChR interaction.[4][5] This guide will compare its hypothetical data against two industry standards:
-
Atropine : A classic, non-selective muscarinic antagonist.
-
Tiotropium : A highly potent M3-selective antagonist, widely used in COPD therapy.[6]
Part 1: In Vitro Characterization - Binding Affinity Profile
The initial step is to determine the NCE's binding affinity for the five human muscarinic receptor subtypes (M1-M5). This is typically achieved through competitive radioligand binding assays.
Objective & Scientific Rationale
The goal is to quantify the equilibrium dissociation constant (Kᵢ) of our NCE at each mAChR subtype. A lower Kᵢ value indicates higher binding affinity. The ratio of Kᵢ values between subtypes (e.g., Kᵢ M2 / Kᵢ M3) defines the selectivity profile. High selectivity for M3 over M2 is a primary objective.
Experimental Workflow: Radioligand Displacement Assay
The overall workflow for determining the binding affinity is depicted below.
Caption: Workflow for mAChR competitive binding assay.
Detailed Protocol: [³H]-NMS Binding Assay
-
Membrane Preparation : Use commercially available or in-house prepared cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes.
-
Assay Buffer : Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Reaction Mixture : In a 96-well plate, combine:
-
50 µL of Assay Buffer
-
25 µL of radioligand: [³H]-N-methylscopolamine ([³H]-NMS) at a final concentration of ~0.5 nM (near its Kᴅ).
-
25 µL of competitor compound (NCE, Atropine, or Tiotropium) at varying concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
100 µL of cell membranes (5-20 µg protein).
-
-
Controls :
-
Total Binding : No competitor compound (vehicle only).
-
Non-Specific Binding (NSB) : A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).
-
-
Incubation : Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Filtration : Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Millipore MultiScreen). Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification : Allow filters to dry, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
Data Analysis and Results
The raw counts per minute (CPM) are converted to percent inhibition relative to the total binding and NSB controls. These values are then plotted against the logarithm of the competitor concentration. A non-linear regression analysis (sigmoidal dose-response with variable slope) is used to determine the IC₅₀ value. The Kᵢ is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Kᵢ, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Selectivity Ratio (M2/M3) |
| Atropine | 1.1 | 1.8 | 1.5 | 1.2 | 1.4 | 1.2 |
| Tiotropium | 1.5 | 3.1 | 0.3 | 2.5 | 1.8 | 10.3 |
| NCE (Hypothetical) | 8.2 | 25.6 | 1.9 | 15.4 | 11.7 | 13.5 |
Statistical analysis between compounds would typically involve comparing log(Kᵢ) values using a two-way ANOVA with post-hoc tests to identify significant differences in affinity at each receptor.
Interpretation : The hypothetical data suggests our NCE has high affinity for the M3 receptor. Critically, it displays a 13.5-fold selectivity for M3 over M2, which is comparable to or slightly better than the M3-selective drug Tiotropium. This is a promising initial profile.
Part 2: In Vitro Characterization - Functional Antagonism
Binding affinity does not always correlate directly with functional activity. Therefore, it is essential to measure the NCE's ability to block agonist-induced signaling.
Objective & Scientific Rationale
The goal is to determine the functional potency (IC₅₀) of the NCE in blocking the effects of an agonist, such as acetylcholine or carbachol. This is typically measured via a downstream signaling event, like calcium mobilization, which is a hallmark of M1, M3, and M5 receptor activation. This assay confirms that the NCE is an antagonist and quantifies its potency in a cellular context.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for a functional calcium flux assay.
Detailed Protocol: M3 Receptor Calcium Flux Assay
-
Cell Plating : Seed CHO cells expressing the human M3 receptor into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading : Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Antagonist Pre-incubation : Wash the cells to remove excess dye. Add varying concentrations of the antagonist (NCE or comparators) to the wells and incubate for 20 minutes.
-
Agonist Stimulation : Place the plate into a fluorescence imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, inject a pre-determined concentration of an agonist (e.g., carbachol at its EC₈₀ concentration) to stimulate the cells.
-
Data Acquisition : Measure the fluorescence intensity over time (typically 2-3 minutes) to capture the peak calcium response.
Data Analysis and Results
The peak fluorescence response in each well is measured. The percent inhibition of the agonist response by the antagonist is calculated for each concentration. A sigmoidal dose-response curve is fitted to the data to determine the functional IC₅₀.
Table 2: Comparative Functional Antagonist Potency (IC₅₀, nM)
| Compound | M3 Receptor Functional Antagonism IC₅₀ (nM) |
| Atropine | 2.1 |
| Tiotropium | 0.4 |
| NCE (Hypothetical) | 2.5 |
Statistical analysis: IC₅₀ values are typically log-transformed before comparison using a one-way ANOVA with Dunnett's or Tukey's post-hoc test to compare the NCE to the reference compounds.
Interpretation : The NCE demonstrates potent functional antagonism at the M3 receptor, with an IC₅₀ in the low nanomolar range. While slightly less potent than Tiotropium in this hypothetical assay, it is comparable to Atropine and confirms the binding data, indicating it is an effective antagonist.
Part 3: Integrated Discussion and Next Steps
The combined in vitro data provides a strong preliminary case for our NCE, this compound.
-
Potency & Selectivity : The NCE exhibits high affinity and functional potency at the target M3 receptor. Crucially, it shows a promising selectivity profile against the M2 receptor, which is a key de-risking feature for avoiding cardiac side effects.[1][3]
-
Comparative Profile : When benchmarked against standards, the NCE's profile is superior to the non-selective antagonist Atropine and is competitive with the M3-selective drug Tiotropium in terms of selectivity.
Logical Next Steps:
-
Full Functional Profiling : Conduct functional assays across all five muscarinic subtypes to confirm its antagonist activity and selectivity profile.
-
Pharmacokinetic (PK) Studies : Evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the NCE in an animal model (e.g., rat). Key parameters to measure include half-life (t₁/₂), maximum concentration (Cₘₐₓ), and oral bioavailability (%F).
-
In Vivo Efficacy Studies : Assess the NCE's ability to inhibit agonist-induced bronchoconstriction in a relevant animal model (e.g., methacholine challenge in guinea pigs or mice). This will provide the first indication of in vivo target engagement and therapeutic potential.
-
Early Safety Assessment : Conduct preliminary toxicology studies, including cytotoxicity assays and an assessment of cardiovascular effects (e.g., telemetry in rodents) to ensure there is no off-target activity causing adverse effects like the tachycardia we aim to avoid.
This structured, data-driven approach, combining robust experimental design with appropriate statistical analysis, is fundamental to making informed decisions in the drug discovery process. The promising, albeit hypothetical, data for this compound warrants its progression to the next stage of preclinical development.
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A Researcher's Guide to the Reproducible Evaluation of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride as a Muscarinic Receptor Antagonist
This guide provides a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride, a putative muscarinic receptor antagonist. In the pursuit of novel therapeutics, particularly for conditions like overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD), the identification of selective M3 muscarinic receptor antagonists is of paramount importance.[1][2] M3 receptor blockade mediates the desired therapeutic effects of smooth muscle relaxation, while avoiding the adverse effects associated with M1 (cognitive impairment) and M2 (cardiac effects) receptor antagonism.[1][2]
This document is structured to provide researchers with detailed, reproducible protocols to assess the potential of this compound in comparison to established clinical standards: the M3-selective antagonist Darifenacin and the non-selective antagonist Oxybutynin .
The Rationale for Investigation: The Quest for M3 Selectivity
The pyrrolidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its versatility in creating compounds with diverse biological activities.[3] The structural features of this compound, combining a pyrrolidine ring with a benzoate ester, suggest its potential interaction with muscarinic receptors. The critical question for drug development professionals is its affinity and selectivity profile across the five muscarinic receptor subtypes (M1-M5). An ideal candidate would exhibit high affinity for the M3 receptor with significantly lower affinity for M1 and M2 subtypes, thereby promising a wider therapeutic window with fewer side effects.[1][2]
Synthesis and Characterization: A Reproducible Pathway
To ensure the reliability of pharmacological data, a robust and well-characterized synthesis of the target compound is essential. Below are two plausible and widely used synthetic strategies for the preparation of this compound.
Proposed Synthetic Routes
Two common methods for the formation of the key ether linkage in the target molecule are the Williamson ether synthesis and the Mitsunobu reaction.
Option A: Williamson Ether Synthesis
This classic SN2 reaction involves the coupling of an alkoxide with an alkyl halide.[4][5][6][7] In this case, the sodium salt of ethyl 2-hydroxybenzoate would be reacted with a protected 3-halopyrrolidine.
Option B: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative for the formation of the ether bond, particularly when SN2 conditions are not ideal.[8][9][10][11] This reaction utilizes triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to couple an alcohol with a pronucleophile.[8][9][10][11]
Caption: Plausible synthetic routes to this compound.
Detailed Experimental Protocol (Mitsunobu Reaction)
This protocol is provided as a detailed, step-by-step guide for a reproducible synthesis.
Materials:
-
Ethyl 2-hydroxybenzoate
-
N-Boc-3-hydroxypyrrolidine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Reaction Setup: To a solution of Ethyl 2-hydroxybenzoate (1.0 eq) and N-Boc-3-hydroxypyrrolidine (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).
-
Mitsunobu Coupling: Slowly add DIAD (1.2 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford N-Boc-ethyl 2-(pyrrolidin-3-yloxy)benzoate.
-
Deprotection and Salt Formation: Dissolve the purified product in a minimal amount of diethyl ether and add an excess of 4 M HCl in 1,4-dioxane. Stir the mixture at room temperature for 2-4 hours.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Characterization
The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
In Vitro Pharmacological Evaluation: Unveiling the Muscarinic Receptor Profile
The following protocols describe the essential in vitro assays required to determine the affinity and functional activity of this compound at the five human muscarinic receptor subtypes (M1-M5).
Radioligand Binding Assays: Determining Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.[12][13] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.[12][13]
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Test compound: this compound.
-
Reference compounds: Darifenacin and Oxybutynin.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Caption: Workflow for radioligand binding assay.
Protocol:
-
Plate Setup: In a 96-well plate, add assay buffer, cell membranes, the test or reference compound at various concentrations, and a fixed concentration of [³H]-NMS.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through a 96-well filter plate.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Assessing Antagonist Potency
Functional assays measure the ability of a compound to inhibit the cellular response to an agonist, providing a measure of its potency (pA2 or IC50). For M3 receptors, which couple to Gq proteins, a common readout is the measurement of intracellular calcium mobilization.[14][15][16]
Materials:
-
CHO or HEK293 cells stably expressing the human M3 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A muscarinic agonist (e.g., carbachol).
-
Test compound: this compound.
-
Reference compounds: Darifenacin and Oxybutynin.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Caption: Workflow for a calcium flux functional assay.
Protocol:
-
Cell Plating: Plate M3-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Pre-incubate the cells with various concentrations of the test or reference compound.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and, after establishing a baseline reading, inject a pre-determined concentration of carbachol (typically the EC80) to stimulate a calcium response.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition.
-
Data Analysis: Plot the inhibition of the carbachol-induced calcium response against the concentration of the antagonist to determine the IC50 value.
Comparative Analysis: Benchmarking Against the Standards
The primary objective of this guide is to enable a direct and objective comparison of this compound with established muscarinic antagonists. The data obtained from the described experiments should be tabulated as shown below to facilitate this comparison.
Receptor Binding Affinity (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | M3/M2 Selectivity |
| Ethyl 2-(pyrrolidin-3-yloxy)benzoate HCl | Experimental | Experimental | Experimental | Experimental | Experimental | Calculated |
| Darifenacin | 12.6[17] | 398[17] | 0.8[17] | 398[17] | 7.9[17] | ~59-fold[2][17] |
| Oxybutynin | High Affinity[18] | Lower Affinity[18] | High Affinity[18] | - | - | ~10-fold[18] |
Note: Literature values for Ki can vary depending on the experimental conditions. The provided values are representative.
Functional Antagonist Potency at the M3 Receptor
| Compound | Functional Assay | Potency (IC50, nM) |
| Ethyl 2-(pyrrolidin-3-yloxy)benzoate HCl | Calcium Flux | Experimental |
| Darifenacin | Phosphoinositide Turnover | 2.5[19] |
| Oxybutynin | Phosphoinositide Turnover | 12.6[19] |
Conclusion and Future Directions
By following the detailed protocols outlined in this guide, researchers can reproducibly synthesize and characterize this compound and generate a comprehensive in vitro pharmacological profile. The direct comparison of its binding affinities and functional potencies with those of darifenacin and oxybutynin will provide a clear indication of its potential as a selective M3 muscarinic receptor antagonist.
A promising result would be a high affinity for the M3 receptor (low nanomolar Ki) and significantly lower affinity (at least 50-fold) for the M1 and M2 subtypes, coupled with potent functional antagonism at the M3 receptor. Such a profile would warrant further investigation, including in vivo studies to assess efficacy and side effect profiles in relevant animal models of OAB or COPD. This structured and comparative approach is fundamental to the rigorous and efficient progression of novel drug candidates from the bench to the clinic.
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Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder. PubMed. Available at: [Link]
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Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. PubMed. Available at: [Link]
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M3 Muscarinic Receptor Antagonists Inhibit Small Cell Lung Carcinoma Growth and Mitogen-Activated Protein Kinase Phosphorylation Induced by Acetylcholine Secretion. AACR Journals. Available at: [Link]
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Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed Central. Available at: [Link]
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A Researcher's Guide to Characterizing Novel Bioactive Compounds: A Comparative Framework Using Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Abstract
In the dynamic landscape of drug discovery, the identification and characterization of novel small molecules with therapeutic potential are paramount. Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride represents a class of synthetic compounds whose biological activity is yet to be elucidated. This guide provides a comprehensive framework for the systematic evaluation of such compounds. While direct experimental data for this compound is not publicly available, its structural motifs—a pyrrolidine ring and a substituted benzoate moiety—are prevalent in a multitude of bioactive agents. The pyrrolidine ring, in particular, is recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to confer potent and selective interactions with various biological targets.[1][2][3][4][5] This guide, therefore, presents a hypothetical yet scientifically rigorous head-to-head comparison of this compound with established inhibitors of a plausible target class: protein kinases. By detailing the requisite experimental protocols and data interpretation frameworks, we offer a blueprint for researchers to systematically investigate the potential of novel chemical entities.
Introduction: Deconstructing the Molecule for Mechanistic Clues
The structure of this compound (Figure 1) contains key pharmacophoric features that suggest potential interactions with biological macromolecules. The saturated five-membered pyrrolidine ring can engage in hydrogen bonding and van der Waals interactions within protein binding pockets, and its non-planar structure allows for diverse three-dimensional orientations.[1][3][4] The benzoate group provides a rigid aromatic scaffold that can participate in pi-stacking and other non-covalent interactions. The ether linkage introduces a degree of conformational flexibility, allowing the pyrrolidine and benzoate moieties to adopt optimal orientations for target binding.
Figure 1. Chemical structure of this compound.
Given the prevalence of the pyrrolidine scaffold in kinase inhibitors, this guide will use protein kinases as a hypothetical target class to illustrate the characterization process.[6][7] We will compare our compound of interest with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Imatinib (a more selective inhibitor of specific tyrosine kinases), to provide a comprehensive performance benchmark.
Comparative Analysis: A Hypothetical Look at Performance Metrics
To objectively assess the potential of a novel compound, its performance must be quantified against established standards. The following table outlines the key parameters for comparing our hypothetical results for this compound with Staurosporine and Imatinib.
| Parameter | This compound | Staurosporine | Imatinib (Gleevec®) | Significance |
| Target(s) | To be determined (Hypothetical: Protein Kinases) | Broad-spectrum protein kinase inhibitor | BCR-Abl, c-KIT, PDGFR | Indicates the specificity of the compound. |
| IC50 (nM) | To be determined | 1-20 (varies by kinase) | 25-1000 (depending on the target kinase) | Measures the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. |
| Ki (nM) | To be determined | 0.7-2.5 (for PKA) | ~300 (for Abl kinase) | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki indicates a higher binding affinity. |
| Mode of Inhibition | To be determined | ATP-competitive | ATP-competitive | Describes the mechanism by which the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive). |
| Cellular Potency (EC50, nM) | To be determined | 10-200 (in various cell lines) | 200-600 (in BCR-Abl positive cells) | Measures the concentration of a compound that produces 50% of its maximal effect in a cell-based assay. |
Table 1: Hypothetical Comparative Performance Metrics.
Experimental Protocols: A Step-by-Step Guide to Characterization
The following protocols provide a detailed methodology for the initial characterization of a novel compound's inhibitory activity.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the activity of a purified enzyme.
Principle: The assay measures the amount of ATP remaining in the reaction after a kinase-catalyzed phosphorylation event. The less ATP remaining, the higher the kinase activity. A luminescent signal is generated that is proportional to the ATP concentration.
Workflow Diagram:
Caption: Workflow for in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Enzyme Addition: Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of the substrate/ATP mixture to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Signal Generation: Add 25 µL of the ATP detection reagent to each well.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[8][9][10]
Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay determines the affinity and binding kinetics of a compound to its target receptor.
Principle: Receptor-coated beads containing a scintillant are used. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, causing the scintillant to emit light. An unlabeled competitor (our test compound) will displace the radioligand, leading to a decrease in the light signal.[11][12][13]
Workflow Diagram:
Caption: Workflow for Scintillation Proximity Assay.[14]
Detailed Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, radioligand, test compound, and receptor-coated SPA beads.
-
Incubation: Seal the plate and incubate at room temperature for the desired time to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the scintillation counts using a microplate scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against the logarithm of the competitor concentration. Calculate the Ki value using the Cheng-Prusoff equation.
Mechanistic Insights and Structure-Activity Relationships
The data generated from the above assays will provide initial insights into the potency and binding affinity of this compound. Further studies, such as enzyme kinetics to determine the mode of inhibition and cell-based assays to assess cellular potency and potential toxicity, would be necessary for a more complete picture.
The structural components of the molecule can be systematically modified to probe structure-activity relationships (SAR). For example, altering the substitution pattern on the benzoate ring or modifying the pyrrolidine ring can provide valuable information on the key interactions required for biological activity.
Signaling Pathway Diagram (Hypothetical Kinase Inhibition):
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Conclusion
While the biological activity of this compound remains to be experimentally determined, its structural features suggest it as a promising candidate for investigation. This guide provides a robust and systematic framework for the initial characterization of novel compounds, using a hypothetical comparison with well-established kinase inhibitors. By following these detailed protocols and data analysis methodologies, researchers can efficiently and accurately assess the therapeutic potential of new chemical entities, thereby accelerating the drug discovery process.
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A Comparative Guide to the Therapeutic Potential of Pyrrolidine-Based Compounds: A Scaffold-Centric Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary: An initial investigation into the peer-reviewed literature for "Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride" reveals a significant scarcity of published experimental data validating its specific use or comparing its performance. This guide, therefore, pivots to a broader, more impactful analysis of the pyrrolidine scaffold itself—a cornerstone in modern medicinal chemistry. By comparing well-documented pyrrolidine derivatives across major therapeutic areas, this document provides a robust framework for understanding the structure-activity relationships that drive efficacy and for identifying promising avenues for future drug development.
The Pyrrolidine Ring: A Privileged Scaffold in Drug Discovery
The five-membered, saturated nitrogen heterocycle known as the pyrrolidine ring is a "privileged scaffold" in medicinal chemistry. Its prevalence in FDA-approved drugs and numerous natural products is not coincidental.[1][2] The power of this scaffold lies in several key features:
-
Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring allows for a more precise and complex exploration of the three-dimensional space within a biological target's binding pocket.[1][3] This phenomenon, known as "pseudorotation," contributes to enhanced binding affinity and selectivity.[1][3]
-
Stereochemical Richness: The sp³-hybridized carbon atoms in the pyrrolidine ring can serve as chiral centers. The spatial orientation of substituents can be finely tuned, leading to stereoisomers with dramatically different biological profiles and target engagement.[1][3]
-
Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor and can be protonated, improving aqueous solubility and allowing for crucial interactions with biological targets.
These features make the pyrrolidine scaffold a versatile and powerful tool for medicinal chemists to design novel, potent, and selective therapeutic agents.[1][3]
Caption: Key attributes of the pyrrolidine scaffold contributing to its success in drug discovery.
Comparative Analysis of Pyrrolidine Derivatives in Oncology
The pyrrolidine scaffold is a common feature in a multitude of anticancer agents, targeting various mechanisms from enzyme inhibition to apoptosis induction.
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of pyrrolidine-containing compounds exert their anticancer effects by interacting with the tubulin-microtubule system, a critical component of the cell cytoskeleton essential for cell division. Derivatives bearing a 3,4,5-trimethoxyphenyl (TMP) moiety, for instance, have shown potent anti-proliferative activity by inhibiting tubulin polymerization.[4]
Caption: Inhibition of tubulin polymerization by pyrrolidine derivatives leading to cell cycle arrest.
Performance Comparison of Anticancer Pyrrolidine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of various pyrrolidine derivatives against different human cancer cell lines. This data highlights how modifications to the pyrrolidine scaffold and its substituents influence anticancer potency.
| Compound Class/Derivative | Core Scaffold | Target Cell Line | IC₅₀ (µM) | Reference(s) |
| Phenyl/Thiophene Dispiro Indenoquinoxaline Pyrrolidine (37e) | Pyrrolidine | MCF-7 (Breast) | 17 | [1] |
| Phenyl/Thiophene Dispiro Indenoquinoxaline Pyrrolidine (37e) | Pyrrolidine | HeLa (Cervical) | 19 | [1] |
| 1,3,4-Oxadiazolethione Derivative | 5-Oxo-pyrrolidine | A549 (Lung) | Reduces viability to 28.0% | [4] |
| 4-Aminotriazolethione Derivative | 5-Oxo-pyrrolidine | A549 (Lung) | Reduces viability to 29.6% | [4] |
| Triflluoromethyl 2-Phosphonopyrrole (39) | Pyrrole (related) | A549 (Lung) | 36.5 | [5] |
| Triflluoromethyl 2-Phosphonopyrrole (39) | Pyrrole (related) | MCF-7 (Breast) | 27.9 | [5] |
| Thiosemicarbazone Pyrrolidine–Copper(II) Complex (37a) | Pyrrolidine | SW480 (Colon) | 0.99 | [6] |
| Reference: Doxorubicin | - | MCF-7 / HeLa | 16 / 18 | [1] |
| Reference: Cisplatin | - | SW480 (Colon) | 3.5 | [6] |
Field Insights: The data clearly demonstrates the versatility of the pyrrolidine scaffold. The potent activity of the copper complex (37a) highlights the potential of metallodrug-pyrrolidine hybrids.[6] Furthermore, structure-activity relationship (SAR) studies on dispiro derivatives revealed that electron-donating groups on appended aromatic rings tend to enhance cytotoxic activity.[1]
Comparative Analysis of Pyrrolidine Derivatives as Antidiabetic Agents
Pyrrolidine-based compounds are central to the treatment of type 2 diabetes mellitus (T2DM), primarily as inhibitors of the enzyme Dipeptidyl Peptidase-4 (DPP-4).
Mechanism of Action: DPP-4 Inhibition
DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, pyrrolidine-based drugs ("gliptins") increase the levels of active GLP-1, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner. The pyrrolidine moiety typically binds to the S1 pocket of the DPP-4 enzyme.[7][8]
Caption: Mechanism of action for pyrrolidine-based DPP-4 inhibitors in T2DM management.
Performance Comparison of Pyrrolidine-Based DPP-4 Inhibitors
The efficacy of DPP-4 inhibitors is quantified by their IC₅₀ values. The table below compares several prominent pyrrolidine-containing gliptins.
| Compound | Pyrrolidine Moiety Feature | Target | IC₅₀ (nM) | Reference(s) |
| Vildagliptin | L-proline amide derivative | DPP-4 | ~62 | [7][8] |
| Saxagliptin | Cyanopyrrolidine | DPP-4 | ~50 | [7][8] |
| Linagliptin | Not a direct pyrrolidine derivative, but a related xanthine-based structure | DPP-4 | ~1 | [7][8] |
| Anagliptin | Cyanopyrrolidine | DPP-4 | <4 | [7] |
Field Insights: SAR studies have shown that small, electron-rich substituents at the 2 and 3-positions of the pyrrolidine ring can enhance binding affinity to the DPP-4 active site.[9] The cyanopyrrolidine motif, seen in Saxagliptin and Anagliptin, forms a reversible covalent bond with the catalytic serine residue in DPP-4, contributing to their high potency.[7]
Comparative Analysis of Pyrrolidine Derivatives as Antiviral Agents
The pyrrolidine scaffold is integral to several antiviral drugs, particularly those targeting the Hepatitis C virus (HCV).[10]
Performance Comparison of Pyrrolidine-Based Antivirals
Many pyrrolidine-containing antivirals function as protease inhibitors, crucial for halting viral replication.
| Compound | Core Scaffold | Viral Target | Mechanism of Action | Reference(s) |
| Ombitasvir | Pyrrolidine | Hepatitis C Virus (HCV) | NS5A Replication Complex Inhibitor | [5] |
| Rocuronium | Pyrrolidine | Not an antiviral | Neuromuscular blocking agent | [10] |
| Darifenacin | Pyrrolidine | Not an antiviral | M3 Muscarinic Receptor Antagonist | [10] |
(Note: While Rocuronium and Darifenacin contain a pyrrolidine ring and are important drugs, they are not antivirals and are included to show the scaffold's broad utility.[10])
Field Insights: For HCV, pyrrolidine-based structures are often key components of direct-acting antiviral (DAA) combination therapies.[5] The development in this area has been rapid, with a significant number of pyrrolidine-containing antivirals approved in the last decade.[10]
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
To ensure trustworthiness and provide actionable methodologies, the following is a standard protocol for assessing the cytotoxic potential of novel pyrrolidine derivatives, a crucial first step in anticancer drug discovery. This protocol is based on established methodologies for evaluating 5-oxopyrrolidine derivatives.[11]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test pyrrolidine compound, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrolidine compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.
Caption: A stepwise workflow for the in vitro MTT cytotoxicity assay.
Conclusion
While a specific, in-depth analysis of this compound is not possible due to a lack of public data, this guide demonstrates the immense and proven value of its core pyrrolidine scaffold. Through comparative analysis of well-researched derivatives, we have shown how this versatile structure serves as a foundation for potent and selective drugs across critical therapeutic areas, including oncology, diabetes, and virology. The structure-activity relationships highlighted herein provide a valuable knowledge base for researchers and drug development professionals. The continued exploration of novel pyrrolidine-based chemical space, guided by the principles and data presented, holds significant promise for the discovery of next-generation therapeutics.
References
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Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry.
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A Comparative Analysis of the Bioactivity of 5-Hydroxy-2-pyrrolidone Derivatives and Related Analogues. BenchChem.
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
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Pyrrolidides: Synthesis and Structure-Activity Relationship As Inhibitors of Dipeptidyl Peptidase Iv. AMiner.
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health (NIH).
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health (NIH).
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Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. ResearchGate.
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
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Recent advancement in pyrrolidine moiety for the management of cancer: A review. ScienceDirect.
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(PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate.
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Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrrolidine Derivatives. BenchChem.
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
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Safety Operating Guide
Navigating the Disposal of Ethyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride presents unique handling and disposal challenges. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework to ensure the safe and compliant disposal of this compound. Our commitment is to furnish you with knowledge that extends beyond the product itself, fostering a culture of safety and environmental responsibility within the laboratory.
Understanding the Compound: A Profile of this compound
This compound is a multifaceted organic molecule incorporating a benzoate ester, a pyrrolidine ring, and a hydrochloride salt. This unique combination of functional groups dictates its chemical reactivity, potential hazards, and, consequently, the appropriate disposal pathway. A thorough understanding of these components is paramount for safe handling.
-
Pyrrolidine Moiety: The presence of the pyrrolidine ring suggests that the compound may share hazardous properties with pyrrolidine itself, which is known to be a flammable liquid, harmful if swallowed or inhaled, and capable of causing severe skin burns and eye damage. Therefore, a cautious approach, treating the compound as hazardous waste, is warranted.
-
Benzoate Ester Group: Benzoate esters, such as ethyl benzoate, are often combustible liquids and can be toxic to aquatic life. This ecotoxicity necessitates disposal methods that prevent release into the environment.
-
Hydrochloride Salt: The hydrochloride salt form generally increases water solubility. While some simple organic hydrochloride salts can be neutralized and disposed of via the sanitary sewer after extensive dilution, the hazardous nature of the parent organic molecule in this case precludes such a simplistic approach.
Given the composite nature of this molecule, it is crucial to manage its disposal as a hazardous chemical waste, adhering to all local, state, and federal regulations.
Core Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the necessary steps for the safe disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound, ensure you are equipped with the appropriate PPE to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves | Provides a barrier against skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and accidental eye contact. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Mitigates inhalation risks from any potential dust or vapors. |
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Waste Stream: Designate this compound for disposal as hazardous chemical waste . Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container: Use a clearly labeled, non-reactive, and sealable container. The original product container is often a suitable option. The label should include the full chemical name: "this compound," the hazard characteristics (e.g., "Toxic," "Irritant"), and the accumulation start date.
On-site Neutralization: A Cautious Consideration
While neutralization is a common step for acidic waste, it is not recommended as a primary disposal method for this compound without specific guidance from your EHS department. The complex organic structure may lead to unpredictable reactions or byproducts. If neutralization is deemed necessary for a specific experimental reason, it should be performed with extreme caution, in a controlled environment, and with appropriate monitoring.
Final Disposal: Professional Handling is Key
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Contact EHS: Coordinate with your institution's EHS office to arrange for the pickup and disposal of the waste container. They will have established procedures and certified vendors to ensure compliant disposal.
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, as required by your institution and regulatory bodies.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Contain: For small spills, if you are trained and have the appropriate spill kit, you can manage the cleanup.
-
Wear your full PPE.
-
Cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
-
Ventilate: Ensure the area is well-ventilated.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to the guidelines outlined in this document and consulting with your institution's environmental health and safety professionals, you contribute to a culture of safety and scientific excellence.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Proper disposal of chemicals. Retrieved from [Link]
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Loba Chemie. (n.d.). Pyrrolidine for Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7150, Methyl Benzoate. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
- Carl ROTH. (n.d.). *
Navigating the Safe Handling of Ethyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride, a compound of interest in medicinal chemistry, demands a meticulous and informed approach to personal and environmental protection. This guide serves as an essential, actionable resource for the safe handling, storage, and disposal of this compound, ensuring that operational excellence and a culture of safety are maintained in our laboratories.
Hazard Assessment: Understanding the Compound
Anticipated Hazards:
-
Skin and Eye Irritation: Many benzoate derivatives and amine hydrochlorides are known to cause skin and eye irritation upon contact.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][3][5]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with an explanation of the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles, preventing serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and potential irritation.[1][6] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4] | Minimizes the inhalation of dust or aerosols, preventing respiratory irritation.[1][3][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4] Avoid direct contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][7] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Caption: Spill Response Workflow
For small spills, use an inert absorbent material to contain the substance, then carefully sweep or scoop it into a designated hazardous waste container.[7] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation and Collection
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Neutralization and Disposal
Due to its hydrochloride salt nature, the waste will be acidic. While neutralization can render some acidic waste less hazardous, this should only be performed by trained personnel following a validated procedure.[6][9]
Caption: Chemical Waste Disposal Decision Tree
The primary and recommended method for disposal is to transfer the hazardous waste to a licensed professional waste disposal service.[5] Always consult and adhere to your local, state, and federal regulations regarding hazardous waste disposal.[6][10]
Emergency Procedures: Preparedness is Key
In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][11]
By adhering to these guidelines, you contribute to a robust safety culture that protects you, your colleagues, and our shared environment.
References
-
Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7. Retrieved from [Link]
-
UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
-
Brandeis University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Chemistry For Everyone. (2025, May 22). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

